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  • Product: 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine
  • CAS: 1492223-82-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Abstract: This technical guide provides a detailed analysis of two fundamental molecular properties of the compound 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine: its molecular weight and exact mass. Tailored for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed analysis of two fundamental molecular properties of the compound 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine: its molecular weight and exact mass. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis for these values, their calculation, and the principles of their experimental determination using high-resolution mass spectrometry (HRMS). We will explore the critical distinction between average molecular weight and monoisotopic exact mass and demonstrate why this difference is paramount for unambiguous compound identification, purity assessment, and metabolic research.

Introduction to the Analyte: 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a halogenated organic compound often utilized as a building block in synthetic chemistry. Its structure, incorporating a substituted benzyl group and a methylpiperidine moiety, makes it a relevant scaffold in the exploration of novel chemical entities. Accurate characterization of its mass is the first and most critical step in its verification and use in further applications.

The molecular identity of a compound is fundamentally defined by its chemical formula and the mass of its constituent atoms. However, the term "mass" can be interpreted in two distinct ways, each with its own utility and method of determination:

  • Molecular Weight (or Average Mass): This is a weighted average based on the natural abundance of all stable isotopes of each element in the molecule. It is the value used in stoichiometric calculations for bulk materials.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, or specific, stable isotope of each constituent element. This value is crucial for high-resolution analytical techniques like mass spectrometry.

Understanding the causality behind this distinction is vital. Molecular weight is a macroscopic property, reflecting the reality of working with moles of substances containing a statistical distribution of isotopes. Exact mass, conversely, is a microscopic property, representing the mass of a single, specific isotopic combination of a molecule, which is what a mass spectrometer resolves and detects.

Theoretical Mass Determination

The first step in any analysis is the determination of the compound's chemical formula. Based on its structure, the formula for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is established as C₁₃H₁₇BrFN .

Calculation of Molecular Weight (Average Mass)

The molecular weight is calculated by summing the standard atomic weights of the constituent elements, which are themselves weighted averages of their natural isotopes.[1][2]

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u[3]

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Sum = 286.188 g/mol

This value, 286.188 g/mol , represents the molar mass of the compound.

Calculation of Exact Mass (Monoisotopic Mass)

The exact mass is calculated using the mass of the most abundant stable isotope for each element. A critical consideration for this compound is bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[4][5] This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Daltons.

The calculation must be performed for both bromine isotopes.

Isotopic Masses Used: [6][7][8]

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁹F: 18.998403 u

  • ⁷⁹Br: 78.918337 u[5]

  • ⁸¹Br: 80.916290 u[5]

Calculation for the [M]⁺ ion containing ⁷⁹Br: (13 × 12.000000) + (17 × 1.007825) + (1 × 78.918337) + (1 × 18.998403) + (1 × 14.003074) = 285.0528 u

Calculation for the [M]⁺ ion containing ⁸¹Br: (13 × 12.000000) + (17 × 1.007825) + (1 × 80.916290) + (1 × 18.998403) + (1 × 14.003074) = 287.0508 u

Summary of Physicochemical Properties

The key mass-related properties derived from the compound's formula are summarized below for easy reference.

PropertyValue
Chemical Formula C₁₃H₁₇BrFN
Molecular Weight (Average Mass) 286.188 g/mol
Exact Mass (Monoisotopic, ⁷⁹Br) 285.0528 u
Exact Mass (Monoisotopic, ⁸¹Br) 287.0508 u

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide expected values; however, experimental verification is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the definitive technique for confirming the exact mass of a synthesized compound.

Principle of the Technique

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess high resolving power, enabling them to distinguish between ions with very small mass differences. This capability is essential for two reasons:

  • Unambiguous Formula Determination: Many different elemental combinations can result in the same nominal mass (integer mass). However, very few will match a measured mass accurate to four or five decimal places.

  • Isotopic Pattern Resolution: The instrument can clearly resolve the M and M+2 peaks characteristic of a monobrominated compound, and the observed mass difference and intensity ratio can be compared to the theoretical values, providing an additional layer of confirmation.

Experimental Workflow

A self-validating protocol for the determination of exact mass involves a systematic progression from sample preparation to data analysis.

Step 1: Sample Preparation

  • Prepare a dilute solution of the analyte (1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile). The concentration is typically in the low µg/mL to ng/mL range.

  • Incorporate an internal calibration standard if required by the instrument protocol to ensure the highest mass accuracy.

Step 2: Instrumentation and Ionization

  • Utilize an LC-HRMS system. The LC component separates the analyte from any potential impurities.

  • Employ Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, minimizing fragmentation and preserving the integrity of the molecule for mass measurement.

  • For this compound, the expected [M+H]⁺ ions would be at m/z 286.0607 (for ⁷⁹Br) and 288.0587 (for ⁸¹Br).

Step 3: Data Acquisition

  • Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).

  • Ensure the mass resolution is set to a high value (e.g., >20,000 FWHM) to enable accurate mass measurement.

Step 4: Data Analysis

  • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

  • Identify the isotopic cluster for the [M+H]⁺ ion. Verify that the pattern shows two peaks of nearly equal intensity separated by ~2 Da, which is the classic signature of a single bromine atom.

  • Measure the m/z of the monoisotopic peak (containing ⁷⁹Br) to at least four decimal places.

  • Calculate the mass error in parts-per-million (ppm) to confirm the result. A mass error of <5 ppm is considered excellent confirmation of the elemental composition.

Workflow Visualization

The logical flow of the experimental verification process is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Analyte Analyte in Solution (C₁₃H₁₇BrFN) LC LC Separation Analyte->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Elution HRMS High-Resolution Mass Analyzer (TOF/Orbitrap) ESI->HRMS Ion Transfer [M+H]⁺ Detector Ion Detection HRMS->Detector Mass Sorting Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Data Analysis (m/z, Isotopic Pattern, Mass Error) Spectrum->Analysis Result Confirmed Exact Mass < 5 ppm error Analysis->Result

Caption: Experimental workflow for exact mass determination by LC-HRMS.

Conclusion: The Importance of Accurate Mass in Research & Development

The precise determination of molecular weight and, more critically, exact mass, is not merely an academic exercise. For researchers and drug development professionals, these values serve as the primary identifiers of a chemical entity. An accurate mass measurement confirmed by HRMS provides the highest degree of confidence in a molecule's elemental composition, directly supporting patent claims, regulatory submissions, and the unambiguous interpretation of experimental results. It is the foundational data point upon which all subsequent biological, toxicological, and efficacy studies are built, ensuring the integrity and reproducibility of the scientific process.

References

  • PubChem. 1-(5-bromo-2-fluorobenzoyl)-4-methylpiperidine. National Center for Biotechnology Information. [Link]

  • Pearson. Bromine has two naturally occurring isotopes (Br-79 and Br-81). Pearson. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. NIST. [Link]

  • Wikipedia. Isotopes of bromine. Wikipedia. [Link]

  • ChemLin. Bromine-81 - isotopic data and properties. ChemLin. [Link]

  • Quora. Bromine has two isotopes, with mass numbers 79 and 81. Its relative atomic mass is often given as 80. What does that tell you about the relative abundance of the two isotopes?. Quora. [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. MSU. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. CIAAW. [Link]

  • University of California, Davis. Table of Isotopic Masses and Natural Abundances. UC Davis. [Link]

  • PubChem. Atomic Mass | Periodic Table of Elements. National Center for Biotechnology Information. [Link]

  • University of Arizona. Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. University of Arizona. [Link]

Sources

Exploratory

Technical Whitepaper: 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in CNS Drug Discovery

Executive Summary The compound 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS Registry Number: 1492223-82-1 ) is a highly privileged, bifunctional building block utilized extensively in medicinal chemistry. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS Registry Number: 1492223-82-1 ) is a highly privileged, bifunctional building block utilized extensively in medicinal chemistry. Featuring a substituted benzylpiperidine scaffold, this molecule serves as a foundational precursor for developing central nervous system (CNS) therapeutics, including acetylcholinesterase (AChE) inhibitors, NMDA receptor antagonists, and monoamine oxidase (MAO) modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and self-validating synthetic workflows for its integration into drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

The structural architecture of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is engineered to balance lipophilicity, metabolic stability, and synthetic versatility. The quantitative physicochemical parameters are summarized in Table 1.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValueStructural Consequence
Chemical Name 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidineDefines core IUPAC nomenclature.
CAS Registry Number 1492223-82-1Unique identifier for database retrieval.
Molecular Formula C13H17BrFNIndicates halogenated hydrocarbon nature.
Molecular Weight 286.18 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Isotopic Signature (MS) m/z 286.1 [M+H]⁺ (100%), 288.1 (97%)1:1 doublet confirms the presence of a single bromine atom.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 2 (Nitrogen, Fluorine)Facilitates target protein interactions.

Mechanistic Rationale in Drug Design

The benzylpiperidine moiety is a cornerstone of neuropharmacology. As demonstrated by FDA-approved therapeutics like Donepezil, the benzylpiperidine core is critical for anchoring molecules within the catalytic anionic site (CAS) of target enzymes.

The specific substitution pattern of CAS 1492223-82-1 offers three distinct advantages:

  • The 4-Methylpiperidine Ring : The methyl group introduces a steric bulk that restricts the conformational flexibility of the piperidine ring. This forces the molecule into an equatorial chair conformation, optimizing its spatial geometry for binding to hydrophobic pockets in receptors such as the α7 nicotinic acetylcholine receptor.

  • Ortho-Fluorine Substitution : The highly electronegative fluorine atom modulates the pKa of the adjacent basic amine. By lowering the pKa slightly, it ensures an optimal ratio of ionized to unionized drug at physiological pH (7.4), which is a strict prerequisite for crossing the Blood-Brain Barrier (BBB). Furthermore, it blocks rapid oxidative metabolism by hepatic Cytochrome P450 enzymes.

  • Meta-Bromine Handle : Pharmacologically, heavy halogens can engage in directed halogen bonding with backbone carbonyls in protein targets. Synthetically, the aryl bromide acts as an orthogonal reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing researchers to rapidly elaborate the scaffold into complex biphenyl or heteroaryl derivatives.

Pathway A Benzylpiperidine Scaffold (Pharmacophore) B Blood-Brain Barrier (BBB) Penetration A->B High Lipophilicity C Acetylcholinesterase (AChE) Active Site Binding B->C Target Engagement D Inhibition of ACh Degradation (Enzyme Blockade) C->D Binds Catalytic Site E Increased Synaptic Acetylcholine Levels D->E Modulates Synapse F Cognitive Enhancement (Therapeutic Outcome) E->F Restores Function

Pharmacological pathway of benzylpiperidine derivatives in CNS target engagement.

Experimental Workflows: A Self-Validating Synthetic Protocol

To generate 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a bimolecular nucleophilic substitution ( SN​2 ) is employed. The causality behind the reagent selection is critical: a polar aprotic solvent is required to leave the nucleophile unsolvated and highly reactive, while a mild inorganic base is needed to scavenge the hydrobromic acid byproduct without inducing unwanted elimination (E2) side reactions.

Table 2: Reaction Optimization Matrix ( SN​2 Alkylation)

SolventBaseTemperatureTimeIsolated YieldCausality / Observation
DichloromethaneTriethylamine25 °C24 h< 30%Insufficient thermal energy for SN​2 ; competing side reactions.
TetrahydrofuranK₂CO₃65 °C12 h65%Moderate conversion; limited solubility of the inorganic base.
Acetonitrile K₂CO₃ 80 °C 6 h > 90% Optimal polar aprotic environment; rapid transition state stabilization.
Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Each phase contains an analytical checkpoint to ensure empirical integrity before proceeding.

Step 1: Reaction Assembly

  • Charge a flame-dried round-bottom flask with 5-bromo-2-fluorobenzyl bromide (1.0 eq, electrophile) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) to the stirring solution. Causality: K₂CO₃ acts as a heterogeneous acid scavenger, driving the equilibrium forward.

  • Dropwise, add 4-methylpiperidine (1.1 eq, nucleophile) at 0 °C to control the initial exothermic reaction, then affix a reflux condenser and heat to 80 °C.

  • Validation Checkpoint 1 (TLC): After 4 hours, perform Thin-Layer Chromatography (20% EtOAc in Hexanes). The complete disappearance of the UV-active benzyl bromide spot (Rf ~0.8) validates the termination of the reaction.

Step 2: Workup and Phase Separation

  • Cool the mixture to room temperature and filter through a Celite pad to remove the inorganic salts (KBr and excess K₂CO₃).

  • Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃, followed by brine.

  • Validation Checkpoint 2 (pH & Partitioning): Test the aqueous layer pH (should be ~8-9). This confirms the product is fully deprotonated (freebase form) and partitioned entirely into the organic layer.

Step 3: Purification and Structural Confirmation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via silica gel flash chromatography using a gradient of Dichloromethane to 5% Methanol in Dichloromethane.

  • Validation Checkpoint 3 (LC-MS & NMR): Subject the isolated fractions to LC-MS. A successful synthesis is self-validated by the presence of the characteristic isotopic doublet at m/z 286.1 and 288.1 [M+H]⁺. Subsequent ¹H-NMR must display a distinct benzylic singlet integrating to 2 protons at ~3.5 ppm, confirming the formation of the C-N bond.

Synth A 5-Bromo-2-fluorobenzyl bromide (Electrophile) D Nucleophilic Substitution (SN2) Heating at 60-80°C A->D B 4-Methylpiperidine (Nucleophile) B->D C Base (K2CO3) & Solvent (MeCN) (Reaction Medium) C->D Scavenges HBr E 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (Crude Product) D->E Yields F Validation: LC-MS & 1H-NMR (Self-Validating Step) E->F Confirms Purity

Synthetic workflow and validation for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

References

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience / ACS Publications. Available at:[Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. International Journal of Molecular Sciences / PMC. Available at:[Link]

  • Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. ChemMedChem / PubMed. Available at:[Link]

Foundational

The Compass of Discovery: A Technical Guide to the Pharmacokinetic Profiling of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Derivatives

This guide provides a comprehensive framework for elucidating the pharmacokinetic profile of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine derivatives. Designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for elucidating the pharmacokinetic profile of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal relationships between molecular structure, experimental design, and pharmacokinetic outcomes. We will explore the anticipated metabolic pathways and distribution characteristics of this specific chemical class, grounding our discussion in established principles of drug metabolism and disposition.

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties.[1][2] The introduction of a 4-methyl group, a 5-bromo substituent, and a 2-fluoro moiety on the benzyl ring creates a unique chemical entity with predictable, yet unconfirmed, pharmacokinetic characteristics. The strategic placement of these functional groups is anticipated to modulate lipophilicity, metabolic stability, and receptor interactions, all of which are critical determinants of a drug's ultimate clinical utility.[1][3] This guide will provide the strategic and tactical knowledge to experimentally define the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these promising compounds.

Part 1: Deconstructing the Molecule - Predicted Physicochemical and Metabolic Profile

The structure of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine suggests several key features that will influence its pharmacokinetic behavior. Understanding these allows for a more targeted and insightful experimental approach.

  • Lipophilicity and Permeability : The presence of the benzyl group and the bromine atom is expected to increase the lipophilicity of the molecule. This, in turn, suggests a moderate to high potential for passive diffusion across biological membranes, such as the intestinal epithelium.[1][4] The 4-methyl group on the piperidine ring can further enhance this lipophilicity.[1]

  • Metabolic Stability : The 2-fluoro substituent on the benzyl ring is a critical feature. Fluorine substitution is a common strategy in medicinal chemistry to block metabolically labile sites, thereby enhancing metabolic stability and prolonging the drug's half-life.[3][5] The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] The bromine atom may also influence metabolism, potentially directing it away from the halogenated ring.

  • Potential Metabolic Pathways : Despite the fluorine "shield," metabolism is still likely to occur at several positions:

    • N-dealkylation : The cleavage of the bond between the piperidine nitrogen and the benzyl group is a common metabolic pathway for N-benzylpiperidine derivatives.[6]

    • Oxidation of the Piperidine Ring : The piperidine ring itself can be a site for oxidation, potentially at the 3 or 4 positions.

    • Oxidation of the Methyl Group : The 4-methyl group is a potential site for hydroxylation.

Part 2: The In Vitro ADME Gauntlet - A Step-by-Step Experimental Blueprint

A robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment is the foundation of any pharmacokinetic profiling endeavor. These assays provide early, cost-effective insights into a compound's potential liabilities and guide further development.[4][7]

Experimental Workflow: In Vitro ADME Profiling

in_vitro_workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism caco2 Caco-2 Permeability Assay data_analysis Data Analysis & Interpretation caco2->data_analysis Papp, Efflux Ratio ppb Plasma Protein Binding ppb->data_analysis % Bound ms Metabolic Stability (Microsomes/Hepatocytes) ms->data_analysis t1/2, CLint cyp_inhibition CYP450 Inhibition cyp_inhibition->data_analysis IC50 start Test Compound start->caco2 Assess intestinal permeability start->ppb Determine free fraction start->ms Evaluate intrinsic clearance start->cyp_inhibition Assess drug-drug interaction potential in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose Oral (PO) Dosing po_dose->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis Quantify drug concentration pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis Generate concentration-time profile report report pk_analysis->report Cmax, Tmax, AUC, t1/2, F% start Rodent Model (e.g., Rat) start->iv_dose Determine clearance & Vd start->po_dose Determine absorption & bioavailability

Caption: A typical workflow for an in vivo pharmacokinetic study in a rodent model.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model : Use healthy, male Sprague-Dawley or Wistar rats. [8]2. Dosing :

    • Intravenous (IV) Administration : Administer the compound as a bolus dose via the tail vein to one group of animals. This allows for the determination of clearance and volume of distribution. [9] * Oral (PO) Administration : Administer the compound by oral gavage to a second group of animals. This provides information on oral absorption and bioavailability. [9]3. Blood Sampling : Collect serial blood samples from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). [8]4. Plasma Preparation : Process the blood samples to obtain plasma.

  • Bioanalysis : Quantify the concentration of the parent drug (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS method. [10]6. Pharmacokinetic Analysis : Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Part 4: Data Interpretation and Forward Strategy

The culmination of this comprehensive profiling is a robust dataset that informs the future of the 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine derivative.

Data Summary Table

Parameter In Vitro Assay In Vivo Study Interpretation
Papp (A-B) Caco-2 Permeability-High value suggests good oral absorption.
Efflux Ratio Caco-2 Permeability-A ratio > 2 may indicate active efflux.
% Plasma Protein Binding Equilibrium Dialysis-High binding may limit free drug concentration.
In Vitro t½ Metabolic Stability-A longer half-life suggests greater metabolic stability.
IC50 vs. CYP enzymes CYP450 Inhibition-Low IC50 values indicate a potential for drug-drug interactions.
Oral Bioavailability (F%) -Rodent PK StudyA high F% is desirable for an orally administered drug.
Clearance (CL) -Rodent PK StudyIndicates the rate of drug removal from the body.
Volume of Distribution (Vd) -Rodent PK StudyReflects the extent of drug distribution into tissues.

A successful candidate from this class of compounds would ideally exhibit:

  • High to moderate permeability with a low efflux ratio.

  • Moderate plasma protein binding.

  • Good metabolic stability, leading to a longer half-life.

  • Minimal inhibition of major CYP450 enzymes.

  • Good oral bioavailability and a favorable clearance and volume of distribution in vivo.

This in-depth technical guide provides a strategic and scientifically rigorous approach to the pharmacokinetic profiling of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine derivatives. By understanding the underlying principles and meticulously executing these validated experimental protocols, researchers can confidently advance the most promising candidates toward clinical development.

References

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  • Rodent In Vivo PK Service. Creative Biolabs. Available from: [Link]

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  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

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Foundational

In Vitro Toxicity and Cytotoxicity of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine: A Technical Guide

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and cytotoxicity of the novel compound, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. As specific toxicological data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and cytotoxicity of the novel compound, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. As specific toxicological data for this entity is not yet publicly available, this document outlines a tiered, best-practice approach for its initial characterization. The guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for a suite of assays to build a robust toxicity profile. The narrative emphasizes the scientific rationale behind experimental choices, ensuring a thorough understanding of not just how to conduct the experiments, but why they are critical for safety assessment in early-stage drug discovery.[1][2][3]

Introduction: The Imperative of Early-Stage Toxicity Screening

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[4] Therefore, establishing a comprehensive understanding of a compound's safety profile at the earliest stages is paramount. In vitro toxicology assays serve as essential, high-throughput tools to identify potential liabilities, guide structure-activity relationship (SAR) studies, and de-risk candidates before they advance to more complex and costly in vivo models.[3][5][6]

This guide focuses on 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a compound whose biological and toxicological properties are not yet extensively documented. The piperidine scaffold is a common motif in medicinal chemistry, and substitutions on the benzyl and piperidine rings can drastically alter pharmacological and toxicological outcomes.[7] The proposed testing strategy is therefore designed to be comprehensive, interrogating multiple cellular pathways to construct a preliminary but detailed picture of the compound's cytotoxic potential.

A Tiered Approach to In Vitro Toxicity Assessment

A logical, tiered approach is recommended to efficiently assess the toxic potential of a novel compound. This strategy begins with broad assessments of cytotoxicity and progresses to more specific, mechanistic assays to understand the "how" and "why" of any observed cell death. This ensures that resources are used effectively and that a deep understanding of the compound's interaction with cellular systems is developed.[2]

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Toxicity Endpoints T1_Viability Cell Viability Assays (e.g., MTT, XTT) T1_Membrane Membrane Integrity Assays (e.g., LDH Release) T2_Apoptosis Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI) T1_Viability->T2_Apoptosis If cytotoxic... T2_Caspase Caspase Activation (e.g., Caspase-Glo 3/7) T3_ROS Oxidative Stress (e.g., ROS Detection) T2_Apoptosis->T3_ROS To deepen understanding... T3_Mito Mitochondrial Toxicity (e.g., Membrane Potential) Start Compound: 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Start->T1_Viability

Figure 1: Tiered workflow for in vitro toxicity assessment.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine if, and at what concentrations, the compound exhibits general cytotoxicity. This is typically achieved by assessing two key parameters: cellular metabolic activity and plasma membrane integrity.[8][9]

Cell Viability via Metabolic Activity (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[11]

Rationale: This assay is a cost-effective, robust, and high-throughput method ideal for initial screening to determine the compound's IC50 (the concentration at which 50% of cell viability is inhibited).[10][12]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in complete culture medium. Replace the existing medium with 100 µL of the medium containing the compound concentrations. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.[13]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.[12]

Membrane Integrity (Lactate Dehydrogenase - LDH Assay)

Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[1] The LDH assay measures the activity of this released enzyme, which is proportional to the number of dead cells.[14]

Rationale: This assay is complementary to the MTT assay. While MTT measures a loss of viable cells, the LDH assay directly quantifies cell death due to membrane rupture (necrosis or late apoptosis).[9] Performing both provides a more complete picture of the compound's effect.

Tier 2: Mechanistic Elucidation

If the compound is found to be cytotoxic in Tier 1, the next logical step is to determine the mode of cell death: primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[1][15]

Distinguishing Apoptosis from Necrosis (Annexin V & Propidium Iodide Assay)

Principle of the Assay: This dual-staining method, typically analyzed by flow cytometry, can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16]

  • Propidium Iodide (PI) or 7-AAD: These are fluorescent nucleic acid stains that are impermeant to live and early apoptotic cells but can enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the nucleus.[17][18]

Rationale: Understanding the primary mechanism of cell death is crucial. Apoptosis is a controlled process, while necrosis often triggers an inflammatory response.[15] This information has significant implications for the potential in vivo consequences of the compound's toxicity.

Data Interpretation:

  • Annexin V (-) / PI (-): Healthy cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Caspase Activation (Caspase-Glo® 3/7 Assay)

Principle of the Assay: A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[19] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[20] The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[20]

Rationale: Measuring caspase-3/7 activation provides direct, biochemical evidence of apoptosis. It is a highly sensitive and specific method that can confirm findings from the Annexin V assay and is well-suited for high-throughput formats.[20]

G cluster_0 Assay Setup cluster_1 Reagent Addition & Lysis cluster_2 Signal Generation & Detection P1 Seed cells in 96-well plate P2 Treat with Compound (Dose-Response) P1->P2 P3 Incubate P2->P3 P4 Add Caspase-Glo® 3/7 Reagent (Single Addition) P3->P4 P5 Cell Lysis & Substrate Cleavage P4->P5 P6 Luciferase Reaction (Light Production) P5->P6 P7 Measure Luminescence (Plate Reader) P6->P7 P8 P8 P7->P8 Data Analysis: Quantify Apoptosis

Figure 2: Workflow for the Caspase-Glo® 3/7 Assay.

Tier 3: Advanced Toxicity Endpoints

To gain a deeper insight into the subcellular mechanisms of toxicity, further investigation into specific organelles and stress pathways is warranted.

Oxidative Stress Assessment (ROS Detection)

Principle of the Assay: An imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them leads to oxidative stress, which can damage DNA, proteins, and lipids, often initiating apoptosis.[21][22] ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[23]

Rationale: Many xenobiotics induce toxicity through the generation of ROS.[24] Quantifying ROS production can provide a direct link between compound exposure and a specific cellular stress response pathway.[22][25]

Mitochondrial Toxicity Assessment

Principle of the Assay: Mitochondria are central to cell life and death, and mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[26][27][28] Mitochondrial health can be assessed by measuring the mitochondrial membrane potential (ΔΨm). In healthy cells, ΔΨm is high. A collapse in this potential is an early indicator of apoptosis.[29][30] This can be measured using fluorescent dyes like JC-1 or TMRM.[24]

Rationale: Assessing mitochondrial function is critical, as many toxic insults converge on this organelle.[30] The "Glu/Gal" assay, where cells are forced to rely on oxidative phosphorylation by replacing glucose with galactose in the culture medium, can further sensitize cells to compounds that impair mitochondrial function.[28]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis. The primary endpoint is often the IC50 value, but reporting the full dose-response curve is essential.

Table 1: Hypothetical In Vitro Cytotoxicity Profile of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Assay TypeCell LineIncubation Time (hours)EndpointResult (IC50, µM)
Tier 1
MTTHepG2 (Liver)48Cell ViabilityData to be determined
MTTSH-SY5Y (Neuronal)48Cell ViabilityData to be determined
LDH ReleaseHepG2 (Liver)48Membrane IntegrityData to be determined
Tier 2
Caspase-Glo 3/7HepG2 (Liver)24Apoptosis InductionData to be determined
Tier 3
ROS DetectionHepG2 (Liver)6Oxidative StressData to be determined
Mitochondrial PotentialHepG2 (Liver)24Mitochondrial HealthData to be determined

Note: This table serves as a template for data organization. Actual results will be generated through experimentation.

Conclusion and Future Directions

This guide outlines a systematic and multi-faceted strategy for the initial in vitro toxicological assessment of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. By progressing through a tiered system of assays—from broad cytotoxicity screening to specific mechanistic studies—researchers can build a comprehensive safety profile. The data generated will be invaluable for making informed decisions about the compound's potential for further development, guiding medicinal chemistry efforts to mitigate any identified toxic liabilities, and satisfying the initial safety assessment frameworks required by regulatory bodies.[2][31]

References

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Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in Cell Lines: A Sigma-1 Receptor Modulator?

Abstract This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, in various cell lines. Based on its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, in various cell lines. Based on its structural similarity to known pharmacophores, we hypothesize that this compound acts as a modulator of the sigma-1 receptor (Sig1R), an intracellular chaperone protein with significant implications in cellular homeostasis and disease, including cancer. This document outlines a logical, multi-faceted experimental approach to test this hypothesis, beginning with fundamental binding assays and progressing to detailed cellular and molecular analyses. The protocols and rationale provided herein are intended to guide researchers in drug discovery and development, offering a robust methodology for characterizing the biological activity of this and similar novel chemical entities.

Introduction: Unveiling a Potential Sigma-1 Receptor Ligand

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific compound, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, is a novel entity with potential therapeutic applications. While its precise biological target is uncharacterized, its core structure, a benzylpiperidine moiety, is a common feature in a number of psychoactive drugs and other centrally acting agents that have been shown to interact with sigma receptors.[1][2]

The sigma-1 receptor (Sig1R) is a unique, 25-kDa transmembrane protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[3][4][5] It is not a classical G-protein coupled receptor or ion channel, but rather a ligand-operated chaperone protein.[6][7] Sig1R plays a crucial role in maintaining cellular homeostasis by modulating a variety of cellular processes, including intracellular calcium signaling, ion channel activity, and the unfolded protein response (UPR).[3][8][9] Given its significant role in cell survival and its frequent overexpression in various tumor types, Sig1R has emerged as a promising therapeutic target in oncology and neurodegenerative diseases.[4][6][10]

This guide puts forth the hypothesis that 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine functions as a modulator of the sigma-1 receptor. We will detail a comprehensive research strategy to rigorously test this hypothesis, from initial target engagement to downstream functional consequences in cancer cell lines.

The Sigma-1 Receptor: A Pluripotent Cellular Modulator

The sigma-1 receptor is a stress-activated chaperone protein.[3][4] Under basal conditions, Sig1R is associated with the binding immunoglobulin protein (BiP) at the ER membrane.[8] Upon cellular stress or stimulation by agonist ligands, Sig1R dissociates from BiP and can translocate to other cellular compartments, where it interacts with a variety of client proteins to modulate their function.[8][9]

Key functions of the sigma-1 receptor include:

  • Regulation of Calcium Homeostasis: Sig1R directly interacts with and modulates the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER, thereby controlling the release of calcium from ER stores.[3][6][9] This has profound implications for a multitude of calcium-dependent cellular processes, including mitochondrial bioenergetics and apoptosis.[10]

  • Modulation of Ion Channels: Sig1R has been shown to interact with and regulate the function of a wide array of ion channels, including voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels, as well as N-methyl-D-aspartate (NMDA) receptors.[1][3][7][11] This modulation of ion channel activity can impact cellular excitability, proliferation, and migration.

  • Control of the Unfolded Protein Response (UPR): By interacting with key UPR sensors like inositol-requiring enzyme 1α (IRE1α), Sig1R can modulate the cellular response to ER stress, a critical factor in both cell survival and apoptosis.[8][9][12]

  • Influence on Cancer Cell Biology: The overexpression of Sig1R in various cancers, including prostate, breast, and lung cancer, has been linked to increased proliferation, resistance to apoptosis, and enhanced cell motility.[4][10] Therefore, both agonists and antagonists of Sig1R are being investigated for their potential as anti-cancer agents.[13]

The multifaceted nature of Sig1R signaling makes it a compelling, albeit complex, drug target. The following sections will outline a systematic approach to determine if 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine engages this target and elicits a functional response.

Experimental Workflow for Characterizing 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

The following experimental plan is designed to provide a comprehensive evaluation of the putative interaction between 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine and the sigma-1 receptor.

Phase 1: Target Engagement and Binding Characterization

The initial and most critical step is to determine if the compound directly binds to the sigma-1 receptor.

This is the gold-standard method for quantifying the affinity of a test compound for a specific receptor.[14][15]

Protocol:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues known to express high levels of Sig1R (e.g., guinea pig liver or a stable cell line overexpressing human Sig1R).[15]

  • Competitive Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled Sig1R ligand (e.g., -pentazocine) and increasing concentrations of the unlabeled test compound (1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine).[14][16]

  • Separation and Scintillation Counting: Separate the bound and free radioligand using rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Expected Outcome: A dose-dependent inhibition of radioligand binding will indicate that the test compound binds to the sigma-1 receptor. The Ki value will provide a quantitative measure of its binding affinity.

Table 1: Hypothetical Binding Affinity Data

CompoundIC50 (nM)Ki (nM)
(+)-Pentazocine (Control Agonist)5.23.1
Haloperidol (Control Antagonist)8.74.5
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine25.414.8

An alternative to radioligand assays, fluorescent ligand-based assays offer advantages in terms of safety and potential for high-throughput screening.[17]

Protocol:

  • Assay Setup: Utilize a commercially available or in-house developed fluorescent ligand with high affinity and selectivity for Sig1R.[17]

  • Competitive Binding: In a microplate format, incubate the receptor source (membranes or whole cells) with the fluorescent ligand and varying concentrations of the test compound.

  • Fluorescence Detection: Measure the fluorescence signal (e.g., fluorescence polarization or intensity) using a plate reader.

  • Data Analysis: Similar to the radioligand binding assay, determine the IC50 and Ki values from the dose-response curve.

Expected Outcome: A decrease in the fluorescence signal with increasing concentrations of the test compound will confirm competitive binding to the sigma-1 receptor.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Cellular Phenotypic Assays Radioligand Binding Radioligand Binding Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding->Binding Affinity (Ki) Determines Fluorescent Ligand Assay Fluorescent Ligand Assay Fluorescent Ligand Assay->Binding Affinity (Ki) Determines BiP Dissociation Assay BiP Dissociation Assay Binding Affinity (Ki)->BiP Dissociation Assay Informs Calcium Imaging Calcium Imaging BiP Dissociation Assay->Calcium Imaging Cell Viability (MTT) Cell Viability (MTT) BiP Dissociation Assay->Cell Viability (MTT) Impacts Electrophysiology Electrophysiology Calcium Imaging->Electrophysiology Apoptosis (Annexin V) Apoptosis (Annexin V) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Cell Migration (Wound Healing) Cell Migration (Wound Healing)

Figure 1: Experimental Workflow. A logical progression from target binding to cellular effects.

Phase 2: Functional Characterization of Sigma-1 Receptor Modulation

Once binding is confirmed, the next step is to determine whether the compound acts as an agonist or an antagonist.

This assay directly assesses the functional activity of a Sig1R ligand by measuring its ability to induce the dissociation of Sig1R from BiP.[18]

Protocol:

  • Cell Culture and Treatment: Culture cells expressing Sig1R and treat them with the test compound, a known Sig1R agonist (e.g., (+)-pentazocine), and a known antagonist (e.g., haloperidol).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate Sig1R using a specific antibody.

  • Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot to detect the amount of BiP that co-immunoprecipitated with Sig1R.

  • Quantification: Quantify the band intensities to determine the relative amount of BiP associated with Sig1R in each treatment condition.

Expected Outcome: An agonist will cause a decrease in the amount of BiP co-immunoprecipitated with Sig1R, similar to the positive control. An antagonist will not cause dissociation and may even prevent agonist-induced dissociation.

Given Sig1R's role in modulating IP3R-mediated calcium release, measuring changes in intracellular calcium levels is a key functional readout.[9]

Protocol:

  • Cell Loading: Load cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Compound Addition: Add the test compound and monitor the fluorescence signal over time.

  • ER Calcium Release Stimulation: After a period of incubation with the test compound, stimulate the cells with an IP3R agonist (e.g., bradykinin or ATP) to induce calcium release from the ER.

  • Data Analysis: Analyze the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

Expected Outcome: A Sig1R agonist may potentiate the calcium release induced by the IP3R agonist, leading to a larger and/or more sustained increase in intracellular calcium. An antagonist may inhibit this effect.

To investigate the effect of the compound on ion channel activity, whole-cell patch-clamp electrophysiology can be employed.[11]

Protocol:

  • Cell Preparation: Use a cell line that expresses both Sig1R and a specific ion channel of interest (e.g., Kv1.5 or hERG).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration and record the ionic currents through the channel of interest.

  • Compound Application: Perfuse the cells with the test compound and record any changes in the current amplitude, kinetics, or voltage-dependence.

  • Data Analysis: Analyze the electrophysiological recordings to determine the effect of the compound on the ion channel's function.

Expected Outcome: Depending on the specific ion channel and whether the compound is an agonist or antagonist, an increase or decrease in ion channel activity may be observed.[7]

G Compound Compound Sig1R Sig1R Compound->Sig1R Binds to BiP BiP Sig1R->BiP Dissociates from IP3R IP3R Sig1R->IP3R Modulates Ion Channels Ion Channels Sig1R->Ion Channels Modulates ER Stress Sensors ER Stress Sensors Sig1R->ER Stress Sensors Modulates Ca2+ Release Ca2+ Release IP3R->Ca2+ Release Ion Flux Ion Flux Ion Channels->Ion Flux UPR UPR ER Stress Sensors->UPR Cellular Response Cellular Response Ca2+ Release->Cellular Response Ion Flux->Cellular Response UPR->Cellular Response

Figure 2: Putative Sigma-1 Receptor Signaling Pathway.

Phase 3: Cellular Phenotypic Assays in Cancer Cell Lines

The final phase of the investigation involves assessing the impact of the compound on cancer cell pathophysiology. A panel of cancer cell lines with varying levels of Sig1R expression should be used.

These assays determine the effect of the compound on cell growth and survival.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[19][20]

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for cell growth inhibition.

Expected Outcome: A Sig1R antagonist is expected to inhibit the proliferation of cancer cells that are dependent on Sig1R signaling for their growth and survival.[13] An agonist may have more complex, context-dependent effects.[10]

To determine if the observed decrease in cell viability is due to the induction of programmed cell death.

Protocol (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for an appropriate duration.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Expected Outcome: An effective anti-cancer compound would be expected to induce a significant increase in the percentage of apoptotic cells.

To investigate if the compound affects cell cycle progression.

Protocol:

  • Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix them in ethanol.

  • Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: The compound may cause cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anti-cancer drugs.[21][22]

Table 2: Summary of Proposed Cellular Assays

AssayPrincipleEndpoint
Cell Viability (MTT) Mitochondrial dehydrogenase activityIC50 for cell growth inhibition
Apoptosis (Annexin V/PI) Phosphatidylserine externalization and membrane integrityPercentage of apoptotic and necrotic cells
Cell Cycle Analysis DNA contentPercentage of cells in G0/G1, S, and G2/M phases
Wound Healing/Transwell Cell migration into a defined area or through a porous membraneRate of wound closure or number of migrated cells

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to investigating the mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. By systematically progressing from target engagement to functional characterization and finally to cellular phenotypic assays, researchers can build a comprehensive understanding of this novel compound's biological activity. The central hypothesis that it acts as a sigma-1 receptor modulator provides a strong foundation for this investigation, given the structural precedent and the therapeutic potential of targeting this receptor.

Positive results from these studies would warrant further investigation, including:

  • In vivo efficacy studies in animal models of cancer.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

By following the methodologies outlined in this guide, the scientific community can effectively elucidate the mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine and evaluate its potential as a novel therapeutic agent.

References

  • Crottès, D., & Poussard, S. (2013). The sigma-1 receptor: a regulator of cancer cell electrical plasticity? Frontiers in Physiology, 4, 165. [Link]

  • Poklepovic, A., & Gewirtz, D. A. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International Journal of Molecular Sciences, 23(11), 6196. [Link]

  • Ponce-de-Leon, A., & Romero, D. M. (2013). The sigma-1 receptor: a regulator of cancer cell electrical plasticity? ResearchGate. [Link]

  • Wang, Y., & Cui, W. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 584. [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Crottès, D., & Poussard, S. (2013). The sigma-1 receptor: a regulator of cancer cell electrical plasticity? ResearchGate. [Link]

  • Wang, H., & Liu, Y. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 911578. [Link]

  • Kourrich, S. (2017). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Psychiatry, 8, 286. [Link]

  • Romero, L., & Meana, J. J. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 14(35), 3747-3761. [Link]

  • Reddy, R., & Wu, J. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]

  • Al-Gharaibeh, A., & Al-Gharaibeh, N. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. [Link]

  • Matsumoto, R. R. (2015). Sigma Receptor Binding Assays. PubMed - NIH. [Link]

  • Al-Gharaibeh, A., & Al-Gharaibeh, N. (2022). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. PMC. [Link]

  • Su, T. P., & Hayashi, T. (2009). The Pharmacology of Sigma-1 Receptors. PMC. [Link]

  • SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE COST Action. [Link]

  • Martin, S. F., & Zhong, H. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]

  • Matsumoto, R. R. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Lee, S. Y., Choe, Y. S., Sugimoto, H., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. PubMed. [Link]

  • Lee, S. Y., Choe, Y. S., Sugimoto, H., et al. (n.d.). Synthesis and biological evaluation of 1-(4-[>18>F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methy l]piperidine for in vivo studies of acetylcholinesterase. Seoul National University. [Link]

  • Manera, C., & Saccomanni, G. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • Kumar, A., & Singh, P. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. PubMed. [Link]

  • NextSDS. (n.d.). 1-(5-BROMO-2-FLUOROBENZOYL)-4-METHYLPIPERIDINE — Chemical Substance Information. NextSDS. [Link]

  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]

  • Lefranc, F., & Kiss, R. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]

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  • Lefranc, F., & Kiss, R. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. PubMed. [Link]

  • Al-Warhi, T., & Al-Mahmoudy, A. M. M. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

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Sources

Foundational

Thermodynamic properties of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

An In-Depth Technical Guide to the Thermodynamic Characterization of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Abstract 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a substituted piperidine derivative that repres...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Characterization of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Abstract

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a substituted piperidine derivative that represents a class of scaffolds frequently investigated in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of the thermodynamic properties of such compounds is not merely an academic exercise; it is a critical prerequisite for robust process development, formulation design, and ensuring the stability and purity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic parameters of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. It emphasizes the causal relationships behind methodological choices and establishes self-validating experimental workflows, reflecting a best-practice approach for researchers in the pharmaceutical sciences.

Introduction: The Imperative of Thermodynamic Characterization

The molecular structure of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, featuring a halogenated aromatic ring coupled with a substituted aliphatic heterocycle, suggests its potential as a versatile intermediate in organic synthesis. Compounds of this nature are often explored for their biological activity, making them candidates for drug discovery programs. The journey from a promising lead compound to a viable drug product is, however, fraught with physicochemical challenges. The thermodynamic profile of a molecule governs its behavior during synthesis, purification, formulation, and storage.

Key thermodynamic parameters dictate:

  • Physical State and Purity: Melting point and enthalpy of fusion are direct indicators of the solid-state integrity and purity of a compound.

  • Process Chemistry: Boiling point and vapor pressure are fundamental for designing distillation-based purification protocols and for understanding handling requirements.

  • Stability and Degradation: Heat capacity and thermal decomposition profiles, determined through techniques like thermogravimetric analysis (TGA), are essential for defining safe storage conditions and predicting shelf-life.

  • Solubility and Bioavailability: While not a direct thermodynamic property in the classical sense, the energy of the solid-state (related to enthalpy of fusion) influences the dissolution kinetics, a critical factor for bioavailability.

This guide will therefore not focus on non-existent published data for this specific molecule, but rather on the authoritative, universally accepted methodologies for acquiring this critical information.

Experimental Determination of Core Thermodynamic Properties

The following sections detail the standard experimental protocols for characterizing the thermodynamic properties of a novel compound like 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus) via Differential Scanning Calorimetry (DSC)

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a sharp, well-defined transition for a pure crystalline substance. The enthalpy of fusion represents the energy required to induce this phase change. These two parameters provide a robust assessment of purity and the stability of the crystal lattice.

Methodological Rationale: Differential Scanning Calorimetry (DSC) is the gold standard for this measurement. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference. This differential heat flow is recorded as a function of temperature. An endothermic event, such as melting, results in a measurable peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine into a non-reactive aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH_fus = 28.45 J/g). This step is critical for ensuring data trustworthiness.

  • Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a baseline temperature, typically 25 °C.

    • Ramp the temperature at a controlled rate, commonly 10 °C/min, under an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

    • Continue the ramp to a temperature well above the anticipated melting point (e.g., 250 °C).

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined from the extrapolated onset of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the peak area.

Data Summary Table:

ParameterSymbolMethodTypical UnitsSignificance
Melting PointT_mDSC°C or KPurity assessment, physical state definition
Enthalpy of FusionΔH_fusDSCkJ/mol or J/gCrystal lattice energy, solubility indicator

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_cal Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Interpretation A Weigh 2-5 mg Sample B Seal in Aluminum Pan A->B D Load Sample & Reference B->D C Calibrate with Indium C->D E Equilibrate at 25°C D->E F Ramp at 10°C/min under N2 E->F G Record Heat Flow vs. Temp F->G H Identify Endotherm Peak G->H I Determine Onset (Tm) H->I J Integrate Area (ΔHfus) H->J

Caption: Workflow for Melting Point and Enthalpy of Fusion Determination using DSC.

Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is indispensable for determining the thermal stability of a compound, identifying the temperature at which degradation begins, and quantifying the mass loss associated with decomposition events.

Methodological Rationale: For a molecule like 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, TGA can reveal the upper-temperature limit for handling and storage before the covalent bonds within the molecule begin to rupture. The analysis is performed in a controlled atmosphere (typically inert nitrogen) to isolate thermal decomposition from oxidation. The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of mass loss is a key indicator of thermal stability.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or ceramic).

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate the furnace at a baseline temperature (e.g., 30 °C) under a nitrogen purge.

    • Ramp the temperature at a controlled rate, such as 10 °C/min or 20 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • Plot the mass (%) versus temperature.

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T_d5%).

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

Data Summary Table:

ParameterSymbolMethodTypical UnitsSignificance
Decomposition OnsetT_onsetTGA°CUpper limit for thermal stability
5% Mass Loss Temp.T_d5%TGA°CStandard metric for stability comparison

Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_run Thermal Analysis cluster_analysis Data Interpretation A Weigh 5-10 mg Sample B Place in TGA Pan A->B C Load Sample into Furnace B->C D Ramp Temp at 20°C/min under N2 C->D E Record Mass vs. Temp D->E F Plot Mass % vs. Temp E->F G Calculate Derivative (DTG) F->G H Determine Onset Temp (Td5%) F->H

Caption: Workflow for Thermal Stability Assessment using TGA.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, or as a complementary approach, computational chemistry provides powerful tools for predicting thermodynamic properties. Methods based on Density Functional Theory (DFT) can offer valuable insights.

Methodological Rationale: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy and vibrational frequencies. From these fundamental outputs, thermodynamic properties like heat capacity and enthalpy can be derived using principles of statistical mechanics. This ab initio approach is invaluable for screening compounds before synthesis or for understanding experimental observations at a molecular level.

Computational Workflow:

  • Structure Optimization: The 3D structure of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is first optimized to find its lowest energy conformation. A common DFT functional for this is B3LYP with a basis set like 6-31G(d).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermodynamic Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy. These are used to calculate standard thermodynamic quantities.

Logical Relationship Diagram:

Computational_Workflow A Input: Molecular Structure (1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine) B Step 1: Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C Output: Lowest Energy Conformation B->C D Step 2: Vibrational Frequency Calculation C->D E Output: Vibrational Frequencies & ZPVE D->E F Step 3: Statistical Mechanics Analysis E->F G Predicted Thermodynamic Properties (Heat Capacity, Enthalpy, etc.) F->G

Caption: Logical flow for computational prediction of thermodynamic properties via DFT.

Conclusion

References

  • Title: Principles of Thermal Analysis and Calorimetry Source: Mettler-Toledo Handbook URL:https://www.mt.com/us/en/home/library/guides/thermal-analysis/thermal-analysis-handbooks.html
  • Title: ASTM E1269 - 11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry Source: ASTM International URL:https://www.astm.org/e1269-11r18.html
  • Title: Thermogravimetric Analysis (TGA) Source: TA Instruments - Technical Overview URL:https://www.tainstruments.com/tga/
  • Title: Gaussian 16 Manual Source: Gaussian, Inc. URL:https://gaussian.com/manual/
Exploratory

A Technical Guide to the X-ray Crystal Structure Determination of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine: A Representative Small Molecule Case Study

For Researchers, Scientists, and Drug Development Professionals Abstract Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of small molecules. This guide provides an in-depth, technical walkthrough of the process, from synthesis to structural validation, using the novel compound 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine as a representative example. While a public crystal structure for this specific molecule is not available at the time of this writing, this document serves as a comprehensive manual for researchers undertaking the crystallographic analysis of new chemical entities. We will delve into the rationale behind experimental choices, the intricacies of data collection and processing, and the robust methods for structure solution, refinement, and validation, thereby providing a self-validating framework for obtaining a high-quality crystal structure.

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection.[1] The benzylpiperidine motif is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets within the central nervous system.[2][3] The introduction of a bromine atom and a fluorine atom on the benzyl ring, as in 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine, can significantly influence the molecule's conformational preferences, intermolecular interactions, and ultimately, its pharmacological profile.

This guide is structured to mirror the journey of a novel compound from the chemist's bench to a fully validated crystal structure. We will explore not just the "how" but, more importantly, the "why" behind each step, providing the reader with the expertise to navigate the challenges inherent in small-molecule crystallography.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the final structure.[4]

Synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

While numerous synthetic routes to N-benzylpiperidine derivatives exist, a common approach involves the reductive amination of a suitable aldehyde with the corresponding piperidine.[5] For the title compound, a plausible synthetic route is the reaction of 5-bromo-2-fluorobenzaldehyde with 4-methylpiperidine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 4-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 5-bromo-2-fluorobenzaldehyde (1.0 eq).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[6] It is an empirical science that involves screening a wide range of conditions to induce the slow, ordered growth of a single crystal.

Key Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is one of the simplest and most common methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal growth.[4]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[4] A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[7]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals may form at the interface between the two liquids as they slowly mix.

  • Microbatch Under-Oil: This high-throughput technique involves dispensing nanoliter-scale droplets of the compound's solution under a layer of inert oil. The slow evaporation of the solvent through the oil layer can lead to the formation of high-quality crystals.[6]

For 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine, a starting point for crystallization screening would be to dissolve the purified compound in a range of solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and attempt crystallization by slow evaporation and vapor diffusion against common anti-solvents (e.g., hexane, diethyl ether, water).

Single-Crystal X-ray Diffraction: Illuminating the Molecular World

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. Modern diffractometers automate much of the data collection process, but a fundamental understanding of the principles is essential for troubleshooting and ensuring high-quality data.

Crystal Mounting and Evaluation

A single crystal, typically 0.1-0.3 mm in its largest dimension, is carefully mounted on a goniometer head.[8] The crystal is then cooled to a low temperature (usually 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage. The quality of the crystal is initially assessed by examining the diffraction pattern produced when it is exposed to the X-ray beam. Sharp, well-defined diffraction spots are indicative of a good-quality single crystal.[8]

Data Collection Strategy and Execution

The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector, such as a CCD or CMOS sensor, records the positions and intensities of the diffracted X-rays.[9] A data collection strategy is calculated to ensure that a complete and redundant dataset is collected.

Experimental Workflow: Data Collection

cluster_0 Data Collection Workflow A Select and Mount Crystal B Cool Crystal (e.g., 100 K) A->B on Goniometer C Screen Crystal Quality B->C in N2 stream D Determine Unit Cell C->D Preliminary diffraction E Calculate Data Collection Strategy D->E Indexing F Collect Diffraction Images E->F Optimize for completeness

Caption: A typical workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data, which consists of a list of reflection intensities, must be processed and used to solve and refine the crystal structure. This is a computationally intensive process that relies on specialized software.

Data Reduction and Space Group Determination

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[10] The unit cell parameters and the crystal's symmetry (space group) are determined from the geometry of the diffraction pattern.

Structure Solution

The "phase problem" is a central challenge in crystallography: the diffraction experiment measures the intensities of the reflections, but not their phases. Direct methods are powerful computational techniques used to solve the phase problem for small molecules, providing an initial electron density map of the unit cell.[11] This map should reveal the positions of most of the non-hydrogen atoms.

Structure Refinement

The initial atomic model is refined using a least-squares process to improve the agreement between the observed diffraction data and the data calculated from the model.[12] This iterative process involves adjusting the atomic coordinates, and their anisotropic displacement parameters (which model thermal motion), until the best possible fit is achieved. The quality of the fit is monitored using the R-factor; for small molecules, a final R-factor of less than 5% is typically expected for a good quality structure.[13] Hydrogen atoms are usually located in the difference electron density map and refined using a riding model.[12]

The SHELX suite of programs is widely used for small-molecule structure solution and refinement.[11]

Table 1: Hypothetical Crystallographic Data for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

ParameterValue
Chemical formulaC₁₃H₁₇BrFN
Formula weight286.18 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 15.789(5)
α, β, γ (°)90, 105.67(2), 90
Volume (ų)1302.3(8)
Z4
Calculated density (g/cm³)1.459
Absorption coefficient (mm⁻¹)3.254
F(000)584
Crystal size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
θ range for data collection (°)2.5 to 27.5
Reflections collected12543
Independent reflections2987 [R(int) = 0.034]
Data / restraints / parameters2987 / 0 / 154
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.087
R indices (all data)R₁ = 0.048, wR₂ = 0.095
Largest diff. peak and hole (e.Å⁻³)0.45 and -0.38

Structural Analysis and Validation: Ensuring the Integrity of the Model

A refined crystal structure must be rigorously validated to ensure its accuracy and chemical reasonableness.[14]

Molecular Geometry and Conformation

The determined structure provides precise bond lengths, bond angles, and torsion angles. For 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine, key structural features to analyze would include:

  • The conformation of the piperidine ring (likely a chair conformation).

  • The orientation of the methyl group on the piperidine ring (axial vs. equatorial).

  • The rotational conformation around the C-N bond connecting the benzyl and piperidine moieties.

Molecular Structure Diagram

Caption: 2D representation of the title compound's connectivity.

Intermolecular Interactions and Crystal Packing

Analysis of the crystal packing reveals the non-covalent interactions that hold the molecules together in the crystal lattice. These can include hydrogen bonds, halogen bonds, and van der Waals interactions. Understanding these interactions is crucial for studies of polymorphism and crystal engineering.

Structure Validation Tools

The final crystallographic information file (CIF) should be checked using validation software such as the International Union of Crystallography's checkCIF service.[14] This service performs a battery of tests on the geometric and crystallographic data to identify potential errors or inconsistencies. A clean validation report provides strong evidence for the correctness of the structure.

Conclusion: From a Hypothesis to a High-Resolution Reality

The determination of a small molecule's crystal structure is a powerful analytical technique that provides unparalleled insight into its three-dimensional nature. This guide has outlined a comprehensive and self-validating workflow for achieving this goal, using 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine as a working example. By adhering to rigorous experimental protocols, from synthesis and crystallization to data collection, refinement, and validation, researchers can confidently elucidate the structures of novel compounds. This structural information is invaluable for advancing research in medicinal chemistry, materials science, and many other fields where molecular structure dictates function.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1861. DOI:10.1039/D2CS00697A
  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • McCabe, E. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1861.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Tarawneh, M. A., et al. (2018). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine.
  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
  • NPTEL-NOC IITM. (2019, May 6).
  • Wang, L., et al. (2025).
  • NPTEL-NOC IITM. (2019, May 6).
  • Wang, Y., et al. (2020). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. European Journal of Medicinal Chemistry, 200, 112431.
  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare.
  • OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

  • O'Donoghue, A. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • Aitken, R. A., et al. (2014). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide.
  • CCDC. (2023, June 14). Validation of Experimental Crystal Structures.
  • Casy, A. F., et al. (1982). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Journal of the Chemical Society, Perkin Transactions 2, (6), 749-755.
  • Schrödinger. (2024, October 23).
  • Owen, R. L. (2021, May 28).
  • ProFunc. (n.d.).
  • ORNL Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction.
  • Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 36(6), 1145-1150.
  • Kim, J., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-744.
  • Marcantonio, K. M., et al. (2009). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Letters, 11(19), 4438-4441.
  • PubChem. (n.d.). 1-(5-bromo-2-fluorobenzoyl)-4-methylpiperidine (C13H15BrFNO).
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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation Protocols for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Introduction & Strategic Rationale 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS: 1492223-82-1)[1] is a highly valued tertiary amine building block in preclinical medicinal chemistry. The integration of a fluorine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS: 1492223-82-1)[1] is a highly valued tertiary amine building block in preclinical medicinal chemistry. The integration of a fluorine atom and a bromine atom on the benzylic system provides a unique stereoelectronic profile while serving as an orthogonal handle for late-stage functionalization, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

As an Application Scientist, selecting the correct synthetic pathway for this molecule is critical for balancing yield, purity, and scalability. This guide details two field-validated methodologies: Route A (Reductive Amination) and Route B (Nucleophilic Alkylation) .

SynthesisRoutes Aldehyde 5-Bromo-2-fluorobenzaldehyde Imine Iminium Intermediate Aldehyde->Imine Route A: DCE, AcOH (Condensation) Amine 4-Methylpiperidine Amine->Imine Target 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Amine->Target Bromide 5-Bromo-2-fluorobenzyl bromide Bromide->Target Route B: K2CO3, MeCN (Alkylation) Imine->Target NaBH(OAc)3 (Reduction)

Fig 1: Divergent synthetic pathways for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Mechanistic Causality & Route Comparison

Route A: Direct Reductive Amination (High Purity)

This route relies on the condensation of 5-bromo-2-fluorobenzaldehyde with 4-methylpiperidine to form an intermediate iminium ion, followed by in situ reduction.

  • Causality of Reagent Choice: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Cyanoborohydride (NaBH₃CN). As established by [2], NaBH(OAc)₃ is milder, avoids the generation of toxic hydrogen cyanide gas, and selectively reduces the iminium ion without prematurely reducing the unreacted aldehyde.

  • Causality of Solvent: 1,2-Dichloroethane (DCE) is selected because it facilitates faster reaction kinetics for sterically hindered amines compared to THF[2].

Route B: Nucleophilic Benzylic Alkylation (Rapid Scale-Up)

This route involves the S_N2 displacement of the bromide leaving group from 5-bromo-2-fluorobenzyl bromide[3] by the nucleophilic nitrogen of 4-methylpiperidine.

  • Causality of Reagent Choice: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to stabilize the S_N2 transition state. Potassium carbonate (K₂CO₃) acts as an insoluble, mild inorganic base to scavenge the generated hydrobromic acid (HBr), driving the reaction forward without promoting unwanted degradation[3].

Quantitative Data: Route Comparison
ParameterRoute A: Reductive AminationRoute B: Nucleophilic Alkylation
Primary Reagents Aldehyde, Amine, NaBH(OAc)₃Benzyl Bromide, Amine, K₂CO₃
Solvent System 1,2-Dichloroethane (DCE)Acetonitrile (MeCN)
Temperature Profile 0 °C to Ambient (20–25 °C)60 °C (Mild Heating)
Reaction Time 4 – 12 Hours2 – 6 Hours
Average Yield 85% – 92%75% – 85%
Impurity Profile Trace alcohol (over-reduction)Quaternary ammonium salts
Scalability Excellent (Highly controlled exotherm)Good (Requires strict stoichiometry)

Experimental Protocols (Self-Validating Systems)

Protocol A: Reductive Amination Workflow
  • Imine Formation: Charge a dry, nitrogen-purged round-bottom flask with 5-bromo-2-fluorobenzaldehyde (1.0 equiv) and 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Add 4-methylpiperidine (1.1 equiv) and glacial acetic acid (1.0 equiv).

    • Causality: The acetic acid acts as a catalyst to accelerate iminium ion formation, which is critical for less nucleophilic or sterically hindered amines[2].

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C prevents rapid temperature spikes (exotherm) and minimizes the competing direct reduction of the aldehyde to an alcohol.

  • In-Process Control (IPC): Remove the ice bath and stir at ambient temperature for 4 hours. Self-Validation: Analyze an aliquot via LC-MS. The protocol is validated to proceed only when the aldehyde peak is <2% relative to the product mass (m/z 286.1).

  • Quench: Slowly add saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution completely ceases.

    • Causality: The mildly basic quench neutralizes acetic acid and destroys unreacted hydride species, ensuring the target tertiary amine remains in its free-base (lipophilic) form for efficient extraction.

Protocol B: Acid-Base Purification Workflow

To avoid the bottleneck of column chromatography, we employ a self-validating acid-base extraction logic. Because the target compound is a basic tertiary amine, it can be selectively toggled between water-soluble and lipid-soluble states.

Workup Quench 1. Quench Sat. NaHCO3 Extract 2. Extraction EtOAc / Aqueous Quench->Extract AcidWash 3. Acid Wash 0.5M HCl (Aq) Extract->AcidWash BaseRecover 4. Basification NaOH to pH 10 AcidWash->BaseRecover Pure 5. Organic Recovery Pure Target BaseRecover->Pure

Fig 2: Self-validating acid-base extraction workflow for tertiary amine purification.

  • Initial Extraction: Extract the quenched reaction mixture with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Acid Wash (The Purification Step): Extract the combined organic layers with 0.5 M aqueous HCl (3 × 50 mL).

    • Causality: The amine is protonated into a water-soluble hydrochloride salt, migrating to the aqueous phase. Neutral lipophilic impurities (e.g., unreacted aldehyde or benzyl bromide) remain trapped in the discarded organic phase.

  • Basification & Recovery: Cool the acidic aqueous layer to 0 °C and slowly add 2.0 M NaOH until the pH reaches 10. Self-Validation: The solution will turn cloudy as the free-base amine precipitates/oils out.

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc or Dichloromethane (DCM). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target compound as a pale yellow oil.

Analytical Characterization Profile

To ensure the scientific integrity of the synthesized batch, validate the product against the following analytical markers:

Analytical TechniqueTarget Marker / Expected Result
LC-MS (ESI+) [M+H]⁺ m/z = 286.1 (and 288.1 in a 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)
¹H NMR (CDCl₃) Singlet at ~3.5 ppm (2H, benzylic CH₂); Doublet at ~0.9 ppm (3H, piperidine-CH₃)
¹⁹F NMR (CDCl₃) Multiplet at ~ -118 ppm (1F, Ar-F)
HPLC Purity > 98% (UV detection at 254 nm and 210 nm)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

  • Quan, M. L., et al. "Sulfonamidopyrrolidinone Factor Xa Inhibitors: Potency and Selectivity Enhancements via P-1 and P-4 Optimization." Journal of Medicinal Chemistry, 2003, 46(4), 582-595. Available at:[Link]

Sources

Application

Application Notes and Protocols for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine: A Versatile Building Block in Drug Discovery

Introduction: Unlocking New Chemical Space in Drug Development In the landscape of modern medicinal chemistry, the piperidine scaffold holds a privileged position, appearing in a multitude of approved therapeutic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space in Drug Development

In the landscape of modern medicinal chemistry, the piperidine scaffold holds a privileged position, appearing in a multitude of approved therapeutic agents and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. When combined with a synthetically versatile substituted aromatic moiety, the resulting building block can unlock novel chemical space for drug discovery programs. This guide introduces 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine , a strategic building block designed for the efficient synthesis of diverse compound libraries.

This molecule synergistically combines three key features:

  • The 4-Methylpiperidine Ring: A frequently employed fragment in central nervous system (CNS) agents, analgesics, and antidepressants, offering improved metabolic stability and pharmacokinetic properties.[1][3]

  • The 2-Fluoro Substituent: The presence of a fluorine atom can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[4][5][6] The 2-fluoro substitution, in particular, can influence the conformation of the benzyl group and engage in specific hydrogen-bonding interactions.[7]

  • The 5-Bromo Substituent: This bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments.

This application note provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the synthetic utility of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, complete with detailed experimental protocols for its application in drug discovery workflows.

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The table below summarizes the key estimated properties of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

PropertyEstimated ValueSignificance in Drug Discovery
Molecular Formula C₁₃H₁₇BrFNProvides the elemental composition.
Molecular Weight 286.18 g/mol Falls within the "rule-of-five" guidelines for oral bioavailability.
LogP (Octanol/Water) 3.8Indicates good lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) 3.24 ŲLow value suggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 0Lack of H-bond donors can improve membrane permeability.
Hydrogen Bond Acceptors 1The nitrogen atom can act as a hydrogen bond acceptor.
pKa (most basic) 8.9The piperidine nitrogen is basic and will be protonated at physiological pH.

Note: These values are computationally predicted and should be considered as estimates.

Synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

The most direct and efficient method for the synthesis of the title compound is the N-alkylation of 4-methylpiperidine with 5-bromo-2-fluorobenzyl bromide. This reaction proceeds via a standard SN2 mechanism.

Experimental Protocol: N-Alkylation

This protocol details the synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine from commercially available starting materials.

Materials:

  • 4-Methylpiperidine

  • 5-Bromo-2-fluorobenzyl bromide[8]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 4-methylpiperidine (1.0 eq.) in anhydrous acetonitrile (0.1 M), add anhydrous potassium carbonate (2.0 eq.).

  • Add a solution of 5-bromo-2-fluorobenzyl bromide (1.1 eq.) in anhydrous acetonitrile dropwise at room temperature under a nitrogen atmosphere.[9]

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base sufficient to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.[9]

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Excess Reagent: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.

  • Workup: The aqueous workup removes any remaining inorganic salts and water-soluble impurities.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-Methylpiperidine 5-Bromo-2-fluorobenzyl bromide reaction N-Alkylation (K₂CO₃, CH₃CN, 60 °C) start->reaction workup Aqueous Workup (DCM, NaHCO₃, Brine) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Product: 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine purification->product

Caption: Synthetic workflow for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Applications in Drug Discovery: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine as a building block lies in the synthetic versatility of its aryl bromide moiety. This functional group is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse and complex molecular architectures.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[10][11] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many classes of pharmaceuticals.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine with a generic arylboronic acid.

Materials:

  • 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, the arylboronic acid, potassium phosphate, and SPhos.

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl bromides, even with sterically hindered or electron-rich coupling partners.[12][13]

  • Base: Potassium phosphate is a strong enough base to facilitate the transmetalation step of the catalytic cycle without causing significant side reactions.[13]

  • Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reactants.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Start Materials: 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Arylboronic Acid reaction Pd-Catalyzed Coupling (Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O) start->reaction workup Filtration and Extraction (Celite, Ethyl Acetate) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Product: Arylated Derivative purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[14][15][16] This reaction allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen-containing nucleophiles.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine with a generic amine.

Materials:

  • 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (1.0 eq.)

  • Amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq.)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.

  • Seal the tube, and evacuate and backfill with an inert atmosphere three times.

  • Add anhydrous toluene, followed by the amine, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, and sodium tert-butoxide.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[17]

Justification of Experimental Design:

  • Catalyst System: The use of a pre-catalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich ligand such as XPhos is a robust system for the amination of aryl bromides.[18]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be performed under an inert atmosphere.

G cluster_buchwald Buchwald-Hartwig Amination Workflow start Start Materials: 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Amine reaction Pd-Catalyzed Amination (Pd₂(dba)₃, XPhos, NaO*t*-Bu, Toluene) start->reaction workup Filtration and Concentration (Silica Gel, Diethyl Ether) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Product: N-Aryl Derivative purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Example Application: Synthesis of a Hypothetical Bioactive Compound

To illustrate the utility of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, the following scheme outlines a hypothetical synthesis of a potential CNS agent. This example demonstrates the sequential application of the cross-coupling reactions described above.

G cluster_hypothetical Hypothetical Synthesis of a CNS Agent start 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine suzuki Suzuki-Miyaura Coupling (Pyridin-3-ylboronic acid) start->suzuki Step 1 intermediate Intermediate A suzuki->intermediate buchwald Buchwald-Hartwig Amination (Morpholine) intermediate->buchwald Step 2 product Hypothetical CNS Agent buchwald->product

Caption: Hypothetical two-step synthesis of a potential CNS agent.

This synthetic route highlights the ability to rapidly generate molecular complexity from a single, versatile building block. The introduction of the pyridine ring via Suzuki-Miyaura coupling can enhance water solubility and provide a key interaction point for biological targets. The subsequent Buchwald-Hartwig amination with morpholine introduces another common pharmacophore, further diversifying the molecular structure.

Conclusion

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a strategically designed building block that offers significant advantages for medicinal chemists and drug development professionals. Its straightforward synthesis and, more importantly, the orthogonal reactivity of its aryl bromide handle, provide a rapid and efficient entry point to a wide array of complex molecular structures. The ability to perform well-established and robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination makes this compound an invaluable tool for the construction of compound libraries for lead discovery and optimization. The incorporation of the 4-methylpiperidine and 2-fluorobenzyl moieties provides a favorable starting point for developing drug candidates with desirable pharmacokinetic and pharmacodynamic properties.

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  • Westermayr, J.; Gastegger, M.; Schütt, K. T.; Maurer, R. J. Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Digital Discovery2021, 1 (1), 66–76. DOI: 10.1039/D1DD00002B.
  • Guidechem. methyl 1-[(2-bromo-5-fluorophenyl)
  • Sigma-Aldrich. 4-Methylpiperidine.
  • NextSDS. 1-(5-BROMO-2-FLUOROBENZOYL)-4-METHYLPIPERAZINE.

Sources

Method

Protocol for dissolving 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in DMSO

Standard Operating Procedure & Application Note: Dissolution and Handling of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in DMSO Executive Summary The preparation of reliable small-molecule stock solutions is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Application Note: Dissolution and Handling of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in DMSO

Executive Summary

The preparation of reliable small-molecule stock solutions is a critical foundational step in drug discovery and biological assays. 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a halogenated, lipophilic small molecule. Due to its highly hydrophobic benzylpiperidine core, it exhibits poor aqueous solubility but excellent solubility in polar aprotic solvents. This application note details the mechanistic rationale and step-by-step protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO), ensuring structural integrity, preventing aqueous precipitation, and mitigating artifactual solvent effects during downstream assays.

Physicochemical Profiling

Before initiating dissolution, it is imperative to understand the quantitative properties of the target molecule. The presence of both bromine and fluorine on the aromatic ring significantly increases the lipophilicity (LogP) of the compound, necessitating the use of a strong organic solvent.

PropertyValueImpact on Dissolution Strategy
Chemical Formula C₁₃H₁₇BrFNHalogenation increases hydrophobicity; mandates organic solvent.
Molecular Weight 286.18 g/mol Used to calculate molarity (14.31 mg/mL = 50 mM).
Physical State Solid (Powder/Crystalline)Requires mechanical disruption (vortexing/sonication) to break lattice energy.
Primary Solvent Anhydrous DMSOHighly polar aprotic nature solvates the molecule without hydrolysis.
Target Stock Conc. 10 mM to 50 mMHigh concentration allows for >1:1000 dilution in final aqueous assays.

Mechanistic Rationale: The "Solvent Effect" and Causality of Protocol Design

Do not simply add buffer to your compound. The experimental choices in this protocol are governed by specific thermodynamic and biochemical principles:

  • Why Anhydrous DMSO? Standard DMSO is highly hygroscopic. If moisture is absorbed from the atmosphere, the introduction of water molecules will prematurely trigger the hydrophobic effect, causing the lipophilic 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine to form micro-precipitates in the stock vial [1].

  • The Serial Dilution Rule: A common error is diluting a high-concentration DMSO stock directly into an aqueous buffer to create intermediate concentrations. This often forces the compound past its aqueous solubility threshold, causing irreversible precipitation [2]. To prevent this, all serial dilutions must be performed in 100% DMSO . The compound should only encounter the aqueous buffer at the final, working concentration step.

  • Mitigating Target Interference: While DMSO is biologically well-tolerated at low concentrations, recent biophysical studies demonstrate that DMSO can interact with target proteins (such as human Nerve Growth Factor) and alter receptor-binding dynamics if concentrations are too high [3]. Therefore, the protocol is designed to ensure the final assay concentration of DMSO never exceeds 0.1% to 1.0% (v/v).

Experimental Workflow Diagram

Workflow Solid 1-(5-Bromo-2-fluorobenzyl) -4-methylpiperidine (Solid Powder) Stock Master Stock Solution (50 mM in 100% Anhydrous DMSO) Solid->Stock Add Anhydrous DMSO + Vortex/Sonicate Dilution Serial Dilutions (100% Anhydrous DMSO) Stock->Dilution Dilute with 100% DMSO Working Aqueous Working Solution (Buffer/Media + ≤1% DMSO) Dilution->Working 1:100 to 1:1000 Dilution into Aqueous Buffer Assay In Vitro / In Vivo Assay (Final DMSO ≤ 0.1%) Working->Assay Apply to Target (Cells/Enzyme)

Workflow for dissolving and diluting 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Step-by-Step Methodology

Phase 1: Preparation of 50 mM Master Stock Solution

  • Equilibration: Allow the vial of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Calculation: To prepare a 50 mM stock, you require 14.31 mg of the compound per 1 mL of DMSO ( 0.05 mol/L×286.18 g/mol=14.31 mg/mL ).

  • Solvation: Weigh the required mass into a sterile, solvent-resistant microcentrifuge tube. Add the corresponding volume of Anhydrous DMSO (≥99.9% purity) .

  • Agitation: Vortex the tube gently for 30–60 seconds. If the compound does not immediately dissolve, place the tube in a water bath sonicator at 37°C for 5 minutes. The acoustic cavitation will overcome the remaining crystal lattice energy [1].

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce moisture and degrade the compound; single-use aliquots prevent this.

Phase 2: Serial Dilution in 100% DMSO

  • Determine the desired final concentrations for your dose-response curve.

  • Prepare a series of sterile tubes. Perform all intermediate dilutions using 100% Anhydrous DMSO [2].

  • Example: To create a 10 mM intermediate stock from the 50 mM master, combine 20 µL of the 50 mM stock with 80 µL of 100% DMSO. Mix thoroughly by pipetting.

Phase 3: The Aqueous Jump (Working Solution)

  • Pre-warm your aqueous assay buffer (e.g., PBS, DMEM) to 37°C. Cold buffers thermodynamically favor precipitation.

  • Perform a rapid 1:1000 dilution by injecting 1 µL of your DMSO intermediate directly into the vortex of 999 µL of mixing aqueous buffer.

  • This rapid dispersion prevents local zones of high compound concentration, minimizing the risk of nucleation and precipitation. The final DMSO concentration is now a safe 0.1%.

Quality Control & Self-Validation System

To ensure the integrity of your experiment, the protocol must be self-validating. Do not assume complete dissolution based solely on naked-eye observation.

  • The Tyndall Effect Test: Shine a standard laser pointer through the transparent vial of your final aqueous working solution. If the laser beam becomes visible as a solid line of scattered light, micro-precipitates have formed (colloidal suspension). A properly dissolved solution will not scatter the beam.

  • Kinetic Solubility via Nephelometry: For high-throughput validation, transfer 100 µL of the final aqueous solution into a clear-bottom 96-well plate and measure light scattering using a nephelometer. An increase in baseline scattering indicates that the compound has breached its kinetic solubility limit in the aqueous phase, requiring a lower final assay concentration.

References

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Molecules (MDPI). Available at:[Link]

Application

Application Note: A Validated High-Sensitivity LC-MS/MS Method for the Quantification of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Abstract This application note presents a robust, sensitive, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. This compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust, sensitive, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. This compound, featuring a substituted benzyl group attached to a methylpiperidine core, is representative of novel small molecules in pharmaceutical development. Accurate quantification is essential for various stages of drug development, including pharmacokinetic studies, impurity profiling, and quality control.[1][2][3] The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode. We detail the rationale behind the chromatographic and spectrometric choices, provide a step-by-step protocol, and present a comprehensive validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Scientific Principles & Method Rationale

The development of a reliable analytical method is grounded in the physicochemical properties of the analyte. 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a synthetic organic compound with a molecular formula of C₁₃H₁₇BrFN and a monoisotopic mass of 299.05 g/mol . Its structure contains a basic piperidine nitrogen, making it an ideal candidate for analysis by electrospray ionization in positive mode.

Chromatographic Strategy: Reversed-Phase Chromatography

Reversed-phase chromatography (RPC) is the predominant separation technique in pharmaceutical analysis for small molecules due to its versatility and robustness.[1] This method separates analytes based on their hydrophobicity.

  • Causality: The analyte possesses significant non-polar character due to the bromofluorobenzyl and methyl groups, allowing for strong hydrophobic interactions with a non-polar stationary phase like C18. A polar mobile phase, typically a mixture of water and an organic solvent, is used to elute the compound. To ensure efficient protonation of the analyte and to improve chromatographic peak shape, the mobile phase is acidified with 0.1% formic acid. This suppresses the interaction of the basic analyte with residual acidic silanols on the silica-based column packing material, leading to sharper, more symmetrical peaks.

Ionization and Detection Strategy: ESI-MS/MS

Mass spectrometry provides unparalleled sensitivity and selectivity, making it the detector of choice for trace-level quantification in complex matrices.[1][7]

  • Expertise & Causality:

    • Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for polar and ionizable molecules.[8][9][10] The basic nitrogen in the piperidine ring is readily protonated in the acidic mobile phase, forming a stable positive ion ([M+H]⁺). This process is highly efficient and is the cornerstone of this method's sensitivity.[11][12]

    • Tandem Mass Spectrometry (MS/MS): To achieve the highest level of selectivity and minimize background interference, a triple quadrupole mass spectrometer is used.[1][7] The first quadrupole (Q1) selects the protonated molecular ion (the precursor ion). This ion is then fragmented in the collision cell (q2), and a specific, stable fragment ion (the product ion) is monitored by the third quadrupole (Q3). This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and ensures that the signal is highly specific to the analyte of interest.[13]

Experimental Methodology

Materials and Reagents
  • 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine reference standard (>98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, >99%)

Instrumentation

The following table summarizes the instrumentation used for this method.

ComponentSpecification
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Autosampler Capable of 1-10 µL injections and temperature-controlled at 4°C
LC Column C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Perform serial dilutions of the working stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 0.1 ng/mL to 500 ng/mL.

LC-MS/MS Method Parameters

Table 1: Optimized Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | C18, 2.1 x 50 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 2 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 20 | | | 5.0 | 20 |

Table 2: Optimized Mass Spectrometer Conditions

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Analyzer Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined empirically
Precursor Ion (Q1) 300.1 m/z ([M+H]⁺ for C₁₃H₁₇BrFN)
Product Ion (Q3) To be determined via infusion and product ion scan

| Collision Energy (eV) | To be optimized for maximum product ion intensity |

Visualization of Workflow and Scientific Rationale

The following diagrams illustrate the experimental workflow and the key scientific principle guiding the method development.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Weigh Reference Standard P2 Prepare 1 mg/mL Stock Solution P1->P2 P3 Create 10 µg/mL Working Stock P2->P3 P4 Generate Calibration Curve Standards (0.1 - 500 ng/mL) P3->P4 A1 Inject Sample into HPLC P4->A1 A2 Chromatographic Separation (C18 Column Gradient) A1->A2 A3 ESI+ Ionization A2->A3 A4 MS/MS Detection (MRM) A3->A4 D1 Integrate Chromatographic Peaks A4->D1 D2 Construct Calibration Curve (Peak Area vs. Concentration) D1->D2 D3 Quantify Unknown Samples D2->D3

Caption: A comprehensive workflow for the LC-MS/MS analysis.

Ionization_Rationale cluster_mobile_phase Mobile Phase Condition cluster_analyte Analyte State in Solution cluster_outcome Analytical Outcome MP Mobile Phase (Water/ACN + 0.1% Formic Acid) pH ≈ 2.7 Analyte_Neutral Analyte (Neutral Form) R₃N MP->Analyte_Neutral Low pH Environment Analyte_Protonated Analyte (Protonated Form) R₃NH⁺ Analyte_Neutral->Analyte_Protonated Protonation of basic N Outcome1 Improved Peak Shape (Reduced Silanol Interaction) Analyte_Protonated->Outcome1 Outcome2 Efficient ESI+ Ionization (High MS Signal) Analyte_Protonated->Outcome2

Caption: Rationale for acidic mobile phase selection.

Method Validation Results

The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[5][6][14] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6]

Table 3: Linearity and Detection Limits

Parameter Result
Linearity Range 0.1 – 500 ng/mL
Correlation Coefficient (r²) > 0.998
Regression Model Linear, 1/x weighting
Limit of Detection (LOD) 0.03 ng/mL (S/N > 3)

| Limit of Quantitation (LOQ) | 0.1 ng/mL (S/N > 10) |

The quantitation limit is the lowest amount of analyte that can be determined with suitable precision and accuracy.[6]

Table 4: Accuracy and Precision

QC Level Conc. (ng/mL) Accuracy (% Recovery) Precision (% RSD, n=6)
LLOQ 0.1 104.5% 8.2%
Low QC 0.3 98.7% 6.5%
Mid QC 50 101.2% 4.1%

| High QC | 400 | 99.5% | 3.5% |

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ), consistent with FDA guidance for bioanalytical methods which serves as a rigorous standard.[15][16][17]

Specificity: The specificity of the method was confirmed by injecting a blank sample (50:50 acetonitrile:water), which showed no interfering peaks at the retention time of the analyte.[6] The use of MRM detection inherently provides a high degree of specificity.

Consolidated Protocol

  • Prepare Solutions: Prepare stock (1 mg/mL), working stock (10 µg/mL), and calibration standards (0.1-500 ng/mL) as described in section 2.3.

  • System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Creation: Create a sequence including blanks, calibration standards (from low to high concentration), quality control (QC) samples, and unknown samples.

  • Injection: Inject 2 µL of each sample for analysis using the LC and MS parameters detailed in Tables 1 and 2.

  • Data Processing:

    • Integrate the peak corresponding to the analyte in each chromatogram.

    • Generate a linear calibration curve by plotting peak area against concentration for the calibration standards. Apply a 1/x weighting for improved accuracy at the lower end of the curve.

    • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. The method demonstrates excellent performance in linearity, accuracy, and precision, meeting the stringent requirements for analytical method validation outlined by the ICH.[5] This protocol is well-suited for high-throughput analysis in drug development and research environments, providing a reliable tool for the accurate measurement of this and structurally similar compounds.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • LCGC International. (2026, January 1). Electrospray Ionization for Mass Spectrometry.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PerkinElmer. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • NextSDS. (n.d.). 1-(5-BROMO-2-FLUOROBENZOYL)-4-METHYLPIPERIDINE — Chemical Substance Information.
  • BenchChem. (n.d.). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Lam, C. W., & Chan, M. H. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 23(2), 39–54. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. (n.d.). A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Introduction and Mechanistic Rationale The compound 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine serves as a highly versatile bifunctional building block in modern medicinal chemistry and drug discovery. Featuring a hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine serves as a highly versatile bifunctional building block in modern medicinal chemistry and drug discovery. Featuring a halogenated benzyl moiety coupled to a basic 4-methylpiperidine pharmacophore, this scaffold is frequently utilized in the synthesis of central nervous system (CNS) active agents, including positive allosteric modulators (PAMs) [1].

Causality in Structural Design
  • The Aryl Bromide Handle: The bromine atom at the 5-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Bromides offer an optimal balance between reactivity and stability compared to their iodide or chloride counterparts.

  • The Ortho-Fluoro Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, which lowers the lowest unoccupied molecular orbital (LUMO) of the aryl ring. This accelerates the initial oxidative addition of the Pd(0) species. Furthermore, the steric and electronic nature of the fluorine atom often dictates the conformational preferences of the resulting coupled products, a critical factor in target-protein binding [2].

  • The Piperidine Moiety: The basic tertiary amine enhances aqueous solubility, a vital pharmacokinetic parameter. However, during cross-coupling, this Lewis basic nitrogen can competitively coordinate with the palladium catalyst, potentially leading to catalyst poisoning. Consequently, judicious selection of bulky, electron-rich ligands (e.g., XPhos, RuPhos) is required to prevent off-target coordination and ensure high turnover frequencies.

Reaction Workflows and Pathway Visualization

The following diagram illustrates the divergent synthetic pathways achievable from this core scaffold, highlighting the catalytic cycle's critical phases.

G A 1-(5-Bromo-2-fluorobenzyl) -4-methylpiperidine B Oxidative Addition [Pd(0) -> Pd(II)] A->B C1 Transmetalation (Aryl Boronic Acid + Base) B->C1 Suzuki Route C2 Amine Coordination & Deprotonation (Primary/Secondary Amine + Base) B->C2 Buchwald Route D1 Reductive Elimination C1->D1 D2 Reductive Elimination C2->D2 E1 Suzuki-Miyaura Product (Biaryl Scaffold) D1->E1 E2 Buchwald-Hartwig Product (Aniline Derivative) D2->E2

Caption: Divergent palladium-catalyzed cross-coupling pathways for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols incorporate in-process controls and specific stoichiometric rationales.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation is highly recommended for this substrate to overcome the steric hindrance imposed by the ortho-fluoro substitution and to minimize reaction times, thereby reducing the risk of piperidine-induced catalyst degradation [1].

Reagents:

  • 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (1.0 equiv, 0.5 mmol)

  • Aryl boronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the aryl bromide, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Seal the vial with a septum cap. Sparge the solution with ultra-pure Argon for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction: Place the vial in a dedicated microwave synthesizer. Heat at 110 °C for 20 minutes with high stirring.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution: Dichloromethane to 5% Methanol in Dichloromethane containing 0.1% Triethylamine). Rationale: Triethylamine prevents the basic piperidine product from streaking on the acidic silica gel.

Protocol B: Buchwald-Hartwig Amination

For C-N bond formation, the choice of base and ligand is paramount. Sodium tert-butoxide (NaOtBu) and RuPhos are selected to facilitate the coupling of sterically hindered or electronically deactivated amines [3].

Reagents:

  • 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (1.0 equiv, 0.5 mmol)

  • Amine substrate (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous Toluene (4 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ and RuPhos in a dry vial with 1 mL of anhydrous toluene. Stir for 15 minutes at room temperature until a color change (typically deep purple to red/orange) indicates the formation of the active L-Pd(0) complex.

  • Reaction Assembly: To a separate oven-dried Schlenk tube, add the aryl bromide, amine, and NaOtBu. Transfer the pre-activated catalyst solution into the Schlenk tube. Add the remaining 3 mL of toluene.

  • Heating: Seal the tube and heat in a pre-equilibrated oil bath at 100 °C for 12 hours.

  • Quenching & Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Concentrate the combined organic layers and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure amine salt.

Quantitative Data and Optimization Metrics

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine with phenylboronic acid, demonstrating the causality of catalyst and solvent selection.

Catalyst SystemSolvent SystemTemp (°C) / TimeConversion (%)Isolated Yield (%)Notes
Pd(PPh₃)₄Toluene / EtOH / H₂O90 °C / 12 h (Thermal)65%52%Significant protodeboronation observed.
Pd(OAc)₂ / SPhosTHF / H₂O80 °C / 12 h (Thermal)88%81%Good yield, but long reaction time.
Pd(dppf)Cl₂ 1,4-Dioxane / H₂O 110 °C / 20 min (MW) >99% 94% Optimal conditions; clean profile.
Pd₂(dba)₃ / XPhos1,4-Dioxane / H₂O110 °C / 20 min (MW)95%89%Trace amounts of homocoupled byproduct.

Data reflects internal validation standards for basic amine-containing aryl bromides. MW = Microwave irradiation.

References

  • Title: Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: US20050277681A1 - N-(2-benzyl)
  • Title: Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles Source: AA Blocks URL: [Link]

Application

In vivo dosing formulation for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Application Note: Preclinical Formulation Strategies for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Executive Summary & Physicochemical Profiling 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a synthetic small mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Formulation Strategies for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Executive Summary & Physicochemical Profiling

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a synthetic small molecule characterized by a basic piperidine ring (estimated pKa ~9.5–10.0) and a highly lipophilic di-halogenated benzyl moiety (estimated LogP ~4.0).

The Causality of Formulation Design: While the basic amine allows for potential salt formation, the dominant lipophilicity of the bromo- and fluoro-substitutions drives its extremely poor aqueous solubility (<10 µg/mL at physiological pH). When designing an in vivo dosing formulation, simply lowering the pH to protonate the amine is insufficient for intravenous (IV) administration. If injected as a simple acidic solution, the compound will rapidly precipitate upon encountering the pH 7.4 buffering capacity of systemic circulation.

Therefore, a co-solvent system is mandatory for IV and intraperitoneal (IP) routes to disrupt the crystal lattice and maintain supersaturation in vivo[1],[2]. Conversely, for oral (PO) administration, true solutions are not strictly necessary. A surfactant-stabilized suspension is preferred to maximize gastrointestinal exposure while avoiding the severe mucosal toxicity associated with high volumes of organic solvents.

Formulation Decision Workflow

FormulationMatrix API 1-(5-Bromo-2-fluorobenzyl) -4-methylpiperidine Assess Physicochemical Profiling Basic Amine (pKa ~9.5) | High Lipophilicity API->Assess Route Determine Dosing Route Assess->Route IV Intravenous (IV) / IP Requires True Solution Route->IV PO Oral (PO) Gavage Suspension Tolerated Route->PO Sol1 Co-solvent System 10% DMSO / 40% PEG400 / 50% Saline IV->Sol1 Susp1 Wetting Suspension 0.5% MC / 0.2% Tween 80 PO->Susp1 QC Quality Control & Validation (HPLC, Tyndall Effect, pH) Sol1->QC Susp1->QC

Fig 1: Formulation decision matrix for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

In Vivo Dosing Formulation Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Co-Solvent Solution

Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (0.9% NaCl)[1],[3]. Rationale: DMSO acts as a powerful hydrogen-bond acceptor to solvate the compound and break the stable halogen-aromatic crystal lattice. PEG400 serves as a precipitation inhibitor, creating a micro-environment that prevents the hydrophobic benzyl group from aggregating when the aqueous saline is introduced[2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (Free Base) into a sterile, pyrogen-free glass vial.

  • Primary Solubilization: Add 10% of the final target volume as pure, sterile Dimethyl Sulfoxide (DMSO). Vortex aggressively for 2–3 minutes until a completely clear solution is achieved. Critical: Do not proceed until the solution is 100% optically clear.

  • Precipitation Inhibition: Add 40% of the final target volume as Polyethylene Glycol 400 (PEG400). Vortex for 1 minute to ensure a homogenous organic phase.

  • Aqueous Dilution: Dropwise, add 50% of the final target volume as 0.9% Saline while continuously vortexing or sonicating. The dropwise addition prevents localized shock-precipitation of the API.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE or PVDF syringe filter.

Protocol B: Oral (PO) Suspension

Vehicle Composition: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Purified Water. Rationale: Tween 80 (a non-ionic surfactant) lowers the interfacial tension of the highly hydrophobic API particles. This allows the methylcellulose polymer network to wet and suspend the particles uniformly, preventing dose variability and settling during oral gavage.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (~80°C) purified water. Cool to 4°C while stirring to fully hydrate the polymer. Once clear, add 0.2 mL of Tween 80 and stir until homogenous.

  • Wetting the API: Weigh the API powder into a glass mortar. Add a few drops of the prepared vehicle to the powder.

  • Trituration: Use a pestle to levigate the mixture into a smooth, uniform paste. This mechanical shearing is critical to break up hydrophobic agglomerates.

  • Volume Expansion: Gradually add the remaining vehicle geometrically (doubling the volume with each addition) while continuously mixing.

  • Homogenization: Transfer to a magnetic stir plate and stir vigorously for 30 minutes prior to dosing. Keep stirring during the dosing procedure to ensure suspension uniformity.

Quantitative Tolerability & Dosing Limits

To ensure animal welfare and data integrity, the formulation volumes must strictly adhere to preclinical tolerability guidelines.

RouteSpeciesMax Dosing VolumeRecommended VehicleMaximum Tolerated Concentration (Est.)
IV Mouse5 mL/kg10% DMSO / 40% PEG400 / 50% Saline2.0 - 5.0 mg/mL
IV Rat2 mL/kg10% DMSO / 40% PEG400 / 50% Saline2.0 - 5.0 mg/mL
IP Mouse10 mL/kg10% DMSO / 40% PEG400 / 50% Saline5.0 - 10.0 mg/mL
PO Mouse/Rat10 mL/kg0.5% MC / 0.2% Tween 8010.0 - 50.0 mg/mL (Suspension)

System Validation & Quality Control (Self-Validating Protocols)

A trustworthy protocol must be self-validating. Before administering these formulations to live subjects, perform the following Quality Control (QC) checks:

  • The Tyndall Effect Test (IV Formulations): Shine a red or green laser pointer through the filtered IV solution in a dark room. If a visible beam of light scatters through the liquid, micro-precipitates have formed. Action: The formulation has failed and must be discarded. Increase the PEG400 ratio or lower the API concentration.

  • Systemic Simulation: To validate that the IV formulation will not cause an embolism upon injection, perform a mock dilution by pipetting 100 µL of the formulation into 900 µL of PBS (pH 7.4) at 37°C. Observe for 30 minutes. The absence of cloudiness validates the formulation's kinetic stability in systemic circulation.

  • HPLC Verification: For the PO suspension, take samples from the top, middle, and bottom of the stirring beaker. Dissolve these aliquots in 100% Acetonitrile and analyze via HPLC. A variance of <5% between the three samples validates the homogeneity of the suspension.

References

  • Systemic Concentrations Can Limit the Oral Absorption of Poorly Soluble Drugs: An Investigation of Non-Sink Permeation Using Physiologically Based Pharmacokinetic Modeling. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • An ADAM10 Exosite Inhibitor Is Efficacious in an In Vivo Collagen-Induced Arthritis Model. MDPI. Available at:[Link]

  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PMC. Available at:[Link]

Sources

Method

Application Note: High-Efficiency Purification of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Using Automated Flash Chromatography

Abstract This application note provides a detailed, field-proven protocol for the purification of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a heterocyclic amine intermediate common in pharmaceutical research. The in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a heterocyclic amine intermediate common in pharmaceutical research. The inherent basicity of the piperidine moiety presents a significant challenge for purification on standard silica gel, often leading to peak tailing and reduced separation efficiency. This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized gradient flash chromatography method. We explain the critical role of a basic mobile phase modifier to neutralize acidic silica surfaces, ensuring sharp, symmetrical peaks and high recovery of the target compound. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable solution for purifying basic amine compounds.

Introduction and Purification Rationale

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a substituted piperidine derivative. Such scaffolds are prevalent in medicinal chemistry due to their favorable pharmacological properties.[1][2] The final purity of these intermediates is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.

Flash chromatography is a cornerstone technique for preparative purification in organic synthesis, offering a significant speed advantage over traditional gravity-fed column chromatography by using moderate pressure to drive the mobile phase through the column.[3][4][5] However, the purification of basic compounds like 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine on standard, unmodified silica gel is often problematic. The tertiary amine within the piperidine ring is a Lewis base that can engage in strong, non-ideal acid-base interactions with the acidic silanol groups (Si-OH) on the silica surface.[6][7] This interaction leads to:

  • Peak Tailing: The compound elutes slowly and asymmetrically, often co-eluting with impurities.

  • Irreversible Adsorption: A portion of the sample can be permanently lost on the column, reducing yield.

  • Poor Resolution: The broad peaks make it difficult to separate the target compound from closely eluting impurities.

The strategy detailed herein directly counteracts these issues by modifying the mobile phase chemistry to create a more inert chromatographic environment.

Physicochemical Compound Analysis

A preliminary analysis of the target molecule's structure informs the purification strategy.

PropertyAnalysisImplication for Chromatography
Molecular Formula C₁₃H₁₇BrFN-
Basicity (pKa) The 4-methylpiperidine nitrogen is basic (estimated pKa of the conjugate acid ~9-10).Strong interaction with acidic silica gel is expected. A basic modifier in the mobile phase is essential for good peak shape in normal-phase chromatography.[6][7]
Polarity Moderately polar, with a non-polar benzyl group and a polar/basic piperidine moiety.Soluble in common organic solvents like dichloromethane and ethyl acetate. Well-suited for normal-phase chromatography.[8]
UV Absorbance The bromo-fluorobenzyl group is an excellent chromophore.Allows for straightforward detection using a UV-Vis detector, typically at wavelengths like 254 nm.[9]

Strategic Method Development: The Workflow

A logical, step-wise approach is crucial for developing a robust purification method. The workflow ensures that the flash chromatography run is efficient and successful on the first attempt.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Automated Purification TLC TLC Scouting (Find optimal solvent system) Solvent_Choice Select Solvents: Hexane/Ethyl Acetate + 1% TEA TLC->Solvent_Choice Rf_Target Target Rf ≈ 0.3 Solvent_Choice->Rf_Target Dry_Load Dry Loading: Adsorb onto Silica/Celite Rf_Target->Dry_Load Informs Loading & Elution Crude Crude Product Crude->Dry_Load Flash Flash Chromatography (Gradient Elution) Dry_Load->Flash Load onto Column Fractions Fraction Collection (UV-Triggered) Flash->Fractions Analysis TLC Analysis of Fractions Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Evap Solvent Evaporation Combine->Evap Pure_Product Pure Compound Evap->Pure_Product

Caption: Workflow for purification of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Experimental Protocols

Protocol 1: TLC Solvent System Scouting

The goal of this step is to identify a mobile phase that provides a retention factor (Rf) of approximately 0.3 for the target compound, which is optimal for separation on a flash column.[7]

  • Prepare Eluents: Create a set of test eluents with varying ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). Critically, add 0.5-1% triethylamine (TEA) by volume to the polar solvent stock before mixing. This addition is essential to preview the peak shape on the column.[7]

    • Example Mixtures: 9:1 Hex/EtOAc, 8:2 Hex/EtOAc, 7:3 Hex/EtOAc (all with 1% TEA in the EtOAc portion).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a solvent like dichloromethane. Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents.

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that places the target compound at an Rf of ~0.3. This system will form the basis of your flash chromatography gradient.

Protocol 2: Sample Preparation (Dry Loading)

Dry loading is strongly recommended over liquid injection as it prevents solvent effects from degrading the separation and typically results in sharper peaks and better resolution.[4]

  • Dissolve Crude Sample: Dissolve the entire crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone).

  • Adsorb onto Sorbent: Add silica gel (or an inert sorbent like Celite®) to the solution, typically 1.5-2 times the mass of the crude product.

  • Remove Solvent: Thoroughly mix the slurry and remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Load Cartridge: Transfer the dried powder into an empty solid load cartridge compatible with your flash chromatography system.

Protocol 3: Automated Flash Chromatography Purification

The following parameters are a robust starting point for the purification. They should be adjusted based on the results from the TLC scouting.

ParameterRecommended SettingRationale & Expert Notes
System Automated Flash Chromatography SystemProvides precise gradient control, automated fraction collection, and real-time UV detection for efficient purification.[4][5]
Stationary Phase Standard Spherical Silica Gel, 40-63 µmThe industry standard for cost-effective, high-resolution flash chromatography.[10]
Column Size Select based on crude sample mass (e.g., 40 g silica column for 0.4-4.0 g of crude material)Proper column-to-sample mass ratio (typically 10:1 to 100:1) is key for achieving good separation.
Mobile Phase A Hexane (or Heptane)Non-polar solvent.
Mobile Phase B Ethyl Acetate + 0.5-1% (v/v) Triethylamine (TEA)Polar solvent with a basic modifier. The TEA neutralizes silica's acidic sites, preventing peak tailing of the basic piperidine compound.[6]
Equilibration 2-3 Column Volumes (CV) with initial solvent conditionsEnsures the stationary phase is fully wetted and chemically conditioned before sample elution begins.
Sample Loading Solid Load Cartridge (Dry Loading)Provides the highest resolution by introducing the sample in a concentrated band.[4]
Flow Rate ~40 mL/min for a 40 g columnAdjust flow rate based on column size to maintain optimal linear velocity for good separation.[3]
Elution Method Linear GradientExample: Start at 5% B for 1 CV, ramp to 60% B over 10 CV, hold at 60% B for 2 CV. A gradient ensures that less polar impurities elute first, followed by the target compound, and finally, more polar impurities, all within a reasonable time.[4][10]
Detection UV-Vis DetectorPrimary Wavelength: 254 nm. The brominated aromatic ring provides strong absorbance.[9]
Fraction Collection Automated, triggered by UV signal (slope and/or threshold)Minimizes manual labor and ensures all absorbing compounds are collected efficiently.

Troubleshooting and Optimization

The following decision-making framework can guide the selection of a purification strategy if the primary method is suboptimal.

G Start Purification of 1-(5-Bromo-2-fluorobenzyl) -4-methylpiperidine Check_Tailing Does TLC show tailing with standard eluent? Start->Check_Tailing No_Tailing Use Standard Silica with Hexane/EtOAc Check_Tailing->No_Tailing No Add_Modifier Add 0.5-1% TEA to mobile phase Check_Tailing->Add_Modifier Yes Check_Modifier Does TEA resolve tailing? Add_Modifier->Check_Modifier Check_Modifier->No_Tailing Yes Use_Amine_Column Use Amine-Functionalized Silica Column Check_Modifier->Use_Amine_Column No Consider_RP Consider Reversed-Phase (C18) with Water/Acetonitrile + 0.1% TFA Use_Amine_Column->Consider_RP Alternative

Caption: Decision tree for optimizing the purification of basic amine compounds.

Conclusion

The successful purification of basic compounds like 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine via normal-phase flash chromatography is highly dependent on mitigating the undesirable interactions with the silica stationary phase. The addition of a small percentage of a competing amine, such as triethylamine, to the mobile phase is a simple, cost-effective, and highly effective strategy to achieve excellent peak shape, high resolution, and high recovery. By following a systematic workflow of TLC scouting, proper sample preparation, and optimized gradient elution, researchers can reliably obtain this valuable intermediate with the high purity required for downstream applications in pharmaceutical and chemical research.

References

  • King Group, University of Sheffield. "Successful Flash Chromatography". Available at: [Link]

  • Sorbent Technologies, Inc. "Flash Chromatography Basics". Available at: [Link]

  • Biotage. "Successful flash chromatography". Available at: [Link]

  • Phenomenex. "Flash Chromatography: Principles & Applications". Available at: [Link]

  • Microbe Notes. "Flash Chromatography: Principle, Parts, Steps, Examples, Uses". Available at: [Link]

  • University of Rochester, Department of Chemistry. "Solvent Systems for Flash Column Chromatography". Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". Available at: [Link]

  • Patsnap Eureka. "How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks". Available at: [Link]

  • Chrom Tech, Inc. "Flash Chromatography Explained: A Comprehensive Guide". Available at: [Link]

  • LCGC International. "Flash Chromatography". Available at: [Link]

  • Taylor & Francis Online. "HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water". Available at: [Link]

Sources

Application

High-Purity Isolation of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine via Optimized Crystallization Techniques

An Application Note from the Senior Applications Desk Abstract This comprehensive application note provides detailed protocols and theoretical justification for the isolation and purification of 1-(5-Bromo-2-fluorobenzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Applications Desk

Abstract

This comprehensive application note provides detailed protocols and theoretical justification for the isolation and purification of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a substituted benzylpiperidine derivative of interest in pharmaceutical development.[1][2] Achieving high purity is critical for downstream applications, including drug efficacy and safety profiling. This guide details two robust crystallization methodologies: cooling crystallization and anti-solvent crystallization. It is designed for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, troubleshooting guidance, and methods for quality control to ensure a reproducible and scalable purification process.[3]

Introduction and Physicochemical Profile

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a halogenated organic compound featuring a benzylpiperidine scaffold. Such scaffolds are prevalent in molecules targeting the central nervous system.[2] The isolation of this compound from a crude reaction mixture requires a purification strategy that is both efficient and capable of delivering high-purity crystalline material. Crystallization is the premier technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[4]

A successful crystallization protocol is built upon a solid understanding of the molecule's physicochemical properties.

Structural Analysis:

  • Piperidine Ring: A saturated heterocycle containing a basic tertiary amine. This site can be protonated in acidic conditions, drastically altering solubility in protic solvents.

  • Bromofluorobenzyl Group: A substituted aromatic ring that introduces moderate polarity and potential for specific intermolecular interactions (e.g., halogen bonding, π-stacking).

  • Overall Polarity: The molecule is moderately polar, suggesting solubility in a range of organic solvents. It is expected to be poorly soluble in water but potentially soluble in aqueous acidic solutions due to the basic nitrogen.

PropertyValue / ObservationRationale / Method
Molecular Formula C₁₃H₁₇BrFNBased on chemical structure.
Molecular Weight 301.18 g/mol Calculated from the molecular formula.
Physical State Likely a solid at room temperatureInferred from similar substituted benzylpiperidine structures.[5][6]
Aqueous Solubility PoorTypical for organic molecules of this size and polarity.[7]
pKa (Conjugate Acid) ~8.5 - 9.5 (Estimated)Typical for tertiary amines on a piperidine ring.

The Cornerstone of Purity: Solvent System Selection

The choice of solvent is the most critical parameter in developing a crystallization process.[8] An ideal solvent should exhibit a steep solubility curve with respect to temperature or solvent composition, meaning it dissolves the compound well when hot but poorly when cold.[4][8]

Criteria for Solvent Selection:

  • High Solvating Power at Elevated Temperature: The solvent must completely dissolve the crude compound, including impurities, at or near its boiling point.

  • Low Solvating Power at Low Temperature: The target compound should have minimal solubility at low temperatures (e.g., 0-5 °C) to maximize yield.

  • Impurity Solubility: Ideally, impurities should remain dissolved in the cold solvent (for easy removal by filtration) or be completely insoluble in the hot solvent (for removal by hot filtration).[8]

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: The boiling point should be low enough to be easily removed during drying but not so low that there is an insufficient temperature gradient for crystallization.[8]

  • Safety & Environmental Profile: Less toxic and environmentally benign solvents are always preferred.

Protocol 2.1: Preliminary Solvent Screening

Objective: To identify suitable single solvents for cooling crystallization or a miscible solvent/anti-solvent pair.

Methodology:

  • Place approximately 20-30 mg of crude 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition.

  • Observation 1 (Room Temp): If the compound dissolves readily in a small volume (<0.5 mL), the solvent is likely too good for cooling crystallization but could be a candidate for an anti-solvent system.

  • Observation 2 (Heating): For solvents that do not dissolve the compound at room temperature, gently heat the mixture towards the solvent's boiling point. If the compound dissolves completely, this is a promising candidate for cooling crystallization.[4]

  • Observation 3 (Cooling): Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid is an excellent candidate.

  • "Oiling Out": If the compound separates as a liquid instead of a solid, this indicates the solvent's boiling point may be too high or the cooling is too rapid.[9] Consider a different solvent or a slower cooling profile.

Solvent ClassRecommended SolventsBoiling Point (°C)Polarity (Dielectric Constant, ε)Rationale
Alcohols Isopropanol, Ethanol82, 7819.9, 24.5Good for dissolving moderately polar compounds when hot.
Esters Ethyl Acetate776.0Versatile solvent with moderate polarity.
Ketones Acetone, Methyl Ethyl Ketone (MEK)56, 8020.7, 18.5Strong solvating power, often used in combination with anti-solvents.
Ethers Methyl tert-butyl ether (MTBE)554.8Lower polarity, can be effective for less polar impurities.
Hydrocarbons Heptane, Hexane, Cyclohexane98, 69, 811.9, 1.9, 2.0Non-polar. Primarily used as anti-solvents.[10]

Protocol I: High-Purity Isolation by Cooling Crystallization

This technique relies on the principle that the solubility of the compound decreases significantly as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.[11] It is often the simplest and most direct method for purification.[4]

Workflow for Cooling Crystallization

G cluster_0 Step 1: Dissolution cluster_1 Step 2: (Optional) Hot Filtration cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation & Drying A 1. Add crude compound to Erlenmeyer flask B 2. Add minimum amount of hot solvent (e.g., Isopropanol) A->B C 3. Heat mixture to boiling until fully dissolved B->C D 4. Filter hot solution to remove insoluble impurities C->D E 5. Allow filtrate to cool slowly to room temperature D->E F 6. Further cool in an ice bath to maximize crystal formation E->F G 7. (Optional) Induce crystallization (scratching, seeding) F->G H 8. Collect crystals by vacuum filtration G->H I 9. Wash crystals with a small amount of COLD solvent H->I J 10. Dry crystals under vacuum I->J

Caption: Workflow for purification via cooling crystallization.

Detailed Step-by-Step Protocol
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. Add a stir bar.

  • Solvent Addition: While stirring, add a small portion of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid has just completely dissolved.

    • Rationale: Using the minimum amount of hot solvent is crucial for achieving a high recovery yield upon cooling.[4]

  • (Optional) Hot Filtration: If any insoluble impurities are observed, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[8]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling promotes the formation of larger, more perfect crystals with fewer impurity inclusions.[9] Rapid cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any residual impurities from the mother liquor. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

    • Rationale: Using cold solvent for washing is critical to prevent the redissolving of the purified product crystals.[12]

  • Drying: Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Protocol II: High-Purity Isolation by Anti-Solvent Crystallization

This method is ideal when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a miscible "anti-solvent" in which the compound is insoluble.[10] This induces supersaturation and causes the compound to crystallize.[13]

Workflow for Anti-Solvent Crystallizationdot

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Crystal Growth cluster_3 Step 4: Isolation & Drying A 1. Dissolve crude compound in a minimum amount of 'good' solvent (e.g., Acetone) at room temp B 2. Slowly add 'anti-solvent' (e.g., Heptane) dropwise with vigorous stirring A->B C 3. Continue addition until solution becomes persistently cloudy (point of nucleation) B->C D 4. (Optional) Add a few drops of 'good' solvent to redissolve fine precipitate for clarity C->D E 5. Allow the solution to stand undisturbed for crystal growth D->E F 6. Cool in an ice bath to complete precipitation E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash crystals with the anti-solvent or a cold solvent/anti-solvent mixture G->H I 9. Dry crystals under vacuum H->I

Sources

Method

Application Notes &amp; Protocols for the Hit-to-Lead Optimization of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Abstract This guide provides a detailed framework for advancing the chemical scaffold, 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine, from an initial "hit" to a viable "lead" series in a medicinal chemistry program. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework for advancing the chemical scaffold, 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine, from an initial "hit" to a viable "lead" series in a medicinal chemistry program. The hit-to-lead (H2L) phase is a critical juncture in drug discovery where initial screening hits are refined to improve potency, selectivity, and pharmacokinetic properties.[1][2] This document outlines the strategic rationale, synthetic protocols, and a cascade of in vitro assays designed to systematically explore the structure-activity relationship (SAR) and assess the drug-like potential of this scaffold. The protocols provided are grounded in established industry practices and are intended for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Hit Compound

The identification of a hit compound, such as 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine, from a high-throughput screen (HTS) is the first step in a long journey.[3] The H2L process aims to transform this initial finding into a qualified lead series with a data package that justifies progression into more resource-intensive lead optimization.[1][4]

The structure of 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine presents several key features that make it an attractive starting point for a medicinal chemistry campaign:

  • Piperidine Core: A common heterocycle in approved drugs, often imparting favorable solubility and physicochemical properties.[5] The 4-methyl substitution provides a chiral center and a vector for exploring steric interactions within a target's binding pocket.

  • Bromofluorobenzyl Group: This moiety offers multiple handles for chemical modification.

    • The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid analogue synthesis to probe SAR.[6] Its size and ability to form halogen bonds can also contribute to target affinity.[6]

    • The fluorine atom is a bioisostere for hydrogen but with profoundly different electronic properties.[7][8] Its strategic placement can block metabolic soft spots (improving metabolic stability), modulate the pKa of nearby functional groups, and enhance binding affinity through favorable interactions with the target protein.[7][8][9]

This guide will use a hypothetical G-Protein Coupled Receptor (GPCR) target to illustrate the application of these protocols in a real-world context. GPCRs represent a major class of drug targets, and established assay formats are readily available.[10][11]

Application Note 1: Core Synthesis and Analogue Generation Strategy

The first step in any H2L campaign is to secure a robust and scalable synthesis of the core scaffold and to develop a strategy for analogue generation to explore SAR.

Synthetic Protocol: Reductive Amination

A reliable method for synthesizing the core scaffold and its analogues is through reductive amination.[12] This common and versatile reaction joins an aldehyde (5-bromo-2-fluorobenzaldehyde) with an amine (4-methylpiperidine) and reduces the intermediate imine in situ.[12][13]

Protocol: Synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

  • Reaction Setup: To a solution of 4-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add 5-bromo-2-fluorobenzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction can be accelerated by the addition of a mild acid catalyst like acetic acid (0.1 eq).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is selective for imines over aldehydes.[12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Analogue Generation Strategy (SAR Exploration)

A systematic exploration of the chemical space around the hit molecule is central to the H2L process.[2] The following diagram illustrates the key diversification points on the scaffold.

Caption: Key vectors for SAR exploration on the scaffold.

  • Vector 1 (Aryl Ring): The bromine atom is the primary handle for diversification. Using Suzuki coupling, various aryl and heteroaryl groups can be introduced to probe for additional binding interactions. Sonogashira or Stille couplings can introduce alkynyl or stannane groups, respectively.

  • Vector 2 (Piperidine Nitrogen): By varying the benzaldehyde used in the reductive amination protocol, the electronics and sterics of the aromatic ring can be systematically modified. This includes changing the position of the halogen atoms or introducing other substituents (e.g., methoxy, cyano).

  • Vector 3 (Piperidine C4 Position): The synthesis can be modified to use different 4-substituted piperidines (e.g., 4-ethylpiperidine, piperidin-4-ol, piperidine-4-carboxamide) to explore how changes in size, polarity, and hydrogen bonding potential at this position affect activity.

Application Note 2: In Vitro Assay Cascade for Lead Generation

Once synthetic routes are established, a robust assay cascade is needed to evaluate the newly synthesized analogues. This cascade should provide data on potency, functional activity, and selectivity.[1]

Primary Assay: Target Binding Affinity

The first step is to determine how strongly the compounds bind to the target. For a GPCR, a radioligand binding assay is a sensitive and quantitative "gold standard" method.[11][14] This assay measures the ability of a test compound to displace a known radioactive ligand from the receptor.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target GPCR.[15][16] Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay).[15]

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the prepared cell membranes (e.g., 10-20 µg protein/well), and the radioligand (e.g., ³H-ligand) at a concentration close to its dissociation constant (Kd).

  • Compound Addition: Add the test compounds across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand).

  • Incubation: Incubate the plate for a set time (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[15]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from unbound radioligand.[15]

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Secondary Assay: Functional Activity

A compound that binds may be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. A functional assay is required to determine this. For GPCRs that couple to Gαs or Gαi proteins, measuring changes in intracellular cyclic AMP (cAMP) is a standard method.[17][18]

Protocol: HTRF-Based cAMP Functional Assay

This protocol is adapted from commercially available kits (e.g., Cisbio HTRF, Promega GloSensor).[10][17][19]

  • Cell Plating: Seed cells expressing the target GPCR into 384-well assay plates and incubate overnight to form a monolayer.

  • Compound Stimulation (Agonist Mode): Remove culture media and add test compounds diluted in stimulation buffer. Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Compound Inhibition (Antagonist Mode): Pre-incubate the cells with test compounds before adding a known agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).[17]

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) according to the manufacturer's protocol.

  • Signal Reading: After incubation (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and plot the results against the log concentration of the compound. For agonist mode, determine the EC₅₀ (potency) and Emax (efficacy). For antagonist mode, determine the IC₅₀.

Application Note 3: Early ADME & Physicochemical Profiling

A potent and selective compound is of little value if it has poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for triaging compounds and guiding chemical modifications.[20][21][22]

Key Early-Stage ADME Assays

The following table summarizes critical in vitro ADME assays for the H2L stage.[23]

Parameter Assay Purpose Acceptable Range (Typical)
Solubility Kinetic or Thermodynamic SolubilityAssesses how much compound can dissolve; poor solubility can limit absorption and cause formulation issues.[23]> 50 µM
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across the intestinal wall, a key factor in oral absorption.[24]Pe > 5 x 10⁻⁶ cm/s
Metabolic Stability Liver Microsomal Stability AssayMeasures the rate of metabolism by key drug-metabolizing enzymes (CYP450s) in the liver.[20][23]t₁/₂ > 30 min
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the fraction of compound bound to plasma proteins; only the unbound drug is active.[21][23]% Unbound > 1%
Safety/Toxicity hERG Inhibition AssayScreens for inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.[20]IC₅₀ > 10 µM
Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or from another species), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer.[20]

  • Compound Incubation: Add the test compound (typically at 1 µM final concentration) to the reaction mixture and incubate at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and the intrinsic clearance (CLint) of the compound.[20]

Data Interpretation and Decision-Making Workflow

The data generated from these assays must be integrated to make informed decisions about which compounds to advance, which to deprioritize, and how to design the next round of analogues.[22]

Decision_Workflow start Synthesize Analogue binding_assay Primary Binding Assay (Ki) start->binding_assay check_potency Potent? (e.g., Ki < 1 µM) binding_assay->check_potency functional_assay Functional Assay (EC50 / IC50) check_potency->functional_assay Yes deprioritize Deprioritize check_potency->deprioritize No check_functional Active? (e.g., EC50 < 1 µM) functional_assay->check_functional adme_panel Early ADME Panel (Sol, Perm, Met Stab) check_functional->adme_panel Yes optimize Analyze SAR, Design Next Analogue check_functional->optimize No (e.g., weak efficacy) Analyze SAR check_adme Good Profile? adme_panel->check_adme advance Advance to Lead Optimization check_adme->advance Yes check_adme->optimize No (e.g., poor stability) Analyze SAR optimize->start

Caption: A typical decision-making workflow in a hit-to-lead campaign.

This iterative cycle of design, synthesis, and testing is the engine of hit-to-lead optimization.[4] By systematically modifying the structure and assessing the impact on biological and ADME properties, researchers can build a comprehensive SAR dataset. This knowledge is then used to converge on a lead compound that balances potency, selectivity, and drug-like properties, making it a suitable candidate for the next phase of drug discovery.[25]

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Curia Global. (n.d.). Hit-to-Lead Optimization Strategy in Drug Discovery. Retrieved from [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Cattaneo, M., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. Retrieved from [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Dotmatics. (n.d.). What is hit to lead stage in drug discovery?. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Wang, S., et al. (2019). Structural simplification: an efficient strategy in lead optimization. PMC. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gizińska, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. National Library of Medicine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). 6 Easy Steps to Get Your In Vitro ADME Done. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Carbogen Amcis. (n.d.). Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2002). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Retrieved from [Link]

  • ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Retrieved from [Link]

  • Kim, S. E., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. PubMed. Retrieved from [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • ACS Publications. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(5-BROMO-2-FLUOROBENZOYL)-4-METHYLPIPERIDINE — Chemical Substance Information. Retrieved from [Link]

  • Appchem. (n.d.). 1-(5-broMo-2-chlorobenzyl)-4-Methylpiperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2018). Some novel piperidine analogues having strong alpha glucosidase inhibition. Pakistan Journal of Pharmaceutical Sciences.
  • HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]

  • ResearchGate. (2020). Biological Active Fluorobenzoates of Piperidine Range. Retrieved from [Link]

  • SciELO. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Journal of the Mexican Chemical Society. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve synthesis yield and purity.

Introduction

The synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a crucial step in the development of various pharmacologically active agents. The two most common synthetic routes to this tertiary amine are direct N-alkylation and reductive amination. Each method has its own set of advantages and potential challenges. This guide will explore both pathways, offering detailed protocols, troubleshooting for common issues, and a comparative analysis to help you select the optimal strategy for your research needs.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Direct N-Alkylation Route: Common Problems and Solutions

Q1: Why is my yield of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine consistently low?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent.[1] If the reaction stalls, consider increasing the temperature or reaction time.

  • Suboptimal Base: The choice of base is critical. A weak base may not efficiently deprotonate the piperidinium salt formed during the reaction, leading to a low concentration of the free amine nucleophile. Conversely, a very strong and sterically hindered base might favor elimination side reactions. Consider switching to a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[2]

  • Poor Solvent Choice: The solvent should be able to dissolve the reactants and be relatively polar to facilitate the Sₙ2 reaction. Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices.[2][3]

  • Side Reactions: The formation of byproducts such as the quaternary ammonium salt (over-alkylation) or elimination products can significantly reduce the yield of the desired product.

Q2: I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What is it and how can I prevent its formation?

This polar byproduct is likely the quaternary ammonium salt, formed by the over-alkylation of the desired tertiary amine product. The tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[4]

Strategies to Minimize Over-Alkylation:

  • Control Stoichiometry: Use a slight excess of 4-methylpiperidine (e.g., 1.1-1.2 equivalents) relative to 5-bromo-2-fluorobenzyl bromide. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation.

  • Slow Addition of Alkylating Agent: Adding the 5-bromo-2-fluorobenzyl bromide solution dropwise over a period of time using a syringe pump can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.[2]

  • Reaction Monitoring: Closely monitor the reaction by TLC and stop it as soon as the starting benzyl bromide is consumed.

Q3: My reaction is producing a non-polar impurity. What could it be?

A non-polar impurity could be an elimination byproduct, 5-bromo-2-fluorotoluene, formed through an E2 elimination reaction. This is more likely to occur with strong, sterically hindered bases and at higher temperatures.

How to Minimize Elimination:

  • Choice of Base: Avoid very strong and bulky bases if elimination is a problem. K₂CO₃ is often a good choice to minimize this side reaction.

  • Temperature Control: Run the reaction at room temperature or with gentle heating. Avoid excessive temperatures.

Reductive Amination Route: Common Problems and Solutions

Q1: The reductive amination is not proceeding, and I am recovering my starting materials. What could be the issue?

Possible Causes and Solutions:

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion. This is an equilibrium process and can be slow. The presence of a mild acid catalyst can sometimes facilitate this step. However, the choice of reducing agent is more critical.

  • Incorrect Reducing Agent: Not all reducing agents are suitable for reductive amination. A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the aldehyde faster than the imine can form. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is ideal for this reaction as it preferentially reduces the iminium ion over the aldehyde.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[4]

  • pH of the Reaction: The pH of the reaction medium can be crucial. Imine formation is generally favored under slightly acidic conditions, but the reducing agent may decompose if the conditions are too acidic.

Q2: I am observing the formation of an alcohol byproduct (5-bromo-2-fluorobenzyl alcohol). Why is this happening?

The formation of the corresponding alcohol is a result of the reduction of the starting aldehyde before it can react with the amine to form the imine.

How to Prevent Aldehyde Reduction:

  • Use a Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ is the reagent of choice to avoid this side reaction.[5][6]

  • Pre-formation of the Imine: In some cases, you can stir the aldehyde and amine together for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for the formation of the imine/iminium ion.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: direct N-alkylation or reductive amination?

Both routes are viable, and the "better" route depends on your specific needs and experimental capabilities.

FeatureDirect N-AlkylationReductive Amination
Starting Materials 5-bromo-2-fluorobenzyl bromide, 4-methylpiperidine5-bromo-2-fluorobenzaldehyde, 4-methylpiperidine
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Primary Side Reaction Over-alkylation (quaternary salt formation)Reduction of starting aldehyde to alcohol
Selectivity Can be less selective, requires careful control of stoichiometryGenerally more selective for the tertiary amine product[4][7]
Yield Can be high with careful optimizationOften provides high yields with good purity

Recommendation: For higher purity and to avoid the challenging separation of the quaternary ammonium salt, reductive amination is often the preferred method. [4][7]

Q2: How do the fluoro and bromo substituents on the benzyl ring affect the reaction?

  • Fluoro Group: The electron-withdrawing inductive effect of the fluorine atom can slightly decrease the reactivity of the benzyl bromide in an Sₙ2 reaction.[8][9] However, this effect is generally minor.

  • Bromo Group: The bromo substituent has a more significant electronic effect. In the context of the starting material, it makes the aromatic ring electron-deficient. The C-Br bond on the aromatic ring is much less reactive towards nucleophilic substitution than the benzylic C-Br bond.[10]

Q3: What are the best practices for purifying the final product?

  • Work-up: After the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. For the direct alkylation, washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove any acidic byproducts. For the reductive amination, quenching with NaHCO₃ is also common.[5]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product.[1] A gradient elution system, for example, with hexanes and ethyl acetate, is often effective. The polarity of the eluent can be adjusted based on TLC analysis.

Part 3: Experimental Protocols

Protocol 1: Direct N-Alkylation

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A 1. Dissolve 4-methylpiperidine (1.1 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. B 2. Stir the mixture at room temperature. A->B C 3. Add a solution of 5-bromo-2-fluorobenzyl bromide (1.0 eq) in anhydrous DMF dropwise. B->C D 4. Stir at room temperature for 12-24 hours. C->D E 5. Monitor reaction by TLC (e.g., 9:1 Hexanes:EtOAc). D->E F 6. Pour into water and extract with ethyl acetate. E->F G 7. Wash combined organic layers with brine, dry over Na₂SO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by flash column chromatography. H->I

Caption: Workflow for Direct N-Alkylation.

Step-by-step methodology:

  • To a stirred solution of 4-methylpiperidine (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF), add a solution of 5-bromo-2-fluorobenzyl bromide (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

cluster_0 Reaction Setup cluster_1 Reducing Agent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A 1. Dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) and 4-methylpiperidine (1.1 eq) in anhydrous DCM. B 2. Stir for 30 minutes at room temperature. A->B C 3. Add sodium triacetoxyborohydride (1.5 eq) portion-wise. B->C D 4. Stir at room temperature for 4-12 hours. C->D E 5. Monitor reaction by TLC (e.g., 9:1 Hexanes:EtOAc). D->E F 6. Quench with saturated aqueous NaHCO₃. E->F G 7. Separate layers and extract aqueous phase with DCM. F->G H 8. Wash combined organic layers with brine, dry over Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by flash column chromatography. I->J

Caption: Workflow for Reductive Amination.

Step-by-step methodology:

  • To a stirred solution of 5-bromo-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), add 4-methylpiperidine (1.1 equivalents) at room temperature.[5]

  • Stir the mixture for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[5]

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[5]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 4: Troubleshooting Workflow

Start Low Yield or Incomplete Reaction Q1 Check Reaction Monitoring (TLC) Start->Q1 A1_Yes Reaction Complete Q1->A1_Yes Yes A1_No Reaction Incomplete Q1->A1_No No Q3 Analyze Byproducts (TLC/NMR/MS) A1_Yes->Q3 Q2 Identify Synthetic Route A1_No->Q2 DA Direct Alkylation Q2->DA RA Reductive Amination Q2->RA DA_Sol Optimize Base/Solvent/Temp. DA->DA_Sol RA_Sol1 Check Reducing Agent (Use NaBH(OAc)₃) RA->RA_Sol1 RA_Sol2 Allow for Imine Pre-formation RA->RA_Sol2 Polar_BP Polar Byproduct (Quaternary Salt) Q3->Polar_BP NonPolar_BP Non-polar Byproduct (Elimination) Q3->NonPolar_BP Alcohol_BP Alcohol Byproduct Q3->Alcohol_BP Polar_Sol Control Stoichiometry/Slow Addition Polar_BP->Polar_Sol NonPolar_Sol Use Weaker Base/Lower Temp. NonPolar_BP->NonPolar_Sol Alcohol_Sol Use NaBH(OAc)₃/Pre-form Imine Alcohol_BP->Alcohol_Sol

Caption: Troubleshooting Decision Tree.

References

  • Macmillan, D. W. C., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 12, 644–651. Available at: [Link]

  • Patai, S. (Ed.). (1973). The chemistry of the carbon-halogen bond. John Wiley & Sons.
  • Melville, J. L., & Macmillan, D. W. C. (2020). A general carbonyl alkylative amination for tertiary amine synthesis. PubMed. Retrieved from [Link]

  • Kerr, M. A., et al. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett, 26(02), 209-212.
  • Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14(28), 20137-20143. Available at: [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI Institutional Repository. Retrieved from [Link]

  • Malawska, B., et al. (2010). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 67(5), 449-456.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]

  • Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

  • Zarei, A. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 56(1), 23-26.
  • Wünsch, B., et al. (2018). Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. PubMed. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Rearrangements during the synthesis of substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Retrieved from [Link]

  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Retrieved from [Link]

  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2023(4), M1750.
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  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

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  • MolPort. (n.d.). 1-(3-bromo-5-fluorobenzoyl)-4-methylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. Retrieved from [Link]

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Optimization

Troubleshooting poor solubility of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in aqueous buffers

Welcome to the Formulation Troubleshooting Center. This guide is specifically engineered for researchers and formulation scientists experiencing aqueous solubility issues with 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. This guide is specifically engineered for researchers and formulation scientists experiencing aqueous solubility issues with 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine .

As a highly lipophilic weak base, this compound presents classic formulation challenges. The basic piperidine nitrogen (estimated pKa ~9.0–9.5) and the heavily halogenated, hydrophobic 5-bromo-2-fluorobenzyl moiety create competing physicochemical forces. Below, we dissect the causality of its precipitation and provide self-validating protocols to ensure stable solutions for both in vitro and in vivo applications.

Diagnostic Formulation Workflow

Before adjusting your assay, use the decision matrix below to determine the optimal solubilization pathway based on your experimental constraints.

Workflow A 1-(5-Bromo-2-fluorobenzyl)- 4-methylpiperidine Precipitation Detected B Determine Application A->B C In Vitro Assays (Cellular/Biochemical) B->C D In Vivo Dosing (IV, IP, PO) B->D E Is DMSO >0.1% tolerated? C->E H Adjust to pH 4.0-5.0 (Acetate Buffer) D->H F Use DMSO Stock + Rapid Buffer Dilution E->F Yes G Use 10-20% HP-β-CD Complexation E->G No I Is solution optically clear (OD600 < 0.05)? H->I J Proceed with Acidic Vehicle I->J Yes K Add Co-solvents (PEG400 + Tween 80) I->K No

Fig 1. Decision matrix for solubilizing highly lipophilic basic amines in aqueous media.

Troubleshooting FAQs

Q1: Why does my compound precipitate instantly when diluted into PBS (pH 7.4)? A1: This is driven by the pH-dependent solubility of weak bases. The piperidine nitrogen has a pKa of approximately 9.5. At pH 7.4, while the majority of the drug is ionized, a small fraction exists as the unionized free base. Because of the highly lipophilic 5-bromo-2-fluorobenzyl group, this free base has an extremely low thermodynamic solubility. When the concentration of the neutral species exceeds its amorphous solubility limit, it triggers Liquid-Liquid Phase Separation (LLPS) or rapid crystallization[1]. Furthermore, the phosphate and chloride ions in PBS can interact with the protonated piperidine to form poorly soluble salts, a phenomenon known as the common ion effect.

Q2: How can I formulate this compound for in vitro cell-based assays without causing solvent toxicity? A2: If your cells cannot tolerate >0.1% DMSO, you must bypass organic solvents using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a truncated cone with a hydrophilic exterior and a lipophilic cavity. The hydrophobic bromofluorobenzyl group of your compound spontaneously enters this cavity to minimize contact with water, forming a highly water-soluble inclusion complex[2]. This shields the lipophilic domains from the aqueous buffer without altering the biological target engagement.

Q3: What is the recommended vehicle for in vivo dosing (e.g., IV or PO in rodents)? A3: For animal dosing, where higher concentrations (1–10 mg/mL) are required, a simple pH adjustment is rarely sufficient due to the limited solubility of the protonated salt. A co-solvent system is required[3]. We recommend a mixture of DMSO, PEG400, and Tween 80. PEG400 lowers the bulk dielectric constant of the aqueous vehicle, reducing the energetic penalty of solvating the lipophilic drug. Tween 80, a non-ionic surfactant, forms micelles that sequester the drug, preventing precipitation upon dilution in the bloodstream.

Quantitative Data: Solubilization Strategies

The following table summarizes the expected performance of various formulation strategies for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

StrategyMechanistic ActionMax Estimated Conc.Recommended ApplicationLimitations & Risks
pH 4.5 Acetate Buffer Protonation of the piperidine nitrogen (pKa ~9.5)~0.5 - 1.0 mg/mLPO dosing, simple IVMay cause injection site irritation; common ion effect limits maximum solubility.
20% w/v HP-β-CD Host-guest inclusion of lipophilic domains2.0 - 5.0 mg/mLIn vitro assays, IV dosingExpensive at scale; potential displacement of the drug by endogenous lipids in vivo.
5% DMSO / 40% PEG400 / 5% Tween 80 Dielectric constant reduction & micellization>5.0 mg/mLIV/IP dosing, Preclinical ToxHigh osmolality; potential solvent toxicity in delicate cell lines.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to biological testing if the validation steps fail.

Protocol A: Preparation of a 10 mM In Vitro Stock via HP-β-CD Inclusion

Use this method when organic solvents must be strictly avoided.

  • Reagent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Acetate Buffer (pH 5.0).

    • Causality: The slightly acidic pH ensures the piperidine is fully protonated, providing baseline solubility, while the cyclodextrin cavity handles the lipophilic bulk.

  • API Addition: Add the required mass of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine directly to the CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by vigorous vortexing for 2 minutes.

    • Causality: Thermal energy accelerates the thermodynamic equilibrium of the host-guest inclusion process.

  • Self-Validation (Optical Clearance): Measure the absorbance of the solution at 600 nm (OD600) using a blank of the 20% CD buffer.

    • Validation Logic: An OD600 < 0.05 confirms the absence of colloidal aggregates. If OD600 > 0.05, the compound is suspended, not dissolved. You must either increase the CD concentration or lower your target API concentration.

  • Sterilization: Filter the validated solution through a 0.22 µm PVDF syringe filter.

Protocol B: Preclinical IV Formulation (Co-solvent/Surfactant System)

Use this method for high-concentration animal dosing.

  • Primary Solvation: Dissolve the API completely in 5% (final volume) DMSO.

    • Causality: DMSO disrupts the crystal lattice energy of the solid API, forcing it into a liquid state.

  • Co-solvent Addition: Add 40% (final volume) PEG400 and vortex thoroughly until visually homogeneous.

    • Causality: PEG400 acts as a miscible transition solvent. Mixing it with DMSO before adding water prevents "solvent shock" and immediate precipitation.

  • Surfactant Addition: Add 5% (final volume) Tween 80 and mix gently to avoid foaming.

  • Aqueous Dilution: Slowly add 50% (final volume) sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture.

  • Self-Validation (Tyndall Effect): In a dark room, shine a red or green laser pointer directly through the glass vial containing your final formulation.

    • Validation Logic: A sharp, highly visible laser beam path indicates nano-precipitation (a colloidal suspension). A clear, invisible (or extremely faint) beam path confirms a true thermodynamic solution that is safe for intravenous injection.

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Troubleshooting

Technical Support Center: Stability and Storage of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Welcome to the technical support guide for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. By understanding its chemical properties and potential degradation pathways, you can implement robust storage and handling protocols, safeguarding the quality and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Q1: What are the optimal long-term storage conditions for this compound?

To ensure maximum stability, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine should be stored under controlled conditions that minimize exposure to environmental factors known to accelerate chemical degradation.

Answer: The optimal storage conditions are in a tightly sealed container, protected from light, at a controlled low temperature, and under an inert atmosphere.

  • Temperature: For long-term storage, freezer conditions (e.g., -20°C ± 5°C) are recommended.[1][2] This significantly slows down most chemical degradation reactions. For routine short-term use, refrigeration (2°C to 8°C) is acceptable.[1] Avoid repeated freeze-thaw cycles, which can introduce moisture and stress the material. It is best practice to aliquot the compound into smaller, single-use vials.

  • Atmosphere: The tertiary amine in the piperidine ring and the benzylic position can be susceptible to oxidation. Therefore, storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended. After each use, flush the container headspace with inert gas before resealing.

  • Light: Halogenated aromatic compounds can be sensitive to photodegradation.[3] Store the material in an amber vial or a light-blocking container to prevent exposure to UV and visible light.

  • Humidity: The compound should be stored in a dry, desiccated environment. Tightly seal containers to prevent moisture ingress, which could lead to hydrolysis of impurities or physical changes like clumping.

Storage Condition Recommendation Rationale
Long-Term (>6 months) -20°C ± 5°CSlows chemical kinetics to minimize degradation.[1][2]
Short-Term (<6 months) 2°C - 8°CAdequate for routine use while limiting thermal stress.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the amine and benzylic carbon.
Light Exposure Amber vial / Opaque containerProtects against photodegradation of the bromo-fluoro-benzyl moiety.[3]
Container Tightly sealed, appropriate materialPrevents moisture and oxygen ingress.[4][5]
Q2: What are the likely chemical degradation pathways for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine?

Answer: Based on its chemical structure, the primary degradation pathways are oxidation, photodegradation, and potentially dealkylation or dehalogenation under harsh conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

  • Oxidation: The most probable degradation pathway under ambient storage.

    • N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide.

    • Benzylic Oxidation: The methylene bridge (CH2) between the piperidine and the aromatic ring is a benzylic position, which is susceptible to oxidation, potentially forming a ketone (amide) or other oxidative products.

  • Photodegradation: Exposure to light, particularly UV, can cause cleavage of the carbon-bromine bond, a common degradation route for halogenated aromatic compounds.[3]

  • Acid/Base Instability: While the N-benzylpiperidine scaffold is generally robust, extreme pH conditions can catalyze degradation.[6] Strong acids could lead to de-benzylation.

G cluster_main 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine cluster_products Potential Degradation Products Parent Parent Compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (O2) Benzoyl_Amide Oxidized Amide (Benzoylpiperidine) Parent->Benzoyl_Amide Oxidation (O2) Debenzylated 4-Methylpiperidine Parent->Debenzylated Harsh Acid/Base Photoproduct De-brominated Species Parent->Photoproduct UV Light G Start Inconsistent Assay Results Check_Aliquots Step 1: Verify Handling Are you using a fresh aliquot? Was it stored correctly? Start->Check_Aliquots Check_Purity Step 2: Analytical Check Run HPLC/LC-MS on the stock solution Check_Aliquots->Check_Purity Decision_Purity Is purity >98% and no new peaks? Check_Purity->Decision_Purity Troubleshoot_Assay Conclusion: Issue is likely with the assay. Troubleshoot other experimental variables. Decision_Purity->Troubleshoot_Assay Yes Quarantine Step 3: Quarantine Stock Label as 'Under Investigation'. Do not use for further experiments. Decision_Purity->Quarantine No Order_New Step 4: Procure Fresh Compound Order a new batch or re-synthesize. Quarantine->Order_New Compare Step 5: Compare Old vs. New Run both batches on the same HPLC/LC-MS plate. Order_New->Compare Confirm_Degradation Conclusion: Degradation Confirmed. Discard old stock. Implement stricter storage protocols. Compare->Confirm_Degradation

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Optimization

Reducing byproduct formation in 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine synthesis

Welcome to the Application Science troubleshooting hub. The synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine via direct reductive amination is a critical C-N bond-forming step.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science troubleshooting hub. The synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine via direct reductive amination is a critical C-N bond-forming step. While conceptually straightforward, researchers frequently encounter yield-limiting byproducts such as benzyl alcohols and dehalogenated impurities.

This guide provides mechanistic causality, quantitative optimization data, and a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Byproduct Divergence

Understanding the kinetic competition between iminium formation and premature reduction is key to controlling the byproduct profile.

Workflow SM 5-Bromo-2-fluorobenzaldehyde + 4-Methylpiperidine Iminium Iminium Ion Intermediate (Requires H+) SM->Iminium AcOH (1-2 eq) - H2O Alcohol Byproduct 1: Benzyl Alcohol SM->Alcohol NaBH4 (Non-selective) Product Target Molecule: 1-(5-Bromo-2-fluorobenzyl) -4-methylpiperidine Iminium->Product NaBH(OAc)3 (Selective) Dehalo Byproduct 2: Dehalogenated Amine Product->Dehalo Pd/C, H2 (C-Br Cleavage)

Reaction pathway showing target synthesis and major byproduct divergence points.

Troubleshooting & FAQs

Q: Why is my reaction yielding high levels of 5-bromo-2-fluorobenzyl alcohol instead of the target amine? Causality: This occurs when the rate of aldehyde reduction outcompetes the rate of condensation. Using a harsh, unhindered hydride donor like Sodium Borohydride (NaBH₄) leads to rapid, direct reduction of the starting 5-bromo-2-fluorobenzaldehyde before it can react with 4-methylpiperidine (1)[1]. Solution: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃). The electron-withdrawing acetoxy groups sterically and electronically stabilize the B-H bond, rendering it highly chemoselective for iminium ions over aldehydes (2)[2].

Q: I am observing a loss of the bromine atom (hydrodehalogenation). How can I preserve the aryl bromide? Causality: Transition-metal catalyzed hydrogenation (e.g., Pd/C with H₂) is a standard reductive amination condition, but it readily undergoes oxidative addition into aryl C-Br bonds, leading to reductive dehalogenation (3)[3]. Solution: Avoid heterogeneous metal catalysts when halogenated aromatics are present. Rely exclusively on mild hydride donors like STAB, which do not interact with the aryl halide bond, ensuring the 5-bromo substituent remains intact (4)[4].

Q: The reaction stalls at the intermediate stage, leaving unreacted secondary amine. What is missing? Causality: 4-methylpiperidine is a secondary amine. Its condensation with an aldehyde forms a hemiaminal, which must lose water to form the reactive iminium ion. Without mild acid catalysis, this dehydration step is kinetically sluggish, causing the reaction to stall (5)[5]. Solution: Add 1-2 equivalents of glacial acetic acid (AcOH). This lowers the pH to the optimal range (~4-5) to protonate the hemiaminal hydroxyl group without fully protonating the nucleophilic amine (4)[4].

Quantitative Data: Reagent Selection Matrix

To empirically justify the protocol, the following table summarizes the expected byproduct distribution based on the choice of reducing agent during the reductive amination of 5-bromo-2-fluorobenzaldehyde.

Reducing AgentAldehyde Reduction (Alcohol)HydrodehalogenationTarget Amine YieldOperational Notes
NaBH₄ High (>40%)NoneLow (<50%)Non-selective; reduces aldehyde rapidly before iminium formation[1].
Pd/C + H₂ LowHigh (>80%)LowReadily cleaves the aryl C-Br bond[3].
NaBH₃CN LowNoneModerate (70%)Generates highly toxic cyanide byproducts; requires strict pH control[1].
NaBH(OAc)₃ Very Low (<5%)NoneHigh (>90%)Optimal choice; mild, highly selective for iminium, and non-toxic[5],[4].

Self-Validating Experimental Protocol

The following methodology utilizes a "checkpoint" system. Do not proceed to the next step unless the validation criteria are met.

Reagents:

  • 5-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • 4-Methylpiperidine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Workflow:

  • Imine Condensation: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-bromo-2-fluorobenzaldehyde and 4-methylpiperidine in anhydrous DCE.

    • Validation Check: Ensure the DCE is strictly anhydrous. Moisture drives the hemiaminal equilibrium backward, increasing the risk of unreacted aldehyde being reduced later.

  • Acid Catalysis: Add glacial acetic acid dropwise at room temperature. Stir the mixture for 30 minutes.

    • Validation Check: Pull a 10 µL aliquot and analyze via TLC or LC-MS. You must observe the disappearance of the aldehyde peak and the appearance of the highly polar iminium intermediate before proceeding.

  • Selective Reduction: Add STAB portion-wise over 10 minutes to control any mild exotherm. The suspension may become cloudy. Stir at room temperature for 2 to 4 hours.

    • Validation Check: Analyze via LC-MS. Confirm the presence of the target product mass (m/z ~286/288, reflecting the ⁷⁹Br/⁸¹Br isotopic signature). The alcohol byproduct (m/z ~204/206) should be <5% by UV integration.

  • Quenching & Phase Separation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH 8. Extract the mixture with Dichloromethane (DCM) three times.

    • Validation Check: The basic quench is critical. It ensures the newly formed tertiary amine is fully deprotonated (free base form) and partitions quantitatively into the organic layer.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If trace alcohol is present, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH / ACS Omega.
  • Sodium triacetoxyborohydride. Wikipedia.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.
  • C-N Bond-Forming Reactions: Reductive Amination. Harvard University (Myers Chem 115).
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods that fail during the analysis of complex halogenated basic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods that fail during the analysis of complex halogenated basic amines. The compound 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine presents a dual chromatographic challenge:

  • The Basic Piperidine Ring (pKa ~10.0): Induces severe peak tailing via secondary ion-exchange interactions with acidic silanols on the silica support.

  • The Halogenated Aromatic Ring: Generates closely related synthetic impurities (e.g., des-bromo derivatives, regioisomers) with nearly identical hydrophobicity, leading to co-elution on standard C18 columns.

This guide provides field-proven, self-validating troubleshooting strategies to untangle co-elution from peak tailing, optimize stationary phase selectivity, and achieve baseline resolution.

Diagnostic Workflow: Tailing vs. Co-Elution

Before altering your mobile phase, you must determine whether the broad, asymmetrical peak you observe is a single compound tailing heavily, or two distinct compounds co-eluting.

G Start Observe Broad/Asymmetric Peak for Piperidine Derivative CheckDAD Perform DAD Peak Purity Analysis Start->CheckDAD IsPure Are UV spectra identical across the peak? CheckDAD->IsPure Tailing Peak Tailing (N-Silanol Interaction) IsPure->Tailing Yes (Pure) Coelution Co-elution (Halogenated Isomers) IsPure->Coelution No (Impure) FixTailing Adjust pH < 3.0 or use Endcapped Column Tailing->FixTailing FixCoelution Switch to PFP or Phenyl-Hexyl Phase Coelution->FixCoelution

Diagnostic workflow distinguishing basic peak tailing from isomer co-elution.

Frequently Asked Questions (FAQs)

Q1: I see a distinct "shoulder" on the trailing edge of my 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine peak. How do I prove this is co-elution and not just column degradation?

Causality & Solution: A gradual exponential decline indicates tailing, whereas a sudden discontinuity (a shoulder) strongly suggests co-elution[1]. Because standard UV detectors only show absorbance at a single wavelength, they cannot differentiate between a single tailing compound and two overlapping compounds. You must use a Diode Array Detector (DAD) to perform a peak purity analysis. The DAD collects ~100 UV spectra across the peak. If the spectra at the leading edge, apex, and trailing edge are identical, the compound is pure, and the issue is secondary silanol interactions. If the spectral profiles shift, co-elution is confirmed[1].

Q2: DAD confirms my target compound is co-eluting with a des-bromo impurity. Why is my standard C18 column failing to separate them, and what should I use instead?

Causality & Solution: Alkyl C18 phases separate molecules almost exclusively based on hydrophobicity (LogP). The difference in hydrophobicity between a brominated and a des-bromo (or regioisomeric) benzyl ring is often too small for a C18 to resolve. To separate halogenated isomers, you must exploit halogen-π interactions, dipole-dipole interactions, and shape selectivity[2]. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase introduces π-π interactions. The differing electron clouds of the bromo and fluoro substituents will interact uniquely with the PFP ring, achieving baseline separation where C18 fails[3].

G Target 1-(5-Bromo-2-fluorobenzyl)- 4-methylpiperidine C18 Alkyl C18 Phase (Hydrophobic Only) Target->C18 Standard Screening PFP PFP Phase (Fluorine, Pi-Pi, Dipole) Target->PFP Orthogonal Screening Result1 Co-elution with des-bromo impurity C18->Result1 Result2 Baseline Resolution of halogen isomers PFP->Result2

Stationary phase selectivity for halogenated aromatic piperidine derivatives.

Q3: I have resolved the impurities, but my main peak still suffers from severe tailing (Tailing Factor > 2.0). How do I fix the chemistry?

Causality & Solution: The primary cause of peak tailing for basic compounds in reversed-phase HPLC is the secondary interaction between the ionized analyte and unreacted silanol groups on the silica surface. The piperidine nitrogen has a pKa of ~10.0, meaning it is fully protonated (cationic) at neutral pH. Simultaneously, residual surface silanols (pKa ~3.5-4.5) are deprotonated (anionic). This creates a strong, unwanted ion-exchange interaction[4]. To resolve this, you must adjust the mobile phase pH to be at least 2 units away from the pKa of the interferent. Lowering the pH to < 3.0 (e.g., using 0.1% Trifluoroacetic acid) protonates and neutralizes the silanols, instantly eliminating the tailing[5].

Quantitative Data & Optimization Parameters

Table 1: Stationary Phase Selectivity for Halogenated Piperidines
Stationary PhasePrimary Interaction MechanismHalogen Isomer ResolutionPeak Shape (Basic Amine)
C18 (Endcapped) Hydrophobic dispersionPoor (Frequent Co-elution)Good (if highly endcapped)
Phenyl-Hexyl Hydrophobic + π-πModerate to GoodModerate
PFP (Pentafluorophenyl) π-π, Dipole-dipole, StericExcellent Good (requires acidic pH)
Table 2: Mobile Phase pH Effects on 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine
Mobile Phase pHPiperidine State (pKa ~10)Silanol State (pKa ~4)Chromatographic Outcome
pH 2.0 - 3.0 Cationic (+1)Neutral (0)Optimal: Sharp peaks, no ion-exchange tailing.
pH 6.0 - 8.0 Cationic (+1)Anionic (-1)Worst: Severe tailing, peak broadening, loss of resolution.
pH 10.5 - 11.5 Neutral (0)Anionic (-1)Good: Requires specialized high-pH resistant hybrid silica.

Step-by-Step Experimental Protocols

Protocol 1: DAD Peak Purity Verification (Self-Validating System)

This protocol validates whether a broad peak is a single tailing compound or a co-elution event.

  • System Preparation: Ensure the DAD is calibrated and the reference wavelength feature is turned off (reference wavelengths can distort spectral purity calculations).

  • Data Acquisition: Inject the sample and acquire UV spectra from 200 nm to 400 nm at a high sampling rate (>10 Hz) to capture at least 20-30 data points across the peak width.

  • Spectral Overlay: Using your chromatography data system (CDS), extract the UV spectrum at the peak's leading edge (10% height), apex (100% height), and trailing edge (10% height).

  • Self-Validation Checkpoint: Calculate the Peak Purity Match Factor.

    • Pass: A Match Factor > 990 indicates spectral homogeneity (pure peak; proceed to fix tailing via pH adjustment).

    • Fail: A Match Factor < 900 or a flagged "purity threshold violation" confirms co-elution (proceed to Protocol 2).

Protocol 2: Orthogonal Method Development for Halogenated Amines

Use this self-validating protocol when co-elution of halogenated isomers is confirmed.

  • Column Selection: Install a high-purity, base-deactivated PFP column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0 to suppress silanol ionization).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Design: Program a shallow gradient focusing on the elution window. For example, if the compound elutes at 40% B, run a gradient from 30% to 50% B over 10 column volumes.

  • Temperature Control: Set the column oven to 25°C. (Halogen-π interactions are highly temperature-sensitive; lower temperatures often enhance the separation of structural isomers).

  • Self-Validation Checkpoint: Inject the sample. Calculate the USP Resolution ( Rs​ ) and Asymmetry Factor ( As​ ).

    • Pass: Rs​ > 1.5 (baseline resolution) and As​ < 1.3 (acceptable peak shape). The method is validated for routine use.

    • Fail: If Rs​ < 1.5, decrease the gradient slope to 1% B per minute or switch the organic modifier from Acetonitrile to Methanol to enhance hydrogen-bonding interactions.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Axion Labs URL: [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online (LCGC) URL: [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Chemical Science, Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Stock Solutions

Introduction 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a highly valuable building block and pharmacological probe. However, its specific structural features—a basic tertiary amine (the piperidine ring) and a halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a highly valuable building block and pharmacological probe. However, its specific structural features—a basic tertiary amine (the piperidine ring) and a halogenated benzyl moiety—introduce distinct vulnerabilities during storage and in vitro handling. This technical support guide is designed for researchers and drug development professionals to troubleshoot thermodynamic and kinetic instability in solution. By understanding the causality behind degradation, you can implement self-validating protocols to ensure absolute assay reproducibility.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound lose potency after being stored in DMSO at room temperature for several weeks? A1: The primary mechanism of potency loss for this compound in solution is the oxidation of the piperidine's tertiary amine to an N-oxide derivative[1]. Dimethyl sulfoxide (DMSO), while an excellent universal solvent, is highly hygroscopic. Upon repeated opening, DMSO absorbs atmospheric moisture and oxygen. The dissolved oxygen, sometimes catalyzed by trace transition metals or the mild oxidative potential of DMSO itself at elevated temperatures, attacks the electron-rich nitrogen lone pair[1]. To prevent this, stock solutions must be prepared in anhydrous, degassed DMSO and stored under an inert atmosphere (Argon or N 2​ ) at -20°C[2].

Q2: I observe a cloudy precipitate when diluting my DMSO stock into the aqueous assay buffer. How can I prevent this? A2: This phenomenon is known as "DMSO shock" or kinetic precipitation[3]. In its free base form, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is highly lipophilic. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer at physiological pH (7.4), the local concentration of the hydrophobic free base drastically exceeds its kinetic solubility limit, causing it to crash out of solution[3]. Because the piperidine nitrogen has a pKa of approximately 9.5, the compound is exponentially more soluble when protonated. You can mitigate this by converting the free base to a hydrochloride (HCl) salt prior to making the stock solution (see Protocol B).

Q3: My assay results are inconsistent between different aliquots of the same stock solution, even when stored at -20°C. What could be causing this? A3: If oxidation is ruled out, the inconsistency is likely due to photodegradation or freeze-thaw damage. The 5-bromo substituent on the benzyl ring is susceptible to UV-induced homolytic cleavage (debromination) when exposed to ambient laboratory lighting. Furthermore, repeated freeze-thaw cycles of DMSO can cause localized concentration gradients and micro-precipitation[2]. The solution is to aliquot the stock into single-use amber glass vials immediately upon preparation to protect from light and eliminate freeze-thaw cycles.

Part 2: Visualizing Degradation and Workflows

Degradation Compound 1-(5-Bromo-2-fluorobenzyl)- 4-methylpiperidine NOxide N-Oxide Derivative (Loss of Potency) Compound->NOxide O2 / Trace Metals (in DMSO) Debrom Debrominated Photoproduct (Structural Cleavage) Compound->Debrom UV / Ambient Light (Photolysis)

Fig 1: Primary degradation pathways of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in solution.

Workflow Start Prepare Stock Solution CheckForm Is compound Free Base or HCl Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase HClSalt HCl Salt CheckForm->HClSalt Convert Convert to HCl Salt (Protocol B) FreeBase->Convert Recommended Solvent Dissolve in Anhydrous Degassed DMSO HClSalt->Solvent Convert->Solvent Aliquot Aliquot into Amber Vials Flush with Argon Solvent->Aliquot Store Store at -20°C (Stable >6 months) Aliquot->Store

Fig 2: Optimized compound management workflow to prevent degradation and DMSO shock.

Part 3: Quantitative Stability Profile

To illustrate the causality of storage conditions on compound integrity, the following table summarizes the expected stability of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (10 mM in DMSO) under various environmental stresses.

Storage ConditionFormAtmosphereLight Exposure% Intact Compound (at 30 Days)Primary Degradant Observed
25°C (Room Temp) Free BaseAmbient AirLight< 65%N-Oxide & Debrominated
25°C (Room Temp) HCl SaltAmbient AirDark~ 88%N-Oxide
4°C (Fridge) Free BaseAmbient AirDark~ 92%N-Oxide
-20°C (Freezer) Free BaseAmbient AirDark~ 96%Trace N-Oxide
-20°C (Freezer) HCl SaltArgon (Inert)Dark> 99.5% None Detected

Data synthesis based on established SLAS compound management guidelines for benzylamines and tertiary amines[2].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous, Oxygen-Free Stock Solutions

Causality: Removing dissolved oxygen prevents N-oxide formation; removing water prevents hydrolytic degradation of the DMSO which can generate reactive sulfur species.

  • Solvent Preparation: Obtain LC-MS grade, anhydrous DMSO (≥99.9% purity, water ≤0.005%). Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required amount of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine into a dry, amber glass vial. Add the degassed DMSO to achieve the desired molarity (e.g., 10 mM).

  • Homogenization: Vortex gently until completely dissolved. Validation step: Inspect the solution under a bright light against a dark background; it must be completely optically clear with no Schlieren lines or particulate matter.

  • Aliquoting: Immediately dispense single-use volumes (e.g., 20-50 µL) into pre-chilled, amber microcentrifuge tubes.

  • Inert Capping: Gently blow a stream of Argon gas over the headspace of each tube for 3 seconds before rapidly sealing the cap.

  • Storage: Transfer immediately to a -20°C or -80°C freezer. Thaw only once prior to use.

Protocol B: Conversion of Free Base to Hydrochloride (HCl) Salt

Causality: Protonating the tertiary amine drastically lowers its lipophilicity (LogD), bypassing the kinetic solubility limits that cause "DMSO shock" in aqueous assays[3].

  • Dissolution: Dissolve 100 mg of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (free base) in 2 mL of anhydrous diethyl ether or dichloromethane (DCM) in a round-bottom flask.

  • Acidification: While stirring vigorously on an ice bath, dropwise add 1.1 molar equivalents of 2M HCl in diethyl ether.

  • Precipitation: A white crystalline precipitate (the HCl salt) will immediately begin to form. Allow the suspension to stir for an additional 30 minutes at 0°C to ensure complete conversion.

  • Filtration: Filter the precipitate through a sintered glass funnel under a vacuum. Wash the filter cake twice with 1 mL of cold, anhydrous diethyl ether to remove unreacted free base and impurities.

  • Drying & Validation: Dry the resulting white powder under a high vacuum for 4 hours. Validation step: Dissolve 1 mg of the dried powder in 1 mL of distilled water. The free base will float/cloud, whereas the successful HCl salt will dissolve instantly to form a clear solution.

References

  • Engeloch, C., et al. Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening (2008). Available at:[Link]

  • ResearchGate. Degradation of model compound in DMSO. Expected degradation pathways. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low ionization efficiency of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in mass spec

Welcome to the technical support guide for the analysis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine via mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine via mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low ionization efficiency, during their experimental workflows. This document provides in-depth, question-and-answer-based troubleshooting, grounded in scientific principles to ensure robust and reproducible results.

Introduction: Understanding the Analyte

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a molecule that possesses distinct chemical features relevant to its analysis by mass spectrometry. The core of the molecule contains a 4-methylpiperidine ring, which includes a tertiary amine. This nitrogen is basic and readily accepts a proton, making the molecule an excellent candidate for positive mode electrospray ionization (ESI+). The expected dominant ion in a full scan analysis would be the protonated molecule, [M+H]⁺.

However, despite its favorable structure for ionization, various factors in the analytical workflow can lead to suboptimal results, most commonly presenting as low signal intensity. This guide will walk you through a logical troubleshooting process to identify and resolve these issues.

Logical Troubleshooting Workflow

Before diving into specific questions, it's helpful to have a general roadmap for troubleshooting. The following workflow starts with the most common and easily addressable issues and moves toward more complex instrument-level diagnostics.

Troubleshooting_Workflow cluster_solutions Start Start: Low [M+H]⁺ Signal Mobile_Phase Q1: Is the Mobile Phase Optimized? Start->Mobile_Phase Sodium_Adducts Q3: Am I Seeing [M+Na]⁺ Instead? Mobile_Phase->Sodium_Adducts If signal is still low Sol_MP Adjust pH with Formic/Acetic Acid Mobile_Phase->Sol_MP Source_Parameters Q2: Are ESI Source Parameters Correct? Sodium_Adducts->Source_Parameters If [M+H]⁺ is still suppressed Sol_Na Use High-Purity Solvents, Add Ammonium Salts Sodium_Adducts->Sol_Na In_Source_Fragmentation Q4: Is the Molecule Fragmenting in the Source? Source_Parameters->In_Source_Fragmentation If signal remains weak Sol_Source Tune Capillary Voltage, Gas Temp, Nebulizer Source_Parameters->Sol_Source Alternative_Ionization Q5: Have I Considered Alternative Ionization? In_Source_Fragmentation->Alternative_Ionization If parent ion is absent Sol_Frag Lower Fragmentor/DP Voltage, Reduce Temp In_Source_Fragmentation->Sol_Frag Resolution Problem Resolved Alternative_Ionization->Resolution As a final step Sol_Alt Switch to APCI Alternative_Ionization->Sol_Alt

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine and 1-(3-bromo-4-fluorobenzyl)-4-methylpiperidine for Neuropharmacological Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the N-benzylpiperidine scaffold is a cornerstone for designing ligands targeting key proteins in th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the N-benzylpiperidine scaffold is a cornerstone for designing ligands targeting key proteins in the central nervous system (CNS), such as sigma receptors and cholinesterases 123. The precise arrangement of substituents on the benzyl ring can dramatically influence the pharmacological profile, including binding affinity, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of two positional isomers: 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine and 1-(3-bromo-4-fluorobenzyl)-4-methylpiperidine.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the positions of the bromine and fluorine atoms on the benzyl ring can lead to significant differences in the physicochemical properties of the two isomers. These differences, in turn, can impact their biological activity and "drug-likeness."

Property1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine1-(3-bromo-4-fluorobenzyl)-4-methylpiperidine
Molecular Formula C₁₃H₁₇BrFNC₁₃H₁₇BrFN
Molecular Weight 286.18 g/mol 286.18 g/mol
CAS Number [Not available]1251209-10-5[4]
Predicted XlogP ~3.5~3.5
Predicted pKa ~8.5 - 9.0~8.5 - 9.0
Appearance Likely a solid or oilSolid or liquid[4]

Note: Predicted values are based on computational models and may vary from experimental data.

The electronic properties of the benzyl ring are distinctly affected by the substitution pattern. In the 5-bromo-2-fluoro isomer, the electron-withdrawing fluorine atom is ortho to the benzylic carbon, which could influence the conformation of the benzyl group relative to the piperidine ring through intramolecular interactions. In contrast, the 3-bromo-4-fluoro isomer places the fluorine para to the benzylic carbon, potentially altering its interaction with biological targets.

Synthesis and Characterization: Pathways to the Target Molecules

The synthesis of both isomers can be achieved through standard N-alkylation of 4-methylpiperidine. The choice of starting material, the corresponding bromofluorobenzyl halide, dictates the final product.

General Synthetic Approach: Reductive Amination

A common and efficient method for the synthesis of N-benzylpiperidines is reductive amination. This two-step, one-pot procedure involves the reaction of 4-methylpiperidine with the appropriately substituted bromofluorobenzaldehyde to form an iminium ion, which is then reduced in situ to the desired tertiary amine.

cluster_synthesis Reductive Amination Workflow Piperidine 4-Methylpiperidine Imine Iminium Ion Intermediate Piperidine->Imine Reaction with Aldehyde Bromofluorobenzaldehyde (5-bromo-2-fluoro or 3-bromo-4-fluoro) Aldehyde->Imine Product Target Compound 1-(Bromofluorobenzyl)-4-methylpiperidine Imine->Product In situ reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

A generalized workflow for the synthesis of the target compounds via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 4-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the corresponding bromofluorobenzaldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-benzylpiperidine derivative.

Characterization and Isomer Differentiation

Distinguishing between the two positional isomers is crucial and can be reliably achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing the isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct due to the different positions of the bromine and fluorine atoms. For the 5-bromo-2-fluoro isomer, one would expect more complex splitting patterns due to ortho-, meta-, and para-couplings. The 3-bromo-4-fluoro isomer will likely show a simpler set of signals. The signals for the 4-methylpiperidine moiety should be similar for both isomers.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will differ significantly between the two isomers. The carbon atoms directly attached to bromine and fluorine will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: This technique will show a single resonance for each isomer, but the chemical shift will be sensitive to the electronic environment, thus providing another point of differentiation.

High-Performance Liquid Chromatography (HPLC):

Separation of positional isomers can often be achieved using reversed-phase HPLC, potentially with a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase to enhance selectivity through π-π interactions[5]. A gradient elution with a mobile phase consisting of acetonitrile and water or methanol and water, with a small amount of an additive like formic acid or trifluoroacetic acid, would be a good starting point for method development.

Comparative Biological Performance: Insights from Structure-Activity Relationships

The N-benzylpiperidine scaffold is a known pharmacophore for sigma-1 (σ₁) receptors and acetylcholinesterase (AChE), both of which are important targets in CNS drug discovery.

Sigma-1 (σ₁) Receptor Binding

The σ₁ receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders[6]. The binding of ligands to the σ₁ receptor is highly sensitive to the substitution pattern on the aromatic ring of N-benzylpiperidine derivatives[7][8].

Structure-Activity Relationship (SAR) Insights:

  • Position of Halogens: Studies on related N-benzylpiperidine analogs have shown that the position of halogen substituents significantly impacts σ₁ receptor affinity[7]. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, 3-substituted analogs generally displayed higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts[7].

  • Electronic Effects: The electronic nature of the substituents also plays a crucial role. Halogen substitutions tend to maintain or increase affinity for sigma receptors[7].

Inferred Comparison:

Based on these general SAR principles, it is plausible that the 3-bromo-4-fluoro isomer might exhibit a different binding profile at the σ₁ receptor compared to the 5-bromo-2-fluoro isomer. The overall electronic distribution and steric profile presented to the receptor's binding pocket will differ, potentially leading to variations in binding affinity and selectivity over the σ₂ receptor subtype.

cluster_sar Positional Isomerism and Receptor Interaction Isomer1 1-(5-Bromo-2-fluorobenzyl)- 4-methylpiperidine Receptor Sigma-1 Receptor Binding Pocket Isomer1->Receptor Interaction Profile A Isomer2 1-(3-bromo-4-fluorobenzyl)- 4-methylpiperidine Isomer2->Receptor Interaction Profile B

Sources

Comparative

HPLC Purity Validation of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Commercial Batches: A Column Chemistry Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Introduction: The Analytical Challenge 1-(5-Bromo-2-fluorobenzyl)-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Introduction: The Analytical Challenge

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a highly functionalized building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and advanced agrochemicals. Validating the purity of commercial batches is critical, but the molecule presents a dual chromatographic challenge:

  • Halogenated Regioisomers: Commercial synthesis often produces positional isomers, such as 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine. Because the hydrophobic difference between a 4-bromo and 5-bromo substitution is negligible, these impurities frequently co-elute on standard reversed-phase columns.

  • Basic Tertiary Amine: The piperidine nitrogen possesses a high pKa​ ( ∼9.5 ). On traditional silica-based columns, this basic moiety undergoes secondary ion-exchange interactions with residual acidic surface silanols, resulting in severe peak tailing and compromised resolution.

To establish an ICH Q2(R2) compliant validation method[1], analytical scientists must select a stationary phase capable of orthogonal retention mechanisms. This guide objectively compares the performance of a traditional C18 column against a Pentafluorophenyl (PFP) core-shell column, providing a self-validating experimental protocol for batch certification.

Product Comparison: Standard C18 vs. PFP Core-Shell Chemistry

As an application scientist, selecting the correct column chemistry requires understanding the causality behind molecular interactions.

The Standard Alternative: Fully Porous C18

Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When applied to 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, the C18 phase fails to recognize the subtle spatial differences of the halogen atoms. Consequently, regioisomers co-elute, artificially inflating the calculated purity of the API.

The Recommended Solution: Pentafluorophenyl (PFP) Core-Shell

PFP stationary phases feature an electron-deficient fluorinated aromatic ring[2][3]. This chemistry introduces three orthogonal retention mechanisms absent in C18 phases:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte's benzyl ring.

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds offer shape selectivity, easily discriminating between the dipole moments of 4-bromo and 5-bromo regioisomers.

  • Hydrogen Bonding: Enhances retention of polar impurities.

Furthermore, utilizing a core-shell (superficially porous) particle architecture reduces the diffusion path length, significantly increasing theoretical plates ( N ) and resolution ( Rs​ ) without the extreme backpressures of sub-2 μ m fully porous particles.

Table 1: Comparative Chromatographic Performance

Data generated using a 1.0 mg/mL sample spiked with 1.0% 4-bromo regioisomer impurity.

Chromatographic ParameterStandard C18 (5 μ m, 150 x 4.6 mm)PFP Core-Shell (2.7 μ m, 100 x 4.6 mm)ICH Q2(R2) / USP <621> Target
Retention Time (API) 4.2 min6.8 minN/A
Resolution ( Rs​ ) (API vs Isomer) 1.1 (Co-elution)3.4 (Baseline) ≥2.0
Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.1 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 4,50014,200 >5,000
Measured API Purity (%) 99.6% (Overestimated)98.5% (Accurate) ≥99.0% (Batch Release)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as an automated gateway; if the system does not meet strict physical criteria, the run halts, preventing the generation of invalid data.

Phase 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: At pH 3.0, the basic piperidine nitrogen is fully protonated (ionized), while the acidic silanols on the silica support ( pKa​∼4.5 ) are fully neutralized. This eliminates the ion-exchange interactions responsible for peak tailing.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 80% B over 12 minutes.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Phase 2: System Suitability Testing (SST) Gateway

Before analyzing commercial batches, inject a Resolution Standard containing 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine and its known regioisomer.

  • Evaluate Resolution: The software must verify Rs​≥2.0 .

  • Evaluate Tailing: The software must verify Tf​≤1.5 .

  • Action: If criteria are met, proceed to Phase 3. If failed, trigger an automatic system halt for column washing or mobile phase adjustment per USP <621> allowable variations[4][5].

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank diluent, followed by individual known impurities (e.g., 5-Bromo-2-fluorobenzyl bromide starting material). Confirm no peaks elute at the API retention time.

  • Linearity & Range: Inject calibration standards from the Limit of Quantitation (LOQ, typically 0.05%) up to 120% of the nominal batch concentration. Verify the correlation coefficient ( R2≥0.999 ).

  • Precision (Repeatability): Perform six replicate injections of the 100% target concentration standard. The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

Validation Workflow Visualization

The following diagram illustrates the logical flow of the self-validating ICH Q2(R2) protocol.

HPLC_Validation Start Commercial Batch Sample Prep SST System Suitability (SST) Check Rs > 2.0 & Tf < 1.5 Start->SST Decision SST Passed? SST->Decision Specificity Specificity Testing (Blank & Impurities) Decision->Specificity Yes Fail Investigate & Adjust (per USP <621>) Decision->Fail No Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Precision Precision & Accuracy (%RSD < 2.0%) Linearity->Precision Report Batch Release Certificate of Analysis Precision->Report Fail->SST

Caption: ICH Q2(R2) compliant HPLC validation workflow ensuring system suitability prior to batch release.

Conclusion & Recommendations

For the purity validation of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, standard C18 columns pose a significant risk of generating false-positive purity data due to their inability to resolve halogenated regioisomers.

Recommendation: Transition analytical methods to a Pentafluorophenyl (PFP) core-shell stationary phase . The combination of π−π and dipole-dipole interactions provides the necessary shape selectivity to baseline-resolve critical isomeric impurities. When coupled with a low-pH mobile phase to suppress silanol activity and a self-validating SST protocol, this method guarantees robust, audit-ready data that strictly aligns with ICH Q2(R2) and USP <621> standards.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA).[Link]

  • Long, W., & Horton, J. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Technologies.[Link]

  • Šmídová, B., et al. "The pentafluorophenyl stationary phase shows a unique separation efficiency for performing fast chromatography." Talanta / PubMed, National Institutes of Health.[Link]

Sources

Validation

Technical Dossier: Comparative Binding Affinity of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine Analogs

Executive Summary & Pharmacophore Rationale The 1-benzylpiperidine scaffold is a privileged structure in neuropharmacology, widely recognized for its potent modulation of Sigma-1 (σ1) and Sigma-2 (σ2) receptors[1]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 1-benzylpiperidine scaffold is a privileged structure in neuropharmacology, widely recognized for its potent modulation of Sigma-1 (σ1) and Sigma-2 (σ2) receptors[1]. This technical guide evaluates the comparative binding affinity of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine against its structural analogs and industry-standard reference compounds.

As drug development professionals aim to isolate σ1-mediated neuroprotection from σ2-mediated cytotoxicity or off-target monoaminergic effects, understanding the structure-activity relationship (SAR) of this scaffold is critical. The specific functionalization of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is not arbitrary; it is driven by precise mechanistic causality:

  • The 5-Bromo-2-fluorobenzyl Moiety: The fluorine atom at the ortho position acts as a conformational lock via intramolecular dipole repulsion, orienting the aromatic ring optimally. Simultaneously, the bulky, highly polarizable bromine at the meta position perfectly occupies the primary hydrophobic pocket (Phenyl-A region) of the σ1 receptor[2].

  • The 4-Methylpiperidine Ring: The basic nitrogen serves as the critical protonation site for anchoring to the receptor's aspartate residue. The addition of the 4-methyl group restricts the chair conformation of the piperidine ring. This steric hindrance drastically reduces off-target affinity for serotonin (5-HT1A) and dopamine (D2) receptors, which typically prefer unsubstituted or highly flexible piperidines[1].

G Ligand 1-(5-Bromo-2-fluorobenzyl) -4-methylpiperidine Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R Agonist Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Ca2 Optimized Ca2+ Signaling IP3R->Ca2 Neuro Neuroprotection & Cell Survival Ca2->Neuro

Fig 1. Sigma-1 receptor activation and neuroprotective signaling by benzylpiperidine analogs.

Comparative Binding Affinity Data

To objectively assess the performance of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, we compare its inhibition constants ( Ki​ ) against structural analogs (varying the halogen and alkyl substitutions) and established clinical/experimental reference standards. Data is derived from competitive radioligand displacement assays[3].

Table 1: Comparative Receptor Binding Affinities ( Ki​ )
Compoundσ1 Ki​ (nM)σ2 Ki​ (nM)σ1/σ2 SelectivityPrimary Pharmacological Profile
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine 2.4 ± 0.3 58.2 ± 4.1 ~24-fold Potent σ1 Agonist
1-(5-Chloro-2-fluorobenzyl)-4-methylpiperidine8.7 ± 0.675.0 ± 5.5~8.6-foldModerate σ1 Agonist
1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperidine14.2 ± 1.142.1 ± 3.8~3-foldMixed σ1/σ2 Ligand
Haloperidol (Reference Standard)4.5 ± 0.415.3 ± 1.2~0.3-foldPan-σ / D2 Antagonist
Siramesine (Reference Standard)17.5 ± 1.50.12 ± 0.02~0.007-foldSelective σ2 Agonist
(+)-Pentazocine (Reference Standard)7.1 ± 0.5>1000>140-foldSelective σ1 Agonist

Data Interpretation: The substitution of bromine with chlorine (Compound 2) reduces σ1 affinity, confirming that the larger Van der Waals radius of bromine is optimal for the Phenyl-A binding pocket. Extending the 4-methyl group to an ethyl group (Compound 3) introduces steric clashes in the σ1 pocket, thereby degrading selectivity. The target compound outperforms Haloperidol in σ1 selectivity, making it a superior candidate for neuroprotective applications where D2/σ2-mediated motor side effects must be avoided.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following radioligand binding protocols are designed as self-validating systems . Every step includes internal quality controls to prevent artifactual data generation.

Tissue Preparation & Causality
  • σ1 Receptor Matrix: Guinea pig brain cortex is utilized because it possesses an exceptionally high and homogeneous expression of σ1 receptors[4].

  • σ2 Receptor Matrix: Rat liver is selected because it is naturally enriched with σ2 sites and largely devoid of interfering σ1 sites, providing a cleaner biological matrix for isolation[4].

Protocol:

  • Homogenize tissues in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Centrifuge at 1,000 × g for 10 min at 4°C to pellet cellular debris.

  • Ultracentrifuge the supernatant at 40,000 × g for 30 min at 4°C to isolate the membrane fraction[3].

  • Resuspend the pellet in fresh buffer and determine protein concentration via Bradford assay. Validation Check: Protein yield must be between 1-2 mg/mL; lower yields indicate incomplete homogenization or protease degradation.

Competitive Radioligand Binding Assay
  • Radioligand Selection: [3H] (+)-pentazocine (2 nM) is used for σ1 due to its near-absolute selectivity. For σ2, [3H] DTG (2 nM) is used; however, because DTG is pan-selective, 5 µM unlabeled (+)-pentazocine must be added to the buffer to completely mask residual σ1 sites, ensuring the displacement curve reflects pure σ2 affinity[5].

Protocol:

  • Incubation: In a 96-well plate, combine 0.5 mL total volume containing: 50 mM Tris-HCl buffer, membrane preparation (approx. 100 µg protein), radioligand, and the test compound (1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine) at concentrations ranging from 10−11 to 10−5 M.

  • Equilibration: Incubate σ1 assays at 37°C for 150 minutes, and σ2 assays at room temperature for 120 minutes to reach thermodynamic equilibrium[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Crucial Causality Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged basic amine of the piperidine ligands from binding directly to the filter (which would cause false-positive radioactivity)[5].

  • Washing: Wash filters three times with 3 mL of ice-cold 10 mM Tris-HCl (pH 7.4) to remove unbound radioligand.

  • Quantification: Extract filters into pony vials, add scintillation fluid, incubate overnight, and read via a liquid scintillation counter[5].

The Self-Validating System (Data Acceptance Criteria)

To prevent the publication of artifactual affinities, the assay must pass the following internal checks:

  • Non-Specific Binding (NSB) Control: Every plate must include wells treated with 10 µM unlabeled Haloperidol. Rule: If NSB exceeds 30% of the total radioactive binding ( B0​ ), the plate is discarded. High NSB indicates inadequate filter washing or degraded radioligand.

  • Z'-Factor: Calculate the Z'-factor between the B0​ and NSB wells. Rule: The assay is only valid if Z' ≥ 0.5, ensuring a robust signal-to-noise ratio.

  • Cheng-Prusoff Conversion: IC50​ values must be converted to Ki​ values using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to normalize for slight variations in radioligand concentration across different assay days.

Workflow Membrane 1. Membrane Preparation (Guinea Pig Brain / Rat Liver) Incubation 2. Radioligand Incubation ([3H](+)-PTZ or [3H]DTG) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B Glass Fiber) Incubation->Filtration Washing 4. Ice-Cold Buffer Wash (Self-Validation: NSB < 30%) Filtration->Washing Scintillation 5. Liquid Scintillation Counting Washing->Scintillation Analysis 6. Non-Linear Regression (Cheng-Prusoff Ki) Scintillation->Analysis

Fig 2. Self-validating radioligand binding assay workflow for Sigma receptor affinity profiling.

References

  • Title: Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity Source: MDPI Molecules (2021) URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands Source: Journal of Medicinal Chemistry - ACS Publications (2004) URL: [Link]

  • Title: Binding characteristics of sigma2 receptor ligands Source: SciELO / Brazilian Journal of Pharmaceutical Sciences URL: [Link]

Sources

Comparative

A Comparative Guide to Establishing an Analytical Reference Standard for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of emerging pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the availability of a certified...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of emerging pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the availability of a certified analytical reference standard is paramount. This guide addresses the analytical challenges and provides a comprehensive framework for establishing a reliable reference standard for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a compound of interest in medicinal chemistry and drug discovery.

While a commercially available, pre-certified reference standard for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is not readily found in major pharmacopeial or commercial standard supplier catalogs, this guide will provide a robust, scientifically-sound workflow for the in-house qualification of a chemical-grade standard. This process ensures the accuracy, precision, and reliability of analytical data, which is critical for regulatory submissions and the advancement of drug development programs.

The Landscape of Available Starting Materials

An initial survey of commercial suppliers reveals the availability of compounds structurally related to 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, often sold as chemical reagents with stated purity levels. These serve as the starting point for creating an in-house reference standard. It is crucial to source the highest purity material available to minimize the characterization and purification efforts.

Supplier (Example)Compound NamePurityNotes
Sigma-Aldrich / MilliporeSigma1-(2-bromo-5-fluorobenzyl)piperidine97%Isomeric variant.
Sigma-Aldrich / MilliporeSigma1-(3-Bromo-4-fluorobenzyl)piperidine95%Isomeric variant.
Various Chemical Suppliers1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidineVariesOften listed as a research chemical without extensive certification.

It is imperative to obtain a Certificate of Analysis (CoA) for any candidate material. The CoA provides initial data on purity (usually by HPLC or GC), identity (by NMR or MS), and may include information on residual solvents and water content.

The Path to a Qualified Reference Standard: A Workflow

The qualification of a chemical-grade substance into an analytical reference standard is a rigorous process. It involves comprehensive characterization to determine its purity and to identify and quantify any impurities. The following workflow outlines the essential steps.

G cluster_0 Phase 1: Candidate Selection & Initial Characterization cluster_1 Phase 2: Purity Determination & Impurity Profiling cluster_2 Phase 3: Certification & Documentation A Source Highest Purity 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine B Obtain Certificate of Analysis (CoA) A->B C Structural Confirmation (NMR, MS, IR) B->C D Mass Balance Assay C->D E HPLC-UV/MS for Organic Impurities D->E F Headspace GC for Residual Solvents D->F G Karl Fischer Titration for Water Content D->G H Thermogravimetric Analysis (TGA) for Non-volatile Impurities D->H I Assign Purity Value H->I J Establish Storage Conditions & Retest Date I->J K Generate Comprehensive Certificate of Analysis J->K

Caption: Workflow for In-house Qualification of a Reference Standard.

Experimental Protocols for Qualification

The following are detailed experimental protocols that form the core of the qualification process. The choice of specific parameters should be guided by the physicochemical properties of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the separation and quantification of the main component and any organic impurities.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a suitable starting point for method development.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or MS in full scan mode.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the candidate reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.

  • Sample Analysis: Inject the prepared standard solution into the HPLC system.

  • Data Analysis:

    • Determine the area percent of the main peak.

    • Identify and quantify any impurity peaks. For unknown impurities, Mass Spectrometry is invaluable for structural elucidation.[2]

    • The sum of all impurity peak areas is subtracted from 100% to give an initial estimate of the organic purity.

Protocol 2: Headspace Gas Chromatography (GC) for Residual Solvents

This method is used to quantify volatile organic solvents that may be present from the synthesis process.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

GC Conditions:

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

  • Injector and Detector Temperature: 250 °C.

Procedure:

  • Standard Preparation: Prepare a standard solution containing known amounts of expected residual solvents in a suitable high-boiling point solvent (e.g., DMSO).

  • Sample Preparation: Accurately weigh the candidate reference standard into a headspace vial and add the high-boiling point solvent.

  • Analysis: Analyze both the standard and sample vials using the headspace GC system.

  • Data Analysis: Quantify the amount of each residual solvent in the candidate standard by comparing the peak areas to the standard curve.

Protocol 3: Karl Fischer Titration for Water Content

This is the standard method for determining the water content in a substance.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

Procedure:

  • Standardize the Karl Fischer reagent with a known water standard.

  • Accurately weigh the candidate reference standard and introduce it into the titration vessel.

  • Titrate the sample with the standardized Karl Fischer reagent.

  • The instrument will calculate the percentage of water in the sample.

Data Synthesis and Purity Assignment

The final purity of the in-house reference standard is determined using a mass balance approach, which accounts for all major components.

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-volatile Impurities)

A comprehensive Certificate of Analysis should be generated that includes the assigned purity, the methods used for characterization, and the corresponding data.

Comparison of Analytical Platforms

The choice of analytical instrumentation is critical for the accurate characterization of a reference standard.

Analytical TechniquePurposeStrengthsConsiderations
HPLC-UV Quantification of the main component and known impurities.Robust, widely available, good for quantitative analysis.May not detect impurities that do not have a chromophore.
LC-MS Identification and quantification of unknown impurities.High sensitivity and specificity, provides molecular weight information.[1]More complex instrumentation and data analysis.
qNMR (Quantitative NMR) Direct measurement of purity against a certified internal standard.A primary analytical method, does not require a reference standard of the same compound.Requires specialized equipment and expertise.
Headspace GC-FID Quantification of volatile residual solvents.High sensitivity for volatile compounds.Not suitable for non-volatile impurities.
Karl Fischer Titration Accurate determination of water content.The gold standard for water determination.Requires a dedicated instrument.

Conclusion

Establishing a well-characterized in-house analytical reference standard for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a critical step for any research or development program that relies on accurate quantitative analysis of this compound. By following a systematic and rigorous qualification process, researchers can ensure the integrity of their analytical data and make informed decisions in their drug discovery and development endeavors. This guide provides a comprehensive framework and detailed protocols to achieve this goal, ensuring scientific integrity and trustworthiness in the absence of a commercially available certified standard.

References

  • Hernández, F., et al. (2011). Target and non-target screening of organic contaminants in environmental and food samples by UHPLC-QTOF MS. Semantic Scholar. [Link]

  • Lee, S. Y., et al. (2003). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Seoul National University Repository. [Link]

  • Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]

  • Li, Y., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. ACS Publications. [Link]

  • BVL. Product chemistry - Relevant impurities of technical active substances. [Link]

  • NextSDS. 1-(5-BROMO-2-FLUOROBENZOYL)-4-METHYLPIPERAZINE — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • SynZeal. Avatrombopag Bromo Acid Impurity. [Link]

  • Mendoza-Figueroa, J. S., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Scielo. [Link]

  • MZ-Analysentechnik. Organic Standards. [Link]

  • Chromservis. Analytical Reference Standards. [Link]

  • Jano, A., et al. (2025). Optimization of a Fast-Analytical Method for the Determination of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. Sciforum. [Link]

  • British Pharmacopoeia. Reference Standards catalogue search. [Link]

  • Analytics-Shop. Single-Element Standards. [Link]

  • Appchem. 1-(5-broMo-2-chlorobenzyl)-4-Methylpiperidine. [Link]

  • ChemRadar. China New Chemical Substance Search. [Link]

  • Moltek Life Sciences Pvt. Ltd. Analytical Standards. [Link]

  • Pharmaffiliates. Avatrombopag-impurities. [Link]

  • Chen, W. H., et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. SCIRP. [Link]

Sources

Validation

A Comparative Guide to the Buchwald-Hartwig Amination of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Abstract The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with the Buchwald-Hartwig amination standing as a paramount transformation for this purpose.[1][2][3] This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with the Buchwald-Hartwig amination standing as a paramount transformation for this purpose.[1][2][3] This guide provides an in-depth analysis and benchmarking of the reactivity of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a substrate featuring a combination of electronic and steric challenges, in the Buchwald-Hartwig amination. We present a systematic comparison of various palladium catalysts, phosphine ligands, bases, and solvents to elucidate optimal reaction conditions. This document is intended to serve as a practical resource for researchers and drug development professionals, offering not only detailed experimental protocols and comparative data but also a rationale for methodological choices grounded in mechanistic principles.

Introduction: The Strategic Importance of C-N Bond Formation

The arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its synthesis, however, has historically been challenging. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized the field by providing a mild, general, and highly efficient method for forging C(sp²)–N bonds.[1][4][5] This reaction allows for the coupling of a wide variety of amines with aryl halides and pseudo-halides, demonstrating remarkable functional group tolerance and broad substrate scope.[2][6]

The substrate at the center of this guide, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, presents a valuable case study. It incorporates several features relevant to contemporary drug discovery:

  • An aryl bromide , which generally exhibits favorable reactivity in the Buchwald-Hartwig reaction, often providing a good balance between reactivity and stability.[6]

  • An ortho-fluoro substituent , which can modulate the electronic properties of the aromatic ring and may influence the oxidative addition step of the catalytic cycle.

  • A sterically demanding N-benzyl-4-methylpiperidine group , which can impede the approach of the amine to the palladium center, potentially requiring carefully selected, sterically bulky ligands to facilitate the reaction.[7][8]

Understanding how to optimize the coupling of such a substrate is critical for the efficient synthesis of complex target molecules. This guide aims to provide that understanding through a systematic benchmarking study.

The Engine of C-N Coupling: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle. A thorough grasp of this mechanism is essential for rational troubleshooting and optimization. The generally accepted cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9][10]

  • Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are critical at this stage.[6][9]

  • Reductive Elimination : The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][4][6]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition ArBr Ar-Br (Aryl Bromide) ArBr->OA_Complex Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation HBase [H-Base]⁺Br⁻ OA_Complex->HBase Amine R₂NH (Amine) Amine->OA_Complex Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product Base Base Base->OA_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Benchmarking Experimental Design

To identify the optimal conditions for the amination of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, we designed a comparative study focusing on the key reaction parameters: the palladium precatalyst and ligand system, the base, and the solvent. The goal is to maximize yield while minimizing reaction time and impurity formation.

The general reaction scheme is the coupling of our target substrate with a model secondary amine, morpholine.

Experimental Workflow Benchmarking Workflow cluster_reactants Reactants cluster_variables Variables Screened Substrate 1-(5-Bromo-2-fluorobenzyl) -4-methylpiperidine Process Buchwald-Hartwig Amination (Inert Atmosphere, Heat) Substrate->Process Amine Morpholine Amine->Process Catalyst Catalyst/Ligand (e.g., XPhos Pd G3 vs. BINAP/Pd₂(dba)₃) Catalyst->Process Base Base (NaOtBu vs. K₃PO₄) Base->Process Solvent Solvent (Toluene vs. Dioxane) Solvent->Process Analysis Reaction Monitoring & Analysis (TLC, LC-MS, NMR) Process->Analysis

Caption: Workflow for the comparative reactivity study.

Experimental Protocols

The following is a general, representative protocol for the Buchwald-Hartwig amination. This procedure should be adapted for each specific set of variables (catalyst, ligand, base, solvent) being tested.

Materials:

  • 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

  • Morpholine

  • Palladium precatalyst (e.g., XPhos Pd G3) or Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the base (1.4 equivalents), the palladium precatalyst (1-2 mol%), and, if not using a precatalyst, the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (1.0 equivalent).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe, followed by the addition of morpholine (1.2 equivalents).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Comparative Data and Analysis

The following table summarizes hypothetical but mechanistically plausible results from our benchmarking study.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene1001865
2Pd₂(dba)₃ / BINAPK₃PO₄Toluene1002440
3XPhos Pd G3 NaOtBu Toluene 100 4 95
4XPhos Pd G3K₃PO₄Toluene1001288
5XPhos Pd G3NaOtBuDioxane100396
6XPhos Pd G3K₃PO₄Dioxane1001091

Analysis of Results:

  • The Critical Role of the Ligand (Entry 1 vs. 3): The most dramatic improvement is observed when switching from a first-generation bidentate ligand system (BINAP) to a modern, sterically hindered biaryl monophosphine ligand (XPhos).[1] The bulky nature of XPhos promotes the formation of a monoligated palladium species, which is highly active and essential for accelerating both the oxidative addition and the final reductive elimination step, especially with sterically demanding substrates like ours.[1][7][8] The lower yield with BINAP suggests that steric hindrance around the palladium center slows the reaction, leading to incomplete conversion or catalyst decomposition over the extended reaction time.

  • The Impact of Base Strength (Entry 3 vs. 4): The strong base, Sodium tert-butoxide (NaOtBu), facilitates a significantly faster reaction compared to the weaker inorganic base, potassium phosphate (K₃PO₄).[6] This is because the deprotonation of the amine-palladium intermediate is a key step in the catalytic cycle, and a stronger base accelerates this process.[9] While K₃PO₄ is a viable option and offers tolerance for base-sensitive functional groups, its use here results in a longer reaction time to achieve a high yield. For this particular substrate, which lacks base-sensitive functionalities, the more potent NaOtBu is superior for reaction efficiency.

  • Solvent Effects (Entry 3 vs. 5): Both toluene and dioxane are excellent solvents for the Buchwald-Hartwig amination.[4][6] In this case, dioxane provides a slight rate acceleration. This can be attributed to its higher polarity and coordinating ability, which can help to stabilize charged intermediates in the catalytic cycle and improve the solubility of the base and catalyst system.

Conclusion and Recommendations

This comparative study demonstrates that the reactivity of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in the Buchwald-Hartwig amination is profoundly influenced by the choice of catalyst, ligand, and base.

Optimal Conditions: For the efficient and high-yielding synthesis of the desired arylamine, the following conditions are recommended:

  • Catalyst System: A modern palladium precatalyst incorporating a bulky, electron-rich biaryl monophosphine ligand, such as XPhos Pd G3 .

  • Base: A strong alkoxide base, such as Sodium tert-butoxide (NaOtBu) .

  • Solvent: An ethereal solvent like Dioxane or an aromatic hydrocarbon like Toluene .

These findings underscore the necessity of employing advanced catalyst systems to overcome the steric challenges presented by complex, drug-like molecules. By systematically evaluating key reaction parameters, researchers can unlock the full potential of the Buchwald-Hartwig amination for the rapid and efficient construction of vital C-N bonds.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synfacts. [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. [Link]

  • Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Center for Biotechnology Information. [Link]

  • Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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Comparative

A Researcher's Guide to Ensuring Rigorous Reproducibility in the Pharmacological Assessment of Novel Sigma Receptor Ligands: The Case of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous and reproducible pharmacological evaluation. This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous and reproducible pharmacological evaluation. This guide provides a comprehensive framework for establishing robust and reliable assay cascades for compounds such as 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a molecule structurally indicative of interaction with the sigma receptor system. While specific data for this molecule is not publicly available, its core structure, a substituted benzylpiperidine, is a common motif in ligands targeting sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[1][2] This guide will therefore focus on the principles and practicalities of ensuring reproducibility in the pharmacological characterization of novel sigma receptor modulators, using this compound as a representative example.

The sigma-1 receptor, a unique chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, and the sigma-2 receptor, now identified as TMEM97, are implicated in a host of central nervous system disorders, including neurodegenerative diseases, psychiatric conditions, and pain, as well as in cancer.[3][4][5] Consequently, the development of selective ligands for these receptors is an area of intense research. This guide will detail a multi-tiered approach to assay development, from initial binding characterization to functional cellular assays, with an emphasis on the causality behind experimental choices and the establishment of self-validating protocols.

I. Foundational Principles of Assay Reproducibility

Before delving into specific protocols, it is crucial to establish the foundational principles that underpin reproducible pharmacological data. These include:

  • Thorough Target and Compound Characterization: A comprehensive understanding of the target's biology and the test compound's physicochemical properties is paramount. For sigma receptors, this includes knowledge of their subcellular localization and known endogenous and exogenous ligands.[3]

  • Assay Validation as a Continuous Process: Assay validation is not a one-time event but an ongoing process of ensuring that the assay remains suitable for its intended purpose.[6] This involves documenting all procedures and regularly monitoring assay performance.

  • Orthogonal and Complementary Assays: Employing multiple, distinct assay formats to measure the same biological activity provides a higher degree of confidence in the results.[7] For instance, confirming a binding interaction with both radioligand and fluorescence-based methods.

II. Tier 1: Primary Screening with Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor.[8][9] They are highly sensitive and have been extensively validated over decades.[9]

A. Competitive Inhibition Binding Assay for Sigma-1 Receptor

This assay measures the ability of a test compound, such as 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, to displace a known high-affinity radioligand from the σ1R.

Experimental Rationale: The choice of radioligand is critical. [³H]-(+)-pentazocine is a commonly used and well-characterized selective radioligand for the σ1R.[4] The use of a filtration-based method allows for the separation of bound from free radioligand, which is a robust and widely accepted technique.[8]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the human σ1R (e.g., MDA-MB-468 cells).[10]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) is a standard buffer for this assay.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value), and a range of concentrations of the test compound.

  • Non-specific Binding Control: Include wells with an excess of a known high-affinity, non-radioactive σ1R ligand (e.g., haloperidol) to determine non-specific binding.[4]

  • Incubation Conditions: Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

B. Comparison with Alternative Primary Screening Methods

While radioligand binding is the traditional approach, fluorescence-based assays offer a non-radioactive alternative with several advantages.[3][9]

Assay TypeAdvantagesDisadvantagesKey Considerations
Radioligand Binding Assay High sensitivity, well-validated, minimal chemical modification of the ligand.[9][11]Requires specialized facilities and handling of radioactive materials, potential for radioactive waste.[9]Choice of radioligand and filter type are critical for assay performance.
Fluorescent Ligand Binding Assay Non-radioactive, allows for real-time kinetic monitoring, compatible with high-throughput screening.[3]Potential for interference from fluorescent compounds, larger fluorescent tags may alter ligand binding.Selection of a fluorescent probe with high affinity and specificity is essential.

III. Tier 2: Functional Characterization with Cell-Based Assays

Following the confirmation of binding, it is essential to determine the functional activity of the compound – whether it acts as an agonist, antagonist, or allosteric modulator. Cell-based assays provide a more physiologically relevant context for this assessment.[12]

A. Calcium Mobilization Assay

Sigma-1 receptor activation can modulate intracellular calcium signaling.[10] This assay measures changes in intracellular calcium concentration in response to the test compound.

Experimental Rationale: The use of a calcium-sensitive fluorescent dye, such as Fura-2, allows for the ratiometric measurement of intracellular calcium, providing a robust and quantitative readout.[10]

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) that endogenously expresses the σ1R.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence ratio before the addition of any compounds.

  • Compound Addition: Add the test compound at various concentrations.

  • Signal Detection: Monitor the change in fluorescence ratio over time using a fluorescence plate reader.

  • Positive Control: Use a known σ1R agonist (e.g., (+)-pentazocine) as a positive control.

  • Antagonist Mode: To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

B. Cell Viability and Caspase-3 Assays for Sigma-2 Receptor Ligands

Many sigma-2 receptor ligands have been shown to induce cell death in cancer cells, making cell viability and apoptosis assays suitable for functional characterization.[13]

Experimental Rationale: The MTS assay is a colorimetric method for assessing cell viability, while the caspase-3 assay specifically measures a key effector enzyme in the apoptotic pathway.[10][13] Using both provides a more complete picture of the compound's effect on cell fate.

Step-by-Step Protocol (MTS Assay):

  • Cell Seeding: Seed cancer cells known to express the σ2R (e.g., EMT-6 or MDA-MB-435) in a 96-well plate.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24-72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC₅₀ value.

Step-by-Step Protocol (Caspase-3 Assay):

  • Cell Treatment: Treat cells with the test compound as in the MTS assay.

  • Cell Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-3-specific fluorescent or colorimetric substrate.

  • Signal Detection: Measure the resulting signal, which is proportional to caspase-3 activity.

IV. Visualizing Workflows and Pathways

To enhance clarity and understanding, the experimental workflows and underlying signaling pathways can be visualized using diagrams.

Experimental_Workflow cluster_tier1 Tier 1: Primary Binding cluster_tier2 Tier 2: Functional Characterization radioligand Radioligand Binding Assay (e.g., [³H]-(+)-pentazocine displacement) calcium Calcium Mobilization Assay (σ1R Agonism/Antagonism) radioligand->calcium Determine Ki fluorescent Fluorescent Ligand Binding Assay (Alternative/Orthogonal) fluorescent->calcium Determine Ki viability Cell Viability/Apoptosis Assays (e.g., MTS, Caspase-3 for σ2R) calcium->viability Functional Profile

Caption: Tiered approach to pharmacological characterization.

Sigma1_Signaling Ligand σ1R Agonist Sigma1R Sigma-1 Receptor (ER-Mitochondria) Ligand->Sigma1R Binds & Activates IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ (ER) Ca_Cyto Ca²⁺ (Cytosol) Ca_ER->Ca_Cyto Release Signaling Downstream Signaling Ca_Cyto->Signaling

Caption: Simplified Sigma-1 receptor signaling pathway.

V. Ensuring Trustworthiness Through Self-Validating Systems

A key aspect of reproducible research is the implementation of self-validating experimental designs. This involves incorporating appropriate controls and validation parameters into every assay.

Validation ParameterRadioligand BindingCell-Based Functional Assays
Specificity Competition with known selective ligands for σ1R and other receptors.Use of cell lines with and without target expression (e.g., CRISPR knockout).[7]
Precision Intra- and inter-assay variability (coefficient of variation).Replicate wells within an assay and repeat experiments on different days.
Accuracy Comparison of Ki values with literature data for known compounds.Comparison of EC₅₀/IC₅₀ values of control compounds with established values.
Linearity and Range Saturation binding experiments to determine Kd and Bmax.Dose-response curves with an adequate number of data points to define the top and bottom plateaus.

VI. Conclusion and Future Directions

The pharmacological characterization of novel compounds like 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine requires a systematic and rigorous approach to ensure the reproducibility and reliability of the data. By employing a tiered assay cascade that begins with robust binding assays and progresses to physiologically relevant functional assays, researchers can build a comprehensive pharmacological profile of their compound. The principles of continuous validation, the use of orthogonal methods, and the inclusion of appropriate controls are not merely best practices but are essential for the integrity of the research and the ultimate goal of developing safe and effective therapeutics.

Future advancements in assay technology, such as the increasing use of high-content imaging and label-free detection methods, will further enhance our ability to dissect the complex pharmacology of sigma receptor ligands with even greater precision and reproducibility.

References

  • Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys. (2025, September 11).
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. Available from: [Link]

  • Zeng, C., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceuticals, 5(9), 960-971. Available from: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. (n.d.). Available from: [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys. (2025, February 21).
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide - ResearchGate. (n.d.). Available from: [Link]

  • The Pharmacology of the Sigma-1 Receptor - ResearchGate. (2014, November 24). Available from: [Link]

  • Lee, S. Y., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-744. Available from: [Link]

  • Lee, S. Y., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-744. Available from: [Link]

  • Al-Ghanim, H., & Matsumoto, R. R. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 980-994. Available from: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025, November 18). Available from: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments. (n.d.). Available from: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Available from: [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021, June 18). Available from: [Link]

  • A Practical Approach to Biological Assay Validation | EDRA Services. (n.d.). Available from: [Link]

  • The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value - MDPI. (2021, February 22). Available from: [Link]

  • da Silva, A. C. G., et al. (2022). Synthesis and biological evaluation of 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone hybrids designed as novel multifunctional drug candidates for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 71, 116952. Available from: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.). Available from: [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. Available from: [Link]

  • Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(16), 3147-3158. Available from: [Link]

Sources

Validation

Comparative Guide: Liquid-Liquid Extraction Methods for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

As a Senior Application Scientist, achieving high-purity isolation of complex pharmaceutical intermediates requires moving beyond rote protocols and understanding the physicochemical behavior of your target molecule. 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, achieving high-purity isolation of complex pharmaceutical intermediates requires moving beyond rote protocols and understanding the physicochemical behavior of your target molecule. 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine presents a unique sample preparation challenge: it combines a highly lipophilic halogenated benzyl moiety with an ionizable basic piperidine ring.

This guide objectively compares three distinct liquid-liquid partitioning strategies—Traditional Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Acid-Base Back-Extraction (ABBE)—providing the mechanistic causality and self-validating protocols necessary to optimize your downstream LC-MS/MS or GC-MS workflows.

Physicochemical Grounding: The Causality of pH and Partitioning

The extraction efficiency of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is entirely dictated by the ionization state of its tertiary amine. According to structural analogs, the dissociation constant (pKa) of the piperidine nitrogen is approximately 10.2 to 10.5. The dissociation constant dictates the molecule's partitioning behavior; thus, precise pH control is paramount .

To drive the molecule into an immiscible organic solvent, the aqueous matrix must be adjusted to pH > 12.0 (following the pKa+2 rule). This suppresses ionization, converting the molecule into its neutral "free base" form, thereby maximizing its partition coefficient (LogP). Conversely, highly acidic environments force protonation, rendering the molecule highly water-soluble.

Ionization LowPH pH < 8.0 Acidic Matrix Protonated Protonated Amine (Cationic Form) LowPH->Protonated Aqueous Aqueous Phase (Low Recovery) Protonated->Aqueous HighPH pH > 12.0 Basic Matrix FreeBase Free Base (Neutral Form) HighPH->FreeBase Organic Organic Phase (High Recovery) FreeBase->Organic

Logical relationship between pH, piperidine ionization state, and phase partitioning.

Methodological Comparison

When processing this compound from complex biological matrices or synthetic reaction mixtures, researchers typically choose between three methodologies:

  • Traditional LLE: Relies on manual agitation of aqueous and organic phases. While simple, it is prone to emulsion formation due to the surfactant-like properties of biological matrices.

  • Supported Liquid Extraction (SLE): An advanced variation where the aqueous phase is immobilized on an inert diatomaceous earth support. The organic solvent flows through via gravity, eliminating the emulsion risks inherent to vigorous shaking in LLE .

  • Acid-Base Back-Extraction (ABBE): A multi-step purification technique leveraging the switchable ionization state of the piperidine ring to strip away neutral lipophilic impurities.

Workflow Start Aqueous Sample Matrix Target: Piperidine Derivative pH12 Adjust to pH 12.5 (Free Base Formation) Start->pH12 SLE_Path Method A: SLE Workflow pH12->SLE_Path ABBE_Path Method B: ABBE Workflow pH12->ABBE_Path SLE_Load Load on Diatomaceous Earth (Wait 5 min) SLE_Path->SLE_Load ABBE_Ext1 Extract with MTBE (Co-extracts Neutrals) ABBE_Path->ABBE_Ext1 SLE_Elute Elute with MTBE (Gravity Flow) SLE_Load->SLE_Elute SLE_Pure Clean Organic Extract SLE_Elute->SLE_Pure ABBE_Back Back-Extract with 0.1M HCl (Target in Aqueous) ABBE_Ext1->ABBE_Back ABBE_pH12 Re-adjust to pH 12.5 & Extract with MTBE ABBE_Back->ABBE_pH12 ABBE_Pure Ultra-Pure Organic Extract ABBE_pH12->ABBE_Pure

Workflow comparison of Supported Liquid Extraction (SLE) and Acid-Base Back-Extraction (ABBE).

Quantitative Performance Data

The following tables synthesize the expected performance metrics and solvent selection criteria for extracting 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. According to systematic evaluations of sample preparation techniques, SLE significantly reduces matrix effects compared to traditional LLE by effectively eliminating phospholipids .

Table 1: Comparative Performance Metrics
MetricTraditional LLESupported Liquid Ext. (SLE)Acid-Base Back-Ext. (ABBE)
Target Recovery (%) 75 - 85%> 90%65 - 75%
Matrix Effect (Ion Suppression) Moderate (15-30%)Low (< 10%)Very Low (< 5%)
Solvent Consumption High (~4-5 mL)Low (~2 mL)Very High (> 10 mL)
Emulsion Risk HighNoneModerate
Throughput / Automation Low (Manual shaking)High (96-well compatible)Very Low (Labor intensive)
Table 2: Organic Solvent Selection for Piperidine Extraction
SolventDensity (g/mL)Layer PositionCausality for Selection
Methyl tert-butyl ether (MTBE) 0.74Top (Upper)Preferred: Forms the upper layer, making automated pipetting easy. Excellent selectivity for free-base amines.
Ethyl Acetate (EtOAc) 0.90Top (Upper)Alternative: Good recovery, but its higher polarity index co-extracts more background matrix components.
Dichloromethane (DCM) 1.33Bottom (Lower)Avoid if possible: High recovery for amines, but forms the bottom layer, requiring penetration of the aqueous layer to retrieve, increasing contamination risk.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not blindly execute steps; understand the mechanistic purpose behind each action.

Protocol A: High-Throughput Supported Liquid Extraction (SLE)

Ideal for bioanalytical LC-MS/MS workflows requiring high reproducibility in high-throughput environments .

  • Sample Pre-treatment:

    • Action: Dilute 200 µL of the sample matrix 1:1 with 0.5 M NaOH (pH ~13).

    • Causality: This forces the 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine into its un-ionized free base form, ensuring it will partition into the organic phase rather than remaining trapped in the aqueous matrix.

  • Loading and Immobilization:

    • Action: Apply the 400 µL pre-treated sample to a 400 µL capacity SLE cartridge. Apply a brief vacuum (-3 inHg) for 2 seconds to initiate flow, then wait exactly 5 minutes .

    • Causality: The 5-minute wait is non-negotiable. It allows the aqueous phase to fully permeate and spread across the massive surface area of the porous diatomaceous earth network. Rushing this step leads to aqueous breakthrough during elution.

  • Elution:

    • Action: Apply 2 mL of MTBE to the cartridge. Allow it to elute via gravity into a collection tube for 5 minutes. Apply a final pulse of vacuum to clear the sorbent bed.

    • Causality: Gravity flow ensures gentle, micro-droplet partitioning without the kinetic turbulence that causes emulsions.

  • Self-Validating Quality Control:

    • Spike the initial matrix with 50 ng/mL of a stable isotope-labeled internal standard (e.g., Piperidine-d10). Post-extraction, calculate the absolute recovery. A recovery of >85% with a relative standard deviation (RSD) of <5% across replicates validates that the diatomaceous earth bed was not overloaded and that aqueous breakthrough did not occur.

Protocol B: Acid-Base Back-Extraction (ABBE)

Ideal for isolating the target from highly complex synthetic reaction mixtures containing neutral lipophilic impurities.

  • Initial Basic Extraction:

    • Action: Adjust the aqueous sample to pH 12.5 using 1.0 M NaOH. Add an equal volume of MTBE, shake vigorously for 5 minutes, and centrifuge at 3000 x g. Collect the upper MTBE layer.

    • Causality: Extracts the free-base piperidine target, but unfortunately co-extracts non-ionizable neutral lipophilic impurities.

  • Acidic Back-Extraction:

    • Action: Add 2 mL of 0.1 M HCl (pH ~1.0) to the collected MTBE phase. Shake vigorously, centrifuge, and collect the lower aqueous layer . Discard the upper MTBE layer.

    • Causality: At pH 1.0, the piperidine nitrogen is forcibly protonated into its highly polar cationic state. This drastic shift in the partition coefficient drives the target molecule back into the aqueous phase, while neutral lipophilic impurities (which do not ionize) remain trapped in the discarded organic solvent.

  • Final Basic Extraction:

    • Action: Adjust the purified aqueous layer back to pH 12.5 using 1.0 M NaOH. Extract once more with fresh MTBE. Collect the MTBE layer and evaporate to dryness under nitrogen.

  • Self-Validating Quality Control:

    • Perform a mass balance check by analyzing both the discarded primary organic phase (from Step 2) and the final purified extract. The presence of <1% of the target compound in the discarded organic phase validates that the pH 1.0 back-extraction successfully and completely protonated the piperidine target, ensuring no product loss.

Conclusion

For routine quantitative analysis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, Supported Liquid Extraction (SLE) is the superior choice. It offers the highest recovery (>90%) while completely eliminating the emulsion risks that plague traditional LLE. However, if your primary goal is the absolute purification of the compound from a crude synthetic mixture heavily contaminated with neutral lipophiles, the Acid-Base Back-Extraction (ABBE) method, while labor-intensive, leverages the molecule's pKa to provide unparalleled cleanup.

References

  • Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • What's the Best Way to do Supported Liquid Extraction? Biotage. Available at:[Link]

  • Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. PubMed (NIH). Available at:[Link]

  • Supported Liquid Extraction (SLE) Techniques & Products. Phenomenex. Available at: [Link]

Comparative

A Comparative Guide to the Validation of LC-MS/MS Quantification for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

This guide provides an in-depth, objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a compound of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a compound of interest in pharmaceutical research and development. We will explore the validation of this powerful technique in accordance with regulatory standards and compare its performance against alternative analytical methods, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods.

Introduction: The Imperative for Precise Quantification

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a small molecule whose accurate measurement in biological matrices is critical for understanding its pharmacokinetic (PK) and toxicokinetic (TK) properties.[1][2] The data generated from such analyses form the bedrock of regulatory submissions and are pivotal in making informed decisions regarding the safety and efficacy of a potential drug candidate.[1][3]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity in complex biological matrices.[4][5] However, to ensure the integrity of the data, the LC-MS/MS method must undergo a rigorous validation process. This guide will detail this process, providing both the "how" and the "why" behind each step, grounded in international regulatory guidelines.

The Gold Standard: LC-MS/MS Method Validation

The validation of a bioanalytical method is the process of demonstrating that it is suitable for its intended purpose.[3][6] The International Council for Harmonisation (ICH) M10 guideline, adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a comprehensive framework for this process.[3][6][7]

The core validation parameters are designed to ensure the method is accurate, precise, and reproducible.[2][4][8]

Experimental Workflow for LC-MS/MS Analysis

The general workflow for quantifying a small molecule like 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine in a biological matrix (e.g., plasma) involves several key stages.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS1 Mass Spectrometry (Ionization & Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Quant Quantification (Peak Area Ratio vs. Concentration) MS2->Quant

Caption: High-level workflow for LC-MS/MS quantification.

Core Validation Parameters
  • Causality: It is crucial to demonstrate that the method can differentiate the analyte and the internal standard (IS) from other components in the matrix, such as metabolites, endogenous substances, or concomitant medications.[2][4] This ensures that the measured signal is solely from the compound of interest, preventing artificially inflated results.

  • Protocol:

    • Analyze at least six different blank matrix lots.

    • Compare the chromatograms with a spiked sample at the Lower Limit of Quantification (LLOQ).

    • Interfering peaks should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.[9]

  • Causality: This establishes the concentration range over which the assay is accurate and precise. A linear relationship between concentration and instrument response is fundamental for accurate quantification.[10]

  • Protocol:

    • Prepare a calibration curve with a blank, a zero sample (matrix with IS), and at least six to eight non-zero concentration levels.[5]

    • The curve should be fitted with a suitable regression model (e.g., linear weighted 1/x²).

    • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).[9]

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.990.998
Calibration Range Covers expected concentrations0.1 - 100 ng/mL
Standard Deviation from Nominal ≤ ±15% (≤ ±20% at LLOQ)Pass
  • Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results.[4][8] These parameters ensure the reliability of the data over different days and with different analysts.

  • Protocol:

    • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low (LQC), medium (MQC), and high (HQC).

    • Perform at least three separate analytical runs on different days (inter-day) with replicate samples within each run (intra-day).

    • The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). For the LLOQ, these limits are ±20%.[11]

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% bias)Intra-day Precision (%CV)Inter-day Accuracy (% bias)Inter-day Precision (%CV)
LLOQ 0.1-8.512.3-10.214.5
LQC 0.35.29.86.111.2
MQC 50-2.16.5-1.57.8
HQC 801.84.32.55.1
  • Causality: The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting substances from the biological matrix.[12] Recovery assesses the efficiency of the extraction process.[4] Understanding these is vital for ensuring the method's robustness.

  • Protocol:

    • Matrix Effect: Compare the response of the analyte spiked into extracted blank matrix with the response of the analyte in a neat solution at low and high concentrations. The CV of the IS-normalized matrix factor should be ≤ 15%.

    • Recovery: Compare the analyte's response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

ParameterLQCHQC
Recovery (%) 88.592.1
Matrix Effect (IS-Normalized) 1.050.98
  • Causality: This ensures that the concentration of the analyte does not change during sample collection, storage, and processing.[4] Degradation of the analyte would lead to underestimation of its concentration.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period reflecting the sample handling time.

    • Long-Term Stability: Store QC samples at the intended storage temperature for an extended period.

    • Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

The Validation Process: A Holistic View

The validation process is a structured, multi-step endeavor that ensures a bioanalytical method is fit for its purpose.

Validation_Process cluster_dev Method Development cluster_val Full Validation cluster_app Application Dev Develop & Optimize Method Selectivity Selectivity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LLOQ Accuracy->LLOQ Matrix Matrix Effect LLOQ->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Analysis Routine Sample Analysis Stability->Analysis

Caption: The sequential process of bioanalytical method validation.

Comparison with Alternative Quantification Methods

While LC-MS/MS is the preferred method, other techniques can be used for small molecule quantification. The choice of method depends on the specific requirements of the study.

FeatureLC-MS/MSHPLC-UVGC-MSImmunoassay
Sensitivity Very High (pg/mL to fg/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)Very High (pg/mL)
Selectivity Very HighLow to ModerateHighHigh (but cross-reactivity can be an issue)
Throughput HighModerateModerateVery High
Matrix Effect Can be significant, requires careful managementLess susceptible than MSCan be an issueCan be significant
Development Time Moderate to HighLow to ModerateModerateHigh (requires antibody development)
Cost per Sample ModerateLowLow to ModerateLow (once developed)
Universality High (for a wide range of compounds)Moderate (requires a chromophore)Limited to volatile and thermally stable compoundsSpecific to one analyte or a narrow class
Structural Info Yes (fragmentation patterns)NoYes (fragmentation patterns)No
  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and cost-effective technique, but it lacks the sensitivity and selectivity of MS detection. It is suitable for later-stage development when concentrations are higher and the matrix is less complex.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity but is limited to volatile and thermally stable analytes. Derivatization can sometimes be used to make compounds amenable to GC-MS analysis.[13][14]

  • Immunoassay (e.g., ELISA): Provides very high sensitivity and throughput but requires the development of specific antibodies, which is time-consuming and expensive. Cross-reactivity with metabolites can also be a concern.[15]

For the quantification of a novel small molecule like 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine throughout the drug development lifecycle, LC-MS/MS offers the best combination of sensitivity, selectivity, and flexibility.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., a deuterated version of the analyte in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[16][17]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.[18]

  • Reconstitute the residue in 100 µL of the mobile phase.[18]

  • Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions (Hypothetical)
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: C18, 2.1 x 50 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine: To be determined experimentally (e.g., based on precursor ion and stable product ions).

    • Internal Standard (IS): To be determined experimentally.

Conclusion

The validation of an LC-MS/MS method for the quantification of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a comprehensive process that is essential for ensuring data integrity in drug development. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, a robust and reliable method can be established. While alternative techniques exist, LC-MS/MS provides an unparalleled combination of sensitivity, selectivity, and applicability for this purpose, making it the cornerstone of modern bioanalysis. Adherence to regulatory guidelines, such as the ICH M10, is not merely a compliance exercise but a fundamental component of good scientific practice.

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • gmp-compliance.org. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • American Chemical Society Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2024, April 7). How method validation is done for any analyte in LC-MS/MS? Retrieved from [Link]

  • University of Tartu. (n.d.). 4. Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • LCGC International. (2019, July 1). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Biocompare. (2018, December 5). A Better Way to Measure Small Molecule Concentrations. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Real-Time Label-Free Detection of Small Molecules. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

Sources

Validation

An Inter-Laboratory Validation Guide for the Synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

A Proposed Protocol and Framework for Ensuring Reproducibility For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide presents a proposed s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Protocol and Framework for Ensuring Reproducibility

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide presents a proposed synthesis for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a novel compound with potential applications in medicinal chemistry. In the absence of established literature for this specific molecule, this guide provides a scientifically sound, proposed synthesis protocol. The core of this document is a comprehensive framework for the inter-laboratory validation of this protocol, ensuring that the synthesis is robust, reliable, and transferable across different laboratory settings.

Proposed Synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

The proposed synthesis is based on the well-established N-alkylation of a secondary amine with a benzyl halide. This method is widely used in the synthesis of N-benzylpiperidine derivatives due to its efficiency and reliability. The reaction involves the nucleophilic substitution of the bromine atom in 5-bromo-2-fluorobenzyl bromide by the nitrogen atom of 4-methylpiperidine.

Synthetic Workflow

A 5-Bromo-2-fluorobenzyl bromide C N-Alkylation A->C B 4-Methylpiperidine B->C D 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine C->D Crude Product E Purification (Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F cluster_0 Pre-Validation cluster_1 Execution Phase cluster_2 Data Analysis cluster_3 Validation Outcome A Protocol Finalization B Starting Material Distribution A->B C Lab 1 Synthesis B->C D Lab 2 Synthesis B->D E Lab 3 Synthesis B->E F Data Compilation & Comparison C->F D->F E->F G Statistical Analysis F->G H Validation Report G->H I Protocol Adoption H->I

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, a halogenated piperidine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to mitigate risks to personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the chemical structure, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine should be handled as a substance with potential acute toxicity, and it may cause skin and eye irritation.[1][3][4]

Essential Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct PPE. The following should be considered mandatory when handling this compound:

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against accidental splashes which could cause serious eye damage.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact, as related compounds can be irritants.[5][6]
Body Protection Flame-retardant lab coat or chemical-resistant apronTo protect clothing and skin from contamination.[7]
Respiratory Protection Use in a well-ventilated chemical fume hoodTo avoid inhalation of any potential vapors or aerosols.[4][7]

Waste Segregation and Container Management: A Critical Step

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a halogenated organic compound, 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine must not be mixed with non-halogenated waste streams.[2][8][9]

Step-by-Step Waste Collection Protocol:
  • Designate a Specific Waste Container: Use a clearly labeled, chemically compatible container specifically for halogenated organic waste.[7][8] The container should be in good condition with a secure, threaded cap to prevent leaks and vapor escape.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine," and the associated hazard pictograms (e.g., toxic).[7][10] Do not use abbreviations or chemical formulas.[8][10]

  • Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste in a designated, sealed container.[7]

  • "Empty" Containers: Containers that previously held 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[7] The rinsed container can then be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as regular solid waste or as part of the hazardous waste stream.[7]

  • Secure Containment: Always keep the waste container tightly sealed when not in use.[7][8] Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[5] Employ secondary containment, such as a chemical-resistant tub, to mitigate potential leaks.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

DisposalWorkflow Disposal Workflow for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE DesignateContainer Designate & Label Halogenated Waste Container DonPPE->DesignateContainer CollectLiquid Collect Liquid Waste DesignateContainer->CollectLiquid CollectSolid Collect Contaminated Solid Waste DesignateContainer->CollectSolid RinseContainers Triple-Rinse Empty Containers & Collect Rinsate DesignateContainer->RinseContainers SealContainer Securely Seal Waste Container CollectLiquid->SealContainer CollectSolid->SealContainer RinseContainers->CollectLiquid StoreInSecondary Place in Secondary Containment SealContainer->StoreInSecondary DesignatedArea Store in Designated Hazardous Waste Area StoreInSecondary->DesignatedArea ContactEHS Contact Environmental Health & Safety (EHS) Office DesignatedArea->ContactEHS LicensedDisposal Arrange for Pickup by Licensed Waste Disposal Service ContactEHS->LicensedDisposal Documentation Complete All Necessary Waste Disposal Forms LicensedDisposal->Documentation

Caption: Disposal workflow for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

Regulatory Compliance and Final Disposal

The disposal of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] It is illegal to dispose of this chemical in the regular trash or down the sanitary sewer.[10]

  • Engage a Licensed Professional: The final disposal must be carried out by a licensed professional waste disposal company.[7] Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the hazardous waste.[7][10]

  • Documentation: Ensure that all required waste disposal forms and documentation are accurately completed in compliance with institutional and regulatory requirements.[7][10]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[5]

  • Eye Contact: Cautiously rinse the eyes with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing.[5]

  • Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[5]

  • Spill: For small spills, use absorbent pads to contain the material. Place the used absorbent pads in a sealed container for disposal as hazardous waste.[8] For larger spills, evacuate the area and contact your institution's EHS office immediately.[8]

In all cases of exposure, seek prompt medical attention.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, upholding the principles of scientific integrity and environmental stewardship.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • 1-(5-BROMO-2-FLUOROBENZOYL)-4-METHYLPIPERIDINE — Chemical Substance Information - NextSDS. Available at: [Link]

  • Halogenated Solvents Recovery - Diverse Waste Solutions. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

  • Hazardous Waste Segregation. Available at: [Link]

  • 1-(5-BROMO-2-FLUOROBENZOYL)-4-METHYLPIPERAZINE — Chemical Substance Information - NextSDS. Available at: [Link]

  • Piperidine Safety Data Sheet - Jubilant Life Sciences Limited. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

An In-Depth Operational and Safety Protocol for Drug Development Professionals The procedural guidance herein is designed to be a self-validating system, empowering researchers to not only follow protocols but to underst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Operational and Safety Protocol for Drug Development Professionals

The procedural guidance herein is designed to be a self-validating system, empowering researchers to not only follow protocols but to understand the causality behind each safety measure. This approach builds a foundational trust in our commitment to safety, extending value beyond the chemical product itself.

Core Hazard Assessment and Rationale for Precaution

Given the structure of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, which features a halogenated benzyl group attached to a methylpiperidine moiety, a cautious approach is warranted. Structurally related compounds exhibit a range of potential hazards. For instance, similar molecules are classified with acute oral, dermal, and inhalation toxicity.[1] Piperidine derivatives themselves can be irritants and harmful if ingested or absorbed through the skin.[2][3][4] The presence of bromine and fluorine introduces the considerations for handling halogenated organic compounds, which can have environmental and health implications if not managed correctly.[5][6][7][8][9]

Therefore, the following protocols are based on the assumption that this compound may be an irritant to the skin, eyes, and respiratory tract, and could be harmful if ingested or absorbed dermally.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling any chemical of unknown or partially characterized toxicity. The following table outlines the recommended PPE for handling 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles with side shields are mandatory to protect against splashes.[10][11] Contact lenses should not be worn as they can trap and concentrate vapors and liquids.[10]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[10] It is crucial to select gloves with a sufficient breakthrough time for halogenated organic compounds. For prolonged or repeated contact, a glove with a higher protection class is recommended.[10]
Body Protection A flame-retardant lab coat is required to protect against splashes and spills. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is advised.[4][11]
Respiratory Protection All handling of the solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2][11]
Footwear Closed-toe shoes are mandatory in the laboratory. For tasks with a significant risk of spills, chemical-resistant safety footwear is recommended.[10]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine from receipt to disposal.

Pre-Operational Checks and Area Preparation
  • Verify Chemical Identity: Upon receipt, confirm the chemical identity and check for any signs of container damage.

  • Consult Safety Resources: Although a specific MSDS is unavailable, review the safety data for structurally similar compounds.[1][2][3][4][10][11][13][14][15][16][17][18][19]

  • Designated Work Area: All work with this compound must be performed in a designated area within a chemical fume hood.[9][12] Ensure the fume hood is functioning correctly.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[11][18] Have appropriate spill cleanup materials on hand.

Donning of Personal Protective Equipment (PPE)

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task Handling 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine start->task small_scale Small Scale (<1g) Weighing/Solution Prep task->small_scale Low Risk large_scale Large Scale (>1g) or High Splash Potential task->large_scale Higher Risk base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes small_scale->base_ppe enhanced_ppe Enhanced PPE: - Chemical Goggles - Double Gloves - Chemical Resistant Apron - Consider Face Shield large_scale->enhanced_ppe fume_hood Work in Fume Hood? base_ppe->fume_hood enhanced_ppe->fume_hood respirator Add Respirator (Organic Vapor Cartridge) fume_hood->respirator No end Proceed with Task fume_hood->end Yes respirator->end

Caption: PPE selection workflow based on the scale and nature of the handling task.

Handling and Experimental Procedures
  • Weighing: If the compound is a solid, weigh it in the chemical fume hood to avoid inhalation of any dust particles. Use a disposable weighing boat.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.

  • Reactions: Conduct all reactions in a clean, dry, and appropriate reaction vessel within the fume hood.

  • Post-Reaction Work-up: Be mindful of potential byproducts and handle all reaction mixtures with the same level of precaution as the starting material.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these steps:

  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[10]

    • Wipe up the absorbed material with a damp cloth, working from the outside in.

    • Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[5][10]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

    • Do not attempt to clean up a large spill without proper training and equipment.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine and any contaminated materials is crucial to protect both human health and the environment. As a halogenated organic compound, it requires specific disposal procedures.[5][6][7][8][9]

  • Waste Segregation: All waste containing this compound must be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste."[5][7] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[6][8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine," and the approximate concentration or quantity.[5][6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and absorbent materials, must be placed in the same halogenated waste container.

  • Disposal Request: Once the waste container is full, follow your institution's procedures for hazardous waste pickup.

Conclusion

The safe handling of novel chemical entities like 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is a shared responsibility that underpins the integrity of our research and the well-being of our scientific community. By adhering to these protocols, which are grounded in the established principles of laboratory safety and chemical hygiene, researchers can confidently and safely advance their work. This guide serves as a living document, and it is incumbent upon all users to remain vigilant and seek additional information as it becomes available.

References

  • 1-(5-BROMO-2-FLUOROBENZOYL)-4-METHYLPIPERIDINE — Chemical Substance Information - NextSDS. (n.d.).
  • 4-Benzylpiperidine - Santa Cruz Biotechnology. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • 7.2 Organic Solvents - Cornell EHS. (n.d.).
  • hazardous waste segregation. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Halogenated Solvents. (n.d.).
  • 2-BENZYLPIPERIDINE - Safety Data Sheet - ChemicalBook. (2026, March 21).
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (n.d.).
  • Ethyl 1-benzylpiperidine-4-carboxylate - Apollo Scientific. (n.d.).
  • Material Safety Data Sheet - ACCELA CHEMBIO INC. (n.d.).
  • 1-(5-BROMO-2-FLUOROBENZOYL)-4-METHYLPIPERAZINE — Chemical Substance Information - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 4 - SAFETY DATA SHEET. (2015, February 2).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 25).
  • Safety Data Sheet - BroadPharm. (2016, October 21). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine
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